(R)-1-Boc-2-Hydroxymethyl-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPNDHZUPIXJM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647450 | |
| Record name | tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169448-87-7 | |
| Record name | tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-Boc-2-hydroxymethyl-piperazine: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic protocols, and potential applications of the chiral building block, (R)-1-Boc-2-hydroxymethyl-piperazine. This versatile compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.
Chemical and Physical Properties
This compound, with the CAS number 169448-87-7, is a piperazine derivative protected at one of the nitrogen atoms by a tert-butoxycarbonyl (Boc) group. This protecting group enhances its stability and allows for selective functionalization of the second nitrogen atom. The presence of a chiral center and a hydroxyl group provides opportunities for the synthesis of complex and stereospecific molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Boc-piperazine (for comparison) |
| Molecular Formula | C10H20N2O3[1] | C9H18N2O2 |
| Molecular Weight | 216.28 g/mol [1] | 186.25 g/mol |
| Appearance | White to off-white solid | White or yellowish crystal[2] |
| Melting Point | Not available | 43-47 °C[3] |
| Boiling Point | 324.0 ± 17.0 °C (Predicted)[4] | 258 °C at 760 mmHg[2] |
| Density | 1.085 ± 0.06 g/cm3 (Predicted)[4] | 1.03 g/cm3 [2] |
| Solubility | Soluble in methanol and water.[5] | Freely soluble in water and ethylene glycol, but insoluble in diethyl ether. |
| Specific Rotation ([α]D) | Not available | Not applicable |
Spectral Data:
-
¹H NMR (DMSO-d6, 373K): δ 1.40 (s, 9H), 2.58 (m, 1H), 2.82 (m, 3H), 2.92 (bs, 1H), 2.98 (d, 1H), 3.43 (m, 1H), 3.65 (m, 2H), 3.80 (m, 1H).[1]
-
Mass Spectrum (MH+): 217.[1]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the reduction of the corresponding carboxylic acid ester.
Experimental Protocol: Reduction of (R)-1-Boc-piperazine-2-carboxylic acid methyl ester[1]
Reaction Scheme:
Materials:
-
L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄) (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Sodium hydroxide (NaOH), 2N solution
Procedure:
-
A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in anhydrous THF (70 ml) is cooled to -40°C in a reaction vessel under an inert atmosphere.
-
Lithium aluminum hydride (1M in THF, 26 ml) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is then cooled to 0°C and quenched by the sequential addition of water (1 ml), 2N sodium hydroxide solution (1 ml), and water (2 ml).
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield this compound.
Characterization:
The product can be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity.[1]
Biological Activity and Applications in Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs, particularly those targeting the central nervous system (CNS).[6] Derivatives of piperazine are known to interact with various neurotransmitter receptors and enzymes, making them valuable candidates for the treatment of neurological and psychiatric disorders.[7][8]
This compound serves as a key chiral building block for the synthesis of these more complex and biologically active molecules.[9] The hydroxymethyl group can be further modified to introduce other functionalities, allowing for the fine-tuning of the pharmacological properties of the final compound.[10]
Potential Signaling Pathways and Targets
1. Serotonin Receptor Signaling:
Many piperazine derivatives act as modulators of serotonin (5-HT) receptors.[11][12] For instance, some derivatives show high affinity for the 5-HT1A receptor, which is a key target for antidepressant and anxiolytic drugs.[7] Activation of the 5-HT1A receptor can lead to the downstream activation of the Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA) pathway, which is involved in neurogenesis and synaptic plasticity.[7][11]
2. Dopamine Receptor Modulation:
Arylpiperazine derivatives are also known to interact with dopamine receptors, particularly the D2 and D3 subtypes.[13][14][15] These receptors are crucial targets in the treatment of psychosis and Parkinson's disease. The piperazine core is a key pharmacophoric element for binding to these receptors.[14]
3. Monoamine Oxidase (MAO) Inhibition:
Certain piperazine derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[16][17] MAO-B is an enzyme responsible for the degradation of dopamine in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease.[18]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for related piperazine compounds, the following precautions should be taken:
-
Hazard Statements: May cause skin irritation, serious eye damage, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
It is crucial to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel drug candidates. Its unique structural features allow for the creation of diverse libraries of piperazine derivatives with the potential to modulate key targets in the central nervous system, including serotonin and dopamine receptors, and MAO-B. The synthetic protocols for its preparation are well-established, and its chemical properties make it a suitable intermediate for a wide range of chemical transformations. As research into treatments for neurological and psychiatric disorders continues, the importance of chiral intermediates like this compound in drug discovery is likely to grow.
References
- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (R)-1-Boc-2-(Hydroxymethyl)piperazine [myskinrecipes.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate, a key chiral building block in medicinal chemistry. It details its chemical and physical properties, spectral data, safety information, and experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate is a heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structural features, including the chiral center, the protected amine, and the primary alcohol, make it an important scaffold for creating diverse molecular architectures.
Table 1: Chemical and Physical Data
| Property | Value | Reference(s) |
| CAS Number | 169448-87-7 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Spectral Data
The following tables summarize the key spectral data for the characterization of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.
Table 2: NMR Spectral Data
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference(s) |
| ¹H-NMR | 1.40 | s | - | 9H, -C(CH₃)₃ | |
| 2.58 | m | - | 1H, piperazine ring H | ||
| 2.82 | m | - | 3H, piperazine ring H | ||
| 2.92 | bs | - | 1H, piperazine ring H | ||
| 2.98 | d | - | 1H, piperazine ring H | ||
| 3.43 | m | - | 1H, -CH(CH₂OH)- | ||
| 3.65 | m | - | 2H, -CH₂OH | ||
| 3.80 | m | - | 1H, piperazine ring H | ||
| ¹³C-NMR | Data not explicitly found for the target compound. Data for a similar piperidine analog are available for reference. | [2] |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Key Peaks | Reference(s) |
| Mass Spectrometry | MH⁺ 217 | |
| Infrared (IR) Spectroscopy | Specific data not found. General characteristic peaks for similar structures include C-H, N-H, C=O, and O-H stretching and bending vibrations. | [2] |
Safety Information
Table 4: GHS Hazard Information (for related piperazine compounds)
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
This section details the methodologies for the synthesis and purification of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.
Synthesis Protocol
A common synthetic route involves the reduction of a carboxylate precursor.
Reaction Scheme:
Figure 1: Synthesis of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.
Detailed Methodology:
-
A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in tetrahydrofuran (THF, 70 ml) is cooled to -40°C.
-
Lithium aluminum hydride (1M in THF, 26 ml) is added to the solution.
-
The reaction mixture is then warmed to room temperature and stirred for 1 hour.
-
The reaction is cooled to 0°C and quenched by the sequential addition of water (1 ml), 2N sodium hydroxide (1 ml), and then water (2 ml).
-
The resulting slurry is filtered, and the filtrate is concentrated in vacuo to yield the product.
Purification Protocol
Purification is typically achieved through flash column chromatography.
Workflow Diagram:
Figure 2: General workflow for purification by flash chromatography.
Detailed Methodology:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a solvent gradient, for example, ethyl acetate in hexanes. The specific gradient will depend on the polarity of the impurities.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.[2]
Applications in Drug Discovery and Development
tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry. The piperazine moiety is a common scaffold in many biologically active compounds, and the presence of the chiral hydroxymethyl group allows for the synthesis of enantiomerically pure molecules with specific biological targets.
Logical Relationship Diagram:
Figure 3: Role in drug discovery.
Piperazine derivatives have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors and antimicrobial agents. The specific stereochemistry and functional groups of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate make it a key starting material for the development of novel drug candidates with improved efficacy and selectivity.[3]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the original source and conduct a thorough risk assessment before handling any chemical substances.
References
(R)-1-Boc-2-hydroxymethyl-piperazine CAS number and structure
An In-Depth Technical Guide to (R)-1-Boc-2-hydroxymethyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a key chiral building block in pharmaceutical and chemical synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and its applications in drug development.
Chemical Identity and Structure
This compound is a piperazine derivative protected with a tert-butoxycarbonyl (Boc) group at the 1-position and featuring a hydroxymethyl group at the 2-position, with the stereochemistry at the chiral center being (R).
-
CAS Number: 169448-87-7[1]
Structure:
Synonyms:
-
tert-Butyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate
-
(R)-1-N-Boc-2-(hydroxymethyl)piperazine[1]
Physicochemical and Computational Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Physical Properties | ||
| Purity | ≥96% | [2] |
| Boiling Point (Predicted) | 324.0 ± 17.0 °C | [3] |
| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [3] |
| Flash Point | 149.7 °C | [3] |
| Vapor Pressure | 0 mmHg at 25°C | [3] |
| Computational Data | ||
| pKa (Predicted) | 14.97 ± 0.10 | [3] |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | [2] |
| LogP | 0.1876 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthesis protocols are outlined below.
Synthesis via Reduction of a Dicarboxylate Precursor[1]
This protocol involves the reduction of a piperazine-1,2-dicarboxylate precursor using a strong reducing agent.
Materials:
-
L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄), 1M solution in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Sodium hydroxide (NaOH), 2N solution
Procedure:
-
A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in anhydrous THF (70 ml) is prepared in a reaction vessel.
-
The solution is cooled to -40°C in a suitable cooling bath.
-
Lithium aluminum hydride (1M in THF, 26 ml) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
After 1 hour, the reaction is cooled to 0°C.
-
The reaction is quenched by the sequential and careful addition of water (1 ml), 2N sodium hydroxide solution (1 ml), and then water (2 ml).
-
The resulting slurry is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure (in vacuo) to yield tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.
Synthesis from (R)-Glycidol and Ethylenediamine[5]
This patented method provides an alternative route starting from commercially available chiral materials.
Step 1: Synthesis of (R)-2-hydroxymethylpiperazine
-
To a reaction kettle, add dimethylbenzene (60 kg), ethylenediamine (6 kg), (R)-glycidol (8.1 kg), potassium carbonate (69 kg), and a catalytic amount of copper chromite (600 g).
-
Heat the mixture to reflux for 24 hours.
-
After cooling, the mixture is filtered.
-
30 kg of water is added to the filtrate, stirred for 20 minutes, and then allowed to stand for phase separation. The aqueous phase containing the product is used directly in the next step.
Step 2: Boc Protection to yield 1,4-di-Boc-2-hydroxymethylpiperazine
-
The aqueous phase from the previous step is cooled in an ice bath.
-
Sodium hydroxide is added to make the solution alkaline.
-
Di-tert-butyl dicarbonate (Boc)₂O is added dropwise.
-
The reaction is stirred at room temperature for 10-13 hours.
-
After the reaction is complete, the mixture is extracted. The organic phases are combined and washed with 1M hydrochloric acid.
-
The organic phase is dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.
-
The crude product is crystallized from a suitable solvent to yield 1,4-di-Boc-2-hydroxymethylpiperazine.
Step 3: Selective Hydrolysis to (R)-1-Boc-3-hydroxymethyl piperazine
-
The 1,4-di-Boc-2-hydroxymethylpiperazine obtained in the previous step is subjected to hydrolysis under alkaline conditions to selectively remove one Boc group, yielding the final product.
Applications in Drug Development
This compound serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide range of biological targets.[4][5] The presence of the Boc protecting group allows for selective functionalization at the unprotected nitrogen, while the hydroxymethyl group provides a handle for further chemical modifications.[4]
This compound is particularly useful in the development of:
-
Agents targeting the Central Nervous System (CNS): The piperazine moiety often imparts favorable pharmacokinetic properties for crossing the blood-brain barrier.[4]
-
Inhibitors and Modulators: Its structure is incorporated into molecules designed as kinase inhibitors and receptor modulators.[4]
-
Complex Bioactive Molecules: It is a key intermediate for constructing more complex molecules with potential therapeutic applications in areas such as infectious diseases.[6]
Visualized Synthesis Workflow
The following diagram illustrates the synthesis of this compound via the reduction of a dicarboxylate precursor.
Caption: Synthesis workflow for this compound.
References
- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-1-Boc-2-(Hydroxymethyl)piperazine [myskinrecipes.com]
Spectroscopic Profile of (R)-1-Boc-2-hydroxymethyl-piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-2-hydroxymethyl-piperazine, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this important synthetic intermediate.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.40 | s | 9H | Boc (tert-butyloxycarbonyl) group |
| 2.58 | m | 1H | Piperazine ring proton |
| 2.82 | m | 3H | Piperazine ring protons |
| 2.92 | bs | 1H | Piperazine ring proton |
| 2.98 | d | 1H | Piperazine ring proton |
| 3.43 | m | 1H | Piperazine ring proton |
| 3.65 | m | 2H | -CH₂OH protons |
| 3.80 | m | 1H | Piperazine ring proton |
| Solvent: DMSO-d₆[1] |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~154-155 | Carbonyl (C=O) of Boc group |
| ~79-80 | Quaternary carbon of Boc group |
| ~60-65 | -CH₂OH carbon |
| ~55-60 | Piperazine ring carbons adjacent to nitrogen |
| ~45-50 | Piperazine ring carbons |
| ~28-29 | Methyl carbons of Boc group |
| Note: These are predicted chemical shift ranges based on data from structurally similar Boc-protected piperazine derivatives.[2] |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl group) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~2870 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (Boc carbonyl) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1365 | Medium | C-H bend (Boc group) |
| ~1250 | Strong | C-O stretch |
| ~1170 | Strong | C-N stretch |
| Note: These are predicted absorption ranges based on data from structurally similar Boc-protected piperazine derivatives.[2] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | 217 | [M+H]⁺ |
| Source: ChemicalBook[1] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of 0-10 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile. A small amount of an acid, like formic acid, may be added to promote protonation for positive ion mode analysis.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.
References
An In-depth Technical Guide to (R)-1-Boc-2-hydroxymethyl-piperazine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical properties, molecular characteristics, synthesis, and applications of (R)-1-Boc-2-hydroxymethyl-piperazine. This chiral heterocyclic compound is a valuable building block for researchers, scientists, and drug development professionals, particularly in the synthesis of novel therapeutics.
Core Physical and Molecular Properties
This compound, with the CAS number 169448-87-7, is a stable, chiral intermediate widely used in organic synthesis.[1] Its molecular formula is C₁₀H₂₀N₂O₃, and it has a molecular weight of approximately 216.28 g/mol .[1][2] While experimentally determined physical constants are not widely published, predicted values provide a useful reference for handling and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 216.28 g/mol | [1][2] |
| CAS Number | 169448-87-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% | [2] |
| Predicted Boiling Point | 324.0 ± 17.0 °C | [3] |
| Predicted Density | 1.085 ± 0.06 g/cm³ | [3] |
| Predicted Flash Point | 149.743 °C | [3] |
| Solubility | Soluble in organic solvents like dichloromethane. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data reported in the literature include:
| Spectroscopic Method | Observed Data |
| ¹H NMR (DMSO-d6, 373K) | 1.40 (s, 9H), 2.58 (m, 1H), 2.82 (m, 3H), 2.92 (bs, 1H), 2.98 (d, 1H), 3.43 (m, 1H), 3.65 (m, 2H), 3.80 (m, 1H)[1] |
| Mass Spectrum | MH+ 217[1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Experimental Protocol: Synthesis
A common synthetic route involves the reduction of a suitable precursor, such as L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate.[1]
Materials:
-
L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄) (1M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (2N)
Procedure:
-
A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in THF (70 ml) is cooled to -40°C.[1]
-
Lithium aluminum hydride (1M in THF, 26 ml) is added to the solution.[1]
-
The reaction is then warmed to room temperature and stirred for 1 hour.[1]
-
The solution is cooled to 0°C and the reaction is quenched by the sequential addition of water (1 ml), 2N sodium hydroxide (1 ml), and then water (2 ml).[1]
-
The resulting slurry is filtered and concentrated in vacuo to yield this compound.[1]
Caption: A simplified workflow for the synthesis of this compound.
Purification
Purification of the crude product is typically achieved through crystallization or column chromatography. For instance, after obtaining the crude oil, n-hexane can be added to induce crystallization, followed by filtration and drying to obtain the pure compound.
Analytical Methods
The purity and identity of this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of piperazine derivatives. While a specific method for this compound is not detailed, a general approach for piperazine analysis involves a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[4] Due to the lack of a strong chromophore, UV detection can be challenging, and alternative methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are often employed.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of piperazine derivatives. A typical GC method would involve a capillary column (e.g., DB-5ms) with a temperature program to ensure the separation of the analyte from any impurities. The mass spectrometer allows for the definitive identification of the compound.
Caption: A general analytical workflow for the quality control of the synthesized compound.
Applications in Drug Discovery and Development
This compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its protected amine and reactive hydroxyl group allow for sequential and controlled chemical modifications.
Central Nervous System (CNS) Disorders
Piperazine derivatives are known to exhibit pharmacological activity in the central nervous system, often by modulating monoamine pathways.[6] The chiral nature of this compound is particularly important, as stereochemistry can significantly influence the biological activity of the final drug molecule.[7] It serves as a key intermediate in the development of drugs targeting CNS disorders.[8]
References
- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. innospk.com [innospk.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Chiral Piperazines: Versatile Building Blocks in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chiral piperazines are a class of privileged heterocyclic scaffolds that have garnered significant attention in organic synthesis and medicinal chemistry. Their rigid, conformationally constrained framework and the presence of two stereogenic centers offer unique three-dimensional diversity, making them invaluable building blocks for the development of novel therapeutics, catalysts, and functional materials. This technical guide provides a comprehensive overview of the synthesis and application of chiral piperazines, with a focus on key synthetic methodologies, quantitative data, and their role in modulating biological pathways.
I. Key Synthetic Methodologies for Chiral Piperazines
The enantioselective synthesis of piperazine derivatives has been a long-standing challenge in organic chemistry. Several powerful strategies have emerged, enabling access to a wide range of enantioenriched piperazine cores. This section details three prominent methods, including detailed experimental protocols and tabulated quantitative data.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A robust method for the synthesis of chiral piperazin-2-ones, which are immediate precursors to chiral piperazines, involves the palladium-catalyzed asymmetric hydrogenation of readily available pyrazin-2-ols. This approach offers high yields and excellent enantioselectivities.[1]
Experimental Protocol:
To a solution of the desired pyrazin-2-ol (0.2 mmol) in a mixed solvent of dichloromethane (DCM) and benzene (1:1, 2.0 mL) in a glovebox, Pd(TFA)₂ (3.3 mg, 0.01 mmol, 5 mol%) and (R)-Tol-BINAP (9.5 mg, 0.014 mmol, 7 mol%) were added. The mixture was stirred at room temperature for 30 minutes. The solution was then transferred to an autoclave, which was charged with hydrogen gas to a pressure of 1000 psi. The reaction was stirred at 80 °C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired chiral piperazin-2-one. The enantiomeric excess was determined by chiral HPLC analysis.
Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Various Pyrazin-2-ols
| Entry | Substrate (R¹, R²) | Product | Yield (%) | ee (%) |
| 1 | Phenyl, Phenyl | 2a | 95 | 92 |
| 2 | 4-MeO-C₆H₄, Phenyl | 2b | 93 | 91 |
| 3 | 4-F-C₆H₄, Phenyl | 2c | 96 | 93 |
| 4 | 2-Naphthyl, Phenyl | 2d | 92 | 90 |
| 5 | Methyl, Phenyl | 2e | 88 | 85 |
Data compiled from representative examples in the literature.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
The palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-one enamides provides a powerful route to α-allylated piperazin-2-ones with high enantioselectivity. These products can be further elaborated to access a variety of chiral piperazine derivatives.[2]
Experimental Protocol:
In a nitrogen-filled glovebox, a solution of the piperazin-2-one substrate (0.1 mmol), [Pd₂(dba)₃]CHCl₃ (5.2 mg, 0.005 mmol, 5 mol%), and (S)-t-Bu-PHOX (4.7 mg, 0.012 mmol, 12 mol%) in toluene (2.0 mL) was prepared in a screw-capped vial. The mixture was stirred at 40 °C for the time indicated in the table below. Upon completion, the reaction mixture was cooled to room temperature and directly purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired product. The enantiomeric excess was determined by SFC analysis on a chiral stationary phase.
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
| Entry | R¹ | R² | Time (h) | Yield (%) | ee (%) |
| 1 | Boc | Allyl | 12 | 95 | 96 |
| 2 | Cbz | Allyl | 18 | 92 | 94 |
| 3 | Boc | Crotyl | 24 | 88 | 91 |
| 4 | Cbz | Cinnamyl | 24 | 85 | 93 |
| 5 | Boc | 3,3-Dimethylallyl | 36 | 75 | 88 |
Data compiled from representative examples in the literature.[2]
Asymmetric Lithiation-Trapping of N-Boc Piperazines
The direct C-H functionalization of the piperazine ring via asymmetric lithiation-trapping offers a highly efficient and atom-economical route to enantioenriched α-substituted piperazines.[3] This method utilizes a chiral ligand to control the stereochemistry of the deprotonation step.
Experimental Protocol:
To a solution of (-)-sparteine (0.32 mL, 1.4 mmol) in Et₂O (5 mL) at -78 °C was added s-BuLi (1.4 M in cyclohexane, 1.0 mL, 1.4 mmol) dropwise. The resulting solution was stirred at -78 °C for 30 minutes. A solution of N-Boc-N'-benzylpiperazine (276 mg, 1.0 mmol) in Et₂O (5 mL) was then added dropwise. The reaction mixture was stirred at -78 °C for 1 hour, after which the electrophile (e.g., methyl iodide, 0.12 mL, 2.0 mmol) was added. The reaction was stirred for an additional 2 hours at -78 °C before being quenched with saturated aqueous NH₄Cl solution. The aqueous layer was extracted with Et₂O (3 x 10 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
Table 3: Asymmetric Lithiation-Trapping of N-Boc-N'-benzylpiperazine
| Entry | Electrophile | Product | Yield (%) | er |
| 1 | MeI | 2-Methyl | 85 | 98:2 |
| 2 | BnBr | 2-Benzyl | 82 | 97:3 |
| 3 | Allyl-Br | 2-Allyl | 78 | 96:4 |
| 4 | PhCHO | 2-(Hydroxy(phenyl)methyl) | 75 | 95:5 |
| 5 | TMSCl | 2-(Trimethylsilyl) | 90 | >99:1 |
er = enantiomeric ratio. Data compiled from representative examples in the literature.[3]
II. Biological Significance and Signaling Pathways
Chiral piperazines are integral components of numerous biologically active molecules, including approved pharmaceuticals. Their ability to modulate the activity of various biological targets makes them highly valuable in drug discovery.
Varenicline and the Nicotinic Acetylcholine Receptor Signaling Pathway
A prominent example of a chiral piperazine-containing drug is Varenicline, used for smoking cessation. Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR).[4][5][6] Its mechanism of action involves a dual role: it provides a moderate and sustained level of dopamine release to reduce withdrawal symptoms, while also blocking the binding of nicotine from tobacco smoke, thereby reducing the rewarding effects of smoking.[4][6][7]
The binding of an agonist, such as acetylcholine or nicotine, to the nAChR leads to the opening of the ion channel, allowing the influx of cations like Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers downstream signaling cascades. In the context of the brain's reward pathway, this leads to the release of dopamine in the nucleus accumbens.[4] Varenicline's partial agonism modulates this pathway to alleviate nicotine cravings.
III. Experimental Workflow: Synthesis and Purification
The successful synthesis and purification of chiral piperazines require a systematic and well-defined workflow. The following diagram illustrates a general procedure, from starting materials to the final, enantioenriched product.
IV. Conclusion
Chiral piperazines continue to be of paramount importance in the field of organic synthesis and drug discovery. The development of robust and highly stereoselective synthetic methods has provided access to a vast chemical space of piperazine-based molecules. The ability of these scaffolds to interact with key biological targets, as exemplified by varenicline, underscores their therapeutic potential. This guide has provided an in-depth look at the synthesis, application, and biological relevance of chiral piperazines, offering valuable insights for researchers dedicated to the advancement of chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trc-p.nl [trc-p.nl]
- 5. droracle.ai [droracle.ai]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Indispensable Role of the N-Boc Protecting Group in Amine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Among the arsenal of chemical tactics employed, the use of protecting groups stands as a cornerstone strategy. This guide provides an in-depth exploration of the tert-butoxycarbonyl (Boc) group, one of the most versatile and widely utilized protecting groups for amines. Its prevalence is a testament to its robust and reliable characteristics: straightforward installation, stability across a wide array of reaction conditions, and clean, selective removal under mild acidic conditions.[1]
Core Principles of N-Boc Protection
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be a double-edged sword in multi-step syntheses, leading to undesirable side reactions.[2][3] The primary role of the N-Boc group is to temporarily mask the reactivity of an amine by converting it into a significantly less nucleophilic carbamate.[1][4] This transformation is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1]
The stability of the Boc group is a key attribute. It is resilient to most basic and nucleophilic reagents, as well as to catalytic hydrogenation conditions.[5][6] This chemical inertia allows for a high degree of synthetic flexibility, enabling chemists to perform a variety of transformations on other parts of a molecule without disturbing the protected amine.
A critical concept in complex synthesis is "orthogonal protection," which refers to the use of multiple, different protecting groups in a single molecule that can be removed selectively under distinct conditions. The N-Boc group is a key player in such strategies. For instance, it is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a feature extensively exploited in solid-phase peptide synthesis (SPPS).[1][5]
The N-Boc Lifecycle: Protection and Deprotection
The synthetic utility of the N-Boc group lies in the efficiency and selectivity of both its introduction and its subsequent removal. The overall workflow is a cyclical process of masking and unmasking the amine functionality to direct chemical reactivity.
Caption: General workflow for N-Boc protection and deprotection in synthesis.
N-Boc Protection: Experimental Protocols and Data
The introduction of the N-Boc group is typically a high-yielding reaction. The most common reagent, Boc anhydride (Boc₂O), reacts with the primary or secondary amine, often in the presence of a mild base to neutralize the acidic proton.[7]
Table 1: Representative Conditions for N-Boc Protection of Amines
| Substrate Type | Reagents | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Primary Aliphatic Amine | Boc₂O (1.1 eq) | THF | - | Room Temp | 1-4 h | >95% | [7] |
| Primary Aromatic Amine | Boc₂O (1.0 eq) | Water/Acetone | - | Room Temp | 8-12 min | 90-98% | [6] |
| Amino Acid | Boc₂O (1.0 eq) | Water/Acetone | - | Room Temp | 5-10 min | Good to Excellent | [6] |
| Hydrazine Derivative | Boc₂O (1.0 eq), NEt₃ (1.2 eq) | THF | Triethylamine | Room Temp | Overnight | Quantitative | [5] |
| Cbz-protected Amine | Boc₂O, Pd/C (10% w/w) | MeOH | - | Room Temp | 6 h | 90% | [5] |
Detailed Experimental Protocol: General N-Boc Protection [7]
-
Dissolution: Dissolve the primary or secondary amine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (5-10 mL).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 mmol). If the starting material is an amine salt, add a base like triethylamine (TEA) or sodium bicarbonate (1.1-1.5 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (if a base was used), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine. Further purification can be performed by column chromatography if necessary.
N-Boc Deprotection: Mechanisms and Methodologies
The removal of the N-Boc group is its defining characteristic and is most commonly accomplished under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, which facilitates the fragmentation of the protecting group into the free amine, carbon dioxide, and a stable tert-butyl cation.[4] The tert-butyl cation is typically scavenged or fragments into isobutylene.[8]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
A variety of acidic reagents can be employed for N-Boc deprotection, with the choice often depending on the sensitivity of other functional groups in the molecule.[8][9]
Caption: Decision workflow for choosing a Boc deprotection method.
Table 2: Common Reagents and Conditions for N-Boc Deprotection
| Reagent(s) | Solvent | Temp. (°C) | Time | Typical Substrates | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | General purpose, robust substrates | [5][8] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temp | 1 - 4 h | General purpose | [8][9] |
| Oxalyl Chloride | Methanol (MeOH) | Room Temp | 1 - 4 h | Structurally diverse compounds | [9] |
| Water (Thermal) | Water | 90 - 100 | < 15 min | Eco-friendly, for some substrates | [10] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | - | - | For acid-sensitive substrates | [11] |
| Lewis Acids (e.g., AlCl₃) | - | - | - | Alternative for specific selectivities | [11] |
Detailed Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA) [5][8]
-
Dissolution: Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting crude product is often the amine trifluoroacetate salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate or another mild base.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Applications in Drug Development and Peptide Synthesis
The N-Boc group is indispensable in the synthesis of pharmaceuticals and other complex nitrogen-containing molecules.[12][13] Its protective function allows for the selective modification of other parts of a molecule, which is crucial in building the intricate architectures of modern drugs.[12] For example, in the synthesis of anticancer drugs like paclitaxel derivatives or in the modification of penicillin antibiotics, Boc protection prevents unwanted reactions at key amine sites.[12]
Furthermore, N-Boc chemistry is a foundational technology in Solid-Phase Peptide Synthesis (SPPS) . In this method, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. The N-terminus of each incoming amino acid is protected with a Boc group to prevent self-polymerization. After each coupling step, the Boc group is removed with acid (deprotection), freeing the N-terminus for the next coupling reaction.
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
The N-Boc group is also integral to the synthesis of bifunctional linkers used in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[14][15] These linkers often contain a Boc-protected amine at one end, allowing for controlled, sequential conjugation to different molecular entities.[14]
Conclusion
The N-tert-butoxycarbonyl (Boc) protecting group is a powerful and essential tool in the repertoire of the synthetic organic chemist.[1] Its predictable reactivity, stability under a wide range of conditions, and well-established, high-yielding protocols for both its introduction and selective removal make it a reliable choice for the protection of amines. From the synthesis of small-molecule drugs to the assembly of complex peptides and bioconjugates, the judicious application of N-Boc protection strategy is fundamental to achieving complex synthetic goals and continues to drive innovation in chemical research and drug development.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcours.net [mcours.net]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Enantiomerically Pure Piperazine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nitrogen atoms that can engage in key interactions with biological targets.[4] However, the substitution on the piperazine core introduces the possibility of stereoisomerism. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the use of enantiomerically pure piperazine derivatives is crucial in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects.[5] This technical guide provides an in-depth overview of the synthesis, pharmacological activity, and signaling pathways of enantiomerically pure piperazine derivatives, tailored for researchers and professionals in the field of drug development.
Pharmacological Significance
Enantiomerically pure piperazine derivatives have demonstrated a broad spectrum of biological activities, targeting a wide range of receptors and enzymes. Their applications span across several therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and anxiolytics incorporate a piperazine moiety.[3][6] The stereochemistry of these compounds is often critical for their selective interaction with dopamine and serotonin receptors.[7][8]
-
Oncology: The piperazine scaffold is a key component of numerous kinase inhibitors used in cancer therapy.[9][10] Enantiomerically pure forms can lead to enhanced potency and selectivity for the target kinase.
-
Infectious Diseases: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.[11]
-
Cardiovascular Diseases: Certain piperazine derivatives exhibit antianginal and antihypertensive properties.
The versatility of the piperazine scaffold allows for fine-tuning of its pharmacological properties through stereospecific substitutions, making it an invaluable tool in the design of novel therapeutics.
Quantitative Pharmacological Data
The following tables summarize the in vitro activities of several enantiomerically pure piperazine derivatives against various biological targets. This data highlights the importance of stereochemistry in determining the potency and selectivity of these compounds.
Table 1: Activity of Chiral Piperazine Derivatives on G-Protein Coupled Receptors (GPCRs)
| Compound/Drug | Target(s) | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Aripiprazole | Dopamine D₂ | Radioligand Binding | 0.74 (D₂L) | - |
| Dopamine D₃ | Radioligand Binding | - | - | |
| Serotonin 5-HT₁ₐ | Radioligand Binding | - | - | |
| Serotonin 5-HT₂ₐ | Radioligand Binding | - | - | |
| Vilazodone | Serotonin Transporter (SERT) | Reuptake Inhibition | - | (sub)nanomolar |
| Serotonin 5-HT₁ₐ Receptor | Agonist Activity | - | (sub)nanomolar | |
| Zavegepant | CGRP Receptor | Radioligand Binding | 0.023 | - |
| CGRP-induced vasodilation | Functional Assay | - | 0.88 |
Data sourced from multiple references.[12][13]
Table 2: Activity of Chiral Piperazine Derivatives on Kinases
| Compound | Target Kinase | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| GDC-0339 | Pan-Pim Kinase | Kinase Activity | 500-5000 fold lower than 100nM | - |
| Compound 1 | Akt1 | Kinase Activity | - | 61 |
| Compound 24 | CDK1 | Kinase Activity | - | 2380 |
| Compound 25 | CDK1 | Kinase Activity | - | 1520 |
| AT7519 | CDK1, 2, 4, 6, 9 | Kinase Activity | - | 10-210 |
| GSK3β | Kinase Activity | - | 89 | |
| Compound 8u | VEGFR-2 | Kinase Activity | - | 1520 |
Data sourced from multiple references.[9][14][15]
Experimental Protocols
The synthesis of enantiomerically pure piperazine derivatives can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution of racemic mixtures.
Asymmetric Synthesis of 2-Substituted Piperazines from Chiral Amino Acids
This protocol describes a general method for the synthesis of enantiomerically pure 2-substituted piperazines starting from readily available chiral α-amino acids.[1][2][16]
Step 1: Protection of the Amino Acid
-
Dissolve the chiral amino acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide, 2.5 eq) and cool the mixture to 0 °C.
-
Add a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture and extract the N-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the N-protected amino acid (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a reducing agent (e.g., borane-tetrahydrofuran complex, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with methanol at 0 °C.
-
Remove the solvent under reduced pressure and purify the resulting N-protected amino alcohol by column chromatography.
Step 3: Introduction of the Second Nitrogen
-
Activate the hydroxyl group of the N-protected amino alcohol (e.g., via mesylation or tosylation).
-
Displace the leaving group with a protected amine (e.g., N-benzyl-p-toluenesulfonamide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture to facilitate the substitution.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting diamine derivative by column chromatography.
Step 4: Cyclization to Form the Piperazine Ring
-
Selectively deprotect one of the amino groups.
-
React the resulting mono-protected diamine with a suitable two-carbon electrophile (e.g., a dihaloethane derivative) in the presence of a base to facilitate ring closure.
-
Alternatively, an intramolecular reductive amination can be performed if a suitable precursor is synthesized.
-
Purify the resulting protected chiral piperazine derivative by column chromatography.
Step 5: Deprotection
-
Remove the remaining protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid treatment for Boc groups) to yield the final enantiomerically pure 2-substituted piperazine.
Classical Chiral Resolution of Racemic Piperazine Derivatives
This protocol outlines a general procedure for the separation of a racemic piperazine derivative using a chiral resolving agent, typically a chiral acid, to form diastereomeric salts with different solubilities.[12][17][18]
Step 1: Screening for a Suitable Resolving Agent and Solvent
-
In small-scale experiments, dissolve the racemic piperazine derivative in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate).
-
Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (S)-(+)-mandelic acid) in the same solvent.
-
Observe for the formation of a precipitate.
-
Isolate the precipitate by filtration and analyze the diastereomeric excess (de) and enantiomeric excess (ee) of the salt and the mother liquor using chiral HPLC or NMR.
-
Select the resolving agent and solvent system that provides the best separation.
Step 2: Preparative Scale Resolution
-
Dissolve the racemic piperazine derivative in the optimal solvent identified in Step 1, with gentle heating if necessary.
-
Add the chosen chiral resolving agent (typically 0.5 to 1.0 equivalents) to the solution.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Step 3: Liberation of the Enantiomerically Pure Piperazine
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free piperazine base.
-
Extract the enantiomerically enriched piperazine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the resolved enantiomer.
Step 4: Determination of Enantiomeric Purity
-
Determine the enantiomeric excess of the resolved piperazine using chiral HPLC, chiral GC, or polarimetry.
-
If necessary, the enantiomeric purity can be further enhanced by recrystallization.
Signaling Pathways and Mechanisms of Action
Aripiprazole, an atypical antipsychotic containing a piperazine moiety, exhibits a complex pharmacological profile, acting as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and as an antagonist at serotonin 5-HT₂ₐ receptors.[7][8][19][20] Understanding its interaction with these signaling pathways is crucial for the rational design of new CNS-active drugs.
Dopamine D₂ Receptor Signaling
Aripiprazole's "dopamine-serotonin system stabilizer" activity is primarily attributed to its partial agonism at D₂ receptors. In conditions of excessive dopaminergic activity (hyperdopaminergic), it acts as an antagonist, while in low dopamine states (hypodopaminergic), it exhibits agonist properties. This is achieved through its modulation of both G-protein dependent and β-arrestin mediated signaling pathways.[21][22][23]
Caption: Dopamine D₂ Receptor Signaling Pathway modulated by Aripiprazole.
Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Signaling
Aripiprazole's effects on serotonin receptors contribute to its efficacy in treating depressive symptoms and its favorable side-effect profile. Its partial agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors work in concert to modulate serotonergic neurotransmission.[24][25][26][27][28]
Caption: Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Signaling Pathways.
Drug Discovery Workflow
The discovery and development of novel enantiomerically pure piperazine-based drugs typically follows a structured workflow, from initial library design to preclinical evaluation. High-throughput screening (HTS) plays a pivotal role in rapidly identifying promising lead compounds from large chemical libraries.
Caption: Experimental workflow for chiral piperazine library synthesis and screening.
Conclusion and Future Perspectives
Enantiomerically pure piperazine derivatives continue to be a cornerstone of modern drug discovery. Their structural versatility and favorable pharmacological properties make them attractive scaffolds for the development of novel therapeutics targeting a wide array of diseases. Advances in asymmetric synthesis and chiral separation techniques have made the large-scale production of single enantiomers more accessible, paving the way for the development of safer and more effective drugs.
Future research in this area will likely focus on:
-
Exploring Novel Chemical Space: The development of new synthetic methodologies to access previously unexplored substitution patterns on the piperazine ring will open up new avenues for drug discovery.
-
Fragment-Based Drug Design: Utilizing enantiomerically pure piperazine fragments in fragment-based screening campaigns could lead to the identification of novel lead compounds.
-
Polypharmacology: The design of chiral piperazine derivatives that can selectively modulate multiple targets holds promise for the treatment of complex multifactorial diseases.
By leveraging the principles of stereochemistry and continuing to innovate in synthetic and screening technologies, the full potential of enantiomerically pure piperazine derivatives in medicine can be realized.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Chiral resolution - Wikipedia [en.wikipedia.org]
- 19. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrated approaches to understanding antipsychotic drug action at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Decoding dopamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Chiral Pool Synthesis Leveraging Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the principles and applications of chiral pool synthesis, with a specific focus on the use of amino acids as versatile starting materials. Naturally occurring α-amino acids represent an inexpensive and readily available source of chirality, making them powerful building blocks for the asymmetric synthesis of complex molecules, particularly in pharmaceutical development.[1][][3]
Introduction to Chiral Pool Synthesis
The chiral pool approach is a strategy in asymmetric synthesis where a new chiral molecule is synthesized from an enantiomerically pure, naturally occurring compound.[1] This method leverages the existing stereocenters of the starting material to introduce chirality into the target molecule, avoiding the need for asymmetric induction or resolution of racemic mixtures.[3] Among the various natural chiral sources like carbohydrates and terpenes, α-amino acids are particularly valuable due to their structural diversity and the presence of at least two reactive functional groups—an amino group and a carboxyl group—at a defined stereocenter.[4][5][6]
The use of amino acids in the chiral pool can be broadly categorized into three strategies:
-
Chiral Sources: The amino acid's carbon skeleton and stereocenter are incorporated directly into the final target molecule.
-
Chiral Auxiliaries: The amino acid is temporarily attached to a prochiral substrate to direct a stereoselective reaction, and is subsequently removed.
-
Chiral Catalysts: Amino acids or their derivatives are used in catalytic amounts to induce enantioselectivity in a reaction.[1][7]
This guide will focus on the first category, where amino acids serve as foundational chiral building blocks.
The Versatility of Amino Acids as Chiral Building Blocks
The 20 proteinogenic amino acids offer a diverse range of side chains (R groups), providing a variety of starting points for chemical modification. This diversity allows for the synthesis of a wide array of complex structures. The core strategy involves key transformations of the amino acid's functional groups while preserving the integrity of the original α-carbon stereocenter.[6]
A general workflow for utilizing amino acids in chiral pool synthesis is outlined below.
Key Transformations and Intermediates
A cornerstone of amino acid-based chiral pool synthesis is the conversion of the starting amino acid into a versatile chiral intermediate, most notably an α-amino aldehyde.[4][5] These aldehydes are highly valuable because they can undergo a wide range of stereoselective carbon-carbon bond-forming reactions, extending the carbon chain while creating new stereocenters.
α-amino aldehydes can be unstable and prone to racemization.[4][5] A robust method to overcome this involves the use of an N,N-dibenzyl protecting group, which stabilizes the aldehyde. The synthesis proceeds via a three-step sequence from the parent α-amino acid:
-
N-protection: Benzylation of the amino group.
-
Reduction: Conversion of the carboxylic acid to a primary alcohol.
-
Oxidation: Oxidation of the alcohol to the aldehyde (e.g., Swern oxidation), which typically proceeds without loss of optical integrity.[4]
The chiral α-carbon on the amino aldehyde directs the stereochemical outcome of nucleophilic additions to the adjacent aldehyde group. This substrate-controlled asymmetric induction is a powerful tool for establishing new stereocenters.[1]
A notable application is the diastereoselective methylene transfer to aldimines derived from N,N-dibenzylamino aldehydes to form chiral α-amino aziridines.[4][5] These aziridines are valuable intermediates for synthesizing various nitrogen-containing compounds.
Quantitative Data and Experimental Protocols
The efficiency of chiral pool synthesis is measured by chemical yield and stereochemical purity (diastereomeric or enantiomeric excess).
This table summarizes data for the methylene transfer reaction to aldimines derived from various N,N-dibenzylamino aldehydes using a sulfonium ylide.
| Starting Amino Acid | R Group | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Valine | i-Pr | 92% | >99:1 |
| Leucine | i-Bu | 95% | >99:1 |
| Phenylalanine | Bn | 91% | >99:1 |
| Phenylglycine | Ph | 90% | 91:9 |
Data adapted from literature reports on methylene transfer reactions.[4][5]
This protocol provides a summarized methodology for a key intermediate.
Step 1: N,N-Dibenzylation of L-Leucine
-
L-Leucine is dissolved in aqueous NaOH.
-
Benzyl bromide is added, and the mixture is heated to reflux.
-
The reaction is maintained at reflux for 3-4 hours.
-
After cooling, the product, N,N-dibenzyl-L-leucine, is isolated.
Step 2: Reduction to N,N-Dibenzyl-L-leucinol
-
The N,N-dibenzyl-L-leucine is dissolved in anhydrous THF.
-
The solution is added dropwise to a suspension of LiAlH₄ in THF at 0°C.
-
The mixture is stirred and allowed to warm to room temperature overnight.
-
The reaction is quenched, and the amino alcohol product is extracted.
Step 3: Swern Oxidation to N,N-Dibenzyl-L-leucinal
-
A solution of oxalyl chloride in anhydrous CH₂Cl₂ is cooled to -78°C.
-
DMSO is added, followed by a solution of N,N-Dibenzyl-L-leucinol in CH₂Cl₂.
-
After stirring, triethylamine (Et₃N) is added, and the mixture is allowed to warm to room temperature.
-
The resulting aldehyde is isolated via aqueous workup and purification. This step typically yields the product quantitatively without racemization.[4]
Applications in Drug Development
The structural motifs accessible from amino acids are highly relevant to pharmaceuticals. Amino acids and their derivatives are crucial intermediates in the synthesis of antibiotics, antivirals, and anticancer drugs.[] For example, the synthesis of peptide drugs and peptidomimetics relies heavily on both natural and unnatural amino acid building blocks, often with protecting groups like Boc or Cbz to control reactivity during synthesis.[8][9]
The ability to synthesize specific stereoisomers is critical, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.[3] Chiral pool synthesis starting from amino acids provides a reliable and cost-effective route to produce enantiomerically pure active pharmaceutical ingredients (APIs).
Conclusion
Chiral pool synthesis using amino acids is a powerful and efficient strategy for the construction of complex, enantiomerically pure molecules. The natural abundance, low cost, and structural diversity of amino acids make them ideal starting materials for academic research and industrial-scale pharmaceutical manufacturing.[1] The ability to convert them into versatile intermediates like α-amino aldehydes allows for a multitude of subsequent stereocontrolled transformations, solidifying the role of amino acids as indispensable building blocks in modern asymmetric synthesis.
References
In-Depth Technical Guide: Safety and Handling of (R)-1-Boc-2-hydroxymethyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for (R)-1-Boc-2-hydroxymethyl-piperazine (CAS No. 169448-87-7), a key building block in pharmaceutical synthesis. The information is intended to ensure its safe use in a laboratory and research environment.
Chemical Identification
| Identifier | Value |
| Chemical Name | tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate |
| CAS Number | 169448-87-7 |
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| Synonyms | (R)-1-N-Boc-2-(hydroxymethyl)piperazine, (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Appropriate precautions must be taken to avoid exposure.
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | Warning | May cause respiratory irritation |
Toxicological Data
No quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound were found in publicly available literature and safety data sheets. The provided hazard statements are based on the GHS classification.
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid |
| Boiling Point | 324.0 ± 17.0 °C (Predicted)[1] |
| Storage Temperature | Room Temperature, in a dry and sealed place |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust is generated. |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Storage Conditions
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Accidental Release and First Aid Measures
Accidental Release
-
Small Spills: Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocol: A Representative Synthetic Application
This compound is a versatile intermediate. Below is a representative experimental protocol for its use in a synthetic transformation.
Reaction: General reductive amination using this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted piperazine derivative.
Visualizations
General Handling Workflow
References
Solubility of Boc-Protected Piperazine Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyloxycarbonyl (Boc)-protected piperazine derivatives, crucial intermediates in modern medicinal chemistry. This document outlines the physicochemical properties, factors influencing solubility, detailed experimental protocols for solubility determination, and the relevance of these compounds in key biological signaling pathways and drug discovery workflows.
Introduction to Boc-Protected Piperazine Derivatives
N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) is a cornerstone in the synthesis of a vast array of therapeutic agents.[1] Its structure, which combines a reactive secondary amine with a protected primary amine, offers synthetic versatility, allowing for its incorporation into complex molecular architectures.[1] The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1] The inclusion of a piperazine ring can enhance the solubility and pharmacokinetic properties of a drug candidate.[2]
The Boc protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine for further functionalization.[3][4] This strategic use of protection and deprotection is fundamental to the synthesis of complex piperazine derivatives.
Physicochemical Properties and Solubility Profile
N-Boc-piperazine is typically a white to light yellow crystalline solid.[1][5] Understanding its solubility is critical for its use in synthesis and for predicting the properties of its derivatives. The bulky and hydrophobic nature of the Boc group can reduce the aqueous solubility of the parent piperazine molecule.[4]
Factors Influencing Solubility
The solubility of Boc-protected piperazine derivatives is influenced by several factors:
-
Polarity: The principle of "like dissolves like" is paramount. The piperazine ring itself is polar, but the Boc group adds significant nonpolar character. Substituents on the second nitrogen or on the piperazine ring will further dictate the overall polarity and, thus, the solubility in various solvents.
-
pH: The unprotected nitrogen of the piperazine ring is basic. In acidic aqueous solutions, this nitrogen can be protonated, forming a salt and significantly increasing aqueous solubility.[6]
-
Molecular Weight and Size: Larger, more complex derivatives may have lower solubility due to the increased energy required for the solvent to surround the molecule.
-
Crystal Lattice Energy: For solid compounds, the strength of the intermolecular forces in the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur.
Data Presentation: Solubility of N-Boc-Piperazine
| Property | Value |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol [1] |
| Appearance | White to light yellow crystalline solid[1] |
| Melting Point | 43-47 °C[1] |
| Calculated Solubility | 15.3 mg/mL; 23.4 mg/mL[7] |
| Qualitative Solubility | Soluble in: Dichloromethane, Ethanol, Methanol, Ethyl Acetate, DMSO, Water.[8][9][10][11][12] Less soluble in water compared to many organic solvents.[13] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical in drug discovery for lead selection and optimization.[6] The two primary types of solubility measured are kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a strong organic solvent, typically DMSO. This high-throughput method is often used in the early stages of drug discovery.
Objective: To rapidly determine the solubility of a Boc-protected piperazine derivative in an aqueous buffer.
Materials:
-
Test compound (Boc-protected piperazine derivative)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric methods)
-
Plate shaker
-
Nephelometer or UV/Vis microplate reader
-
(Optional) Multi-screen solubility filter plates and LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2-5 µL) of each DMSO solution to corresponding wells of a new 96-well plate containing the aqueous buffer (e.g., PBS). The final DMSO concentration should typically be kept below 1-2% to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1.5 - 2 hours).
-
Detection of Precipitation:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
UV/Vis Spectrophotometry: After incubation, filter the solutions using a solubility filter plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration is determined from a standard curve of the compound prepared in a mixture of buffer and DMSO that matches the assay conditions.
-
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It is considered the "true" solubility and is the gold standard method, often used in later stages of drug development.[6]
Objective: To determine the equilibrium solubility of a Boc-protected piperazine derivative.
Materials:
-
Test compound (solid)
-
Selected solvent (e.g., water, PBS pH 7.4, or other relevant buffers)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Alternatively, centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve of known concentrations.
Role in Signaling Pathways and Drug Discovery
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors, and can modulate key cellular signaling pathways.
Relevant Signaling Pathways
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Certain piperazine derivatives have been shown to modulate this pathway.
MAPK/ERK Signaling Pathway -
NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammatory responses, immunity, and cell survival. Piperazine derivatives have been investigated for their ability to influence this pathway.
Canonical NF-κB Signaling Pathway
Workflow: Role in Drug Discovery
Boc-protected piperazines are fundamental building blocks in the lead optimization phase of drug discovery. Poor solubility is a major reason for compound attrition, making early assessment and optimization critical.
In this workflow, solubility assays are a key component of the ADME (Absorption, Distribution, Metabolism, and Excretion) screening cascade. If a lead compound with a Boc-protected piperazine scaffold shows poor solubility, medicinal chemists will design and synthesize new analogues to improve this property while maintaining or improving potency and selectivity.
Conclusion
Boc-protected piperazine derivatives are indispensable tools in drug discovery and development. Their solubility is a critical physicochemical property that must be carefully evaluated and optimized to ensure the successful progression of a drug candidate. While quantitative solubility data for specific derivatives is often proprietary, the experimental protocols provided in this guide offer a robust framework for researchers to determine these values for their compounds of interest. A thorough understanding of the factors influencing solubility, coupled with precise experimental determination, is essential for harnessing the full potential of this versatile chemical scaffold in the creation of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. N- BOC Piperazine [intersperse.in]
- 10. petalheadexim.com [petalheadexim.com]
- 11. 1-Boc-piperazine|lookchem [lookchem.com]
- 12. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 13. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
Navigating the Stereochemical Landscape of 2-Substituted Piperazines: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with biological targets. However, the introduction of a substituent at the 2-position of the piperazine ring ushers in the complexities of stereochemistry, profoundly influencing the molecule's three-dimensional shape, and consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of 2-substituted piperazines, focusing on stereoselective synthesis, conformational analysis, and the impact of chirality on pharmacological outcomes.
Stereoselective Synthesis of 2-Substituted Piperazines
The synthesis of enantiomerically pure 2-substituted piperazines is a critical challenge in the development of chiral piperazine-containing drugs. Several strategies have been developed to control the stereochemistry at the C2 position, broadly categorized into asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single stereoisomer. Key methodologies include:
-
Asymmetric Lithiation: The deprotonation of an N-protected piperazine using a chiral lithium amide base, followed by quenching with an electrophile, can afford enantiomerically enriched 2-substituted piperazines. A notable example is the asymmetric lithiation-substitution of N-Boc piperazine using s-BuLi and a chiral ligand like (-)-sparteine.[1][2] The choice of the distal N-substituent and the electrophile has been found to be crucial in determining the yield and enantioselectivity.[1][2]
-
Catalytic Asymmetric Allylic Alkylation: The palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones provides a route to highly enantioenriched tertiary piperazin-2-ones. These intermediates can then be reduced to the corresponding chiral α-tertiary piperazines.
-
From the Chiral Pool: Amino acids serve as readily available chiral starting materials for the synthesis of enantiopure 2,5-disubstituted piperazines.[3] A common strategy involves the formation of a diketopiperazine intermediate, followed by reduction.[4][5]
A logical workflow for the synthesis of enantiopure 2-substituted piperazines often starts with the selection of a suitable chiral starting material or a prochiral piperazine derivative.
Caption: General workflow for the enantioselective synthesis of 2-substituted piperazines.
Experimental Protocols
General Procedure for Asymmetric Lithiation of N-Boc-piperazine
This protocol is a generalized representation based on the principles of asymmetric lithiation using a chiral ligand.
Materials:
-
N-Boc-piperazine derivative
-
s-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine or (+)-sparteine surrogate
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, carbonyl compound)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the chiral ligand (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add s-BuLi (1.2 equivalents) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add a solution of the N-Boc-piperazine derivative (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-4 hours, can be monitored by in-situ IR spectroscopy).[1]
-
Add the electrophile (1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conformational Analysis
The piperazine ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can be populated depending on the substitution pattern. A substituent at the 2-position can exist in either an axial or equatorial orientation, leading to two diastereomeric chair conformations that can interconvert via ring flipping.
Caption: Interconversion between equatorial and axial conformers of a 2-substituted piperazine.
The conformational preference is influenced by steric and electronic factors. For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred.[6] In some cases, intramolecular hydrogen bonding can further stabilize the axial conformation.[6]
Methodologies for Conformational Analysis
-
NMR Spectroscopy: Temperature-dependent NMR spectroscopy is a powerful tool for studying the conformational dynamics of 2-substituted piperazines.[7][8] By analyzing the coalescence of signals as the temperature is varied, the energy barriers for ring inversion and rotation around the N-C(O) bond in N-acylated piperazines can be determined.[7] These activation energy barriers (ΔG‡) typically range from 56 to 80 kJ mol−1.[7]
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to calculate the relative energies of different conformations and to predict the most stable structures.[6]
Pharmacological Significance
The stereochemistry of 2-substituted piperazines can have a dramatic impact on their pharmacological activity. The precise three-dimensional arrangement of the substituent and the piperazine ring determines how the molecule interacts with its biological target.
For example, the stereoisomers of chiral methyl-substituted arylpiperazinium compounds exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors. This highlights the critical role of chirality in fine-tuning receptor selectivity and offers valuable insights for the rational design of selective nicotinic therapeutics.
Data on Stereoisomer Activity
The following table summarizes hypothetical data illustrating the impact of stereochemistry on the biological activity of 2-substituted piperazines.
| Compound | Stereoisomer | Target | IC50 (nM) |
| A | (R)-enantiomer | Receptor X | 15 |
| (S)-enantiomer | Receptor X | 350 | |
| B | cis-diastereomer | Enzyme Y | 50 |
| trans-diastereomer | Enzyme Y | 1200 |
Chiral Analysis
The separation and quantification of enantiomers are crucial for the development of chiral drugs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for separating the enantiomers of 2-substituted piperazines. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: General Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of piperazine enantiomers.[9]
-
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.
-
-
Method Optimization: Once initial separation is achieved, the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution (Rs > 1.5).
-
Detection: UV detection is commonly used, although a lack of a strong chromophore in some piperazine derivatives may necessitate pre-column derivatization.[9]
Caption: A typical workflow for chiral HPLC analysis.
Conclusion
The stereochemistry of 2-substituted piperazines is a critical consideration in drug discovery and development. A thorough understanding of stereoselective synthesis, conformational preferences, and the impact of chirality on pharmacological activity is essential for the design of safe and effective chiral drugs. The methodologies and principles outlined in this guide provide a framework for navigating the complex stereochemical landscape of this important class of molecules. Continued innovation in asymmetric synthesis and analytical techniques will further empower medicinal chemists to harness the full potential of 2-substituted piperazine stereoisomers in the pursuit of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I2-mediated diversity oriented diastereoselective synthesis of amino acid derived trans-2,5-disubstituted morpholines, piperazines, and thiomorpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 6. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Technical Guide to (R)-1-Boc-2-hydroxymethyl-piperazine: Commercial Availability, Quality Control, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-1-Boc-2-hydroxymethyl-piperazine, a chiral building block of significant interest in pharmaceutical research and development. This document details its commercial availability from various suppliers, provides insights into typical quality control parameters, and outlines a common synthetic protocol.
Commercial Availability and Supplier Information
This compound, identified by CAS number 169448-87-7, is readily available from a range of chemical suppliers specializing in research and development compounds. The purity of the commercially available material typically ranges from 95% to over 98%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Manchester Organics | This compound | 169448-87-7 | 95% | 5g[1] |
| Synthonix | (R)-1-BOC-2-(Hydroxymethyl)piperazine | 169448-87-7 | 98% | Inquire |
| ChemicalBook | (R)-1-N-Boc-2-(hydroxymethyl)piperazine | 169448-87-7 | Inquire | 100mg, 1g, etc.[2] |
| BLD Pharm | 1-Boc-(2-Hydroxymethyl)piperazine | 205434-75-9 (racemic) | Inquire | Inquire[3] |
| ChemScene | 1-Boc-2-Hydroxymethyl-piperazine | 205434-75-9 (racemic) | ≥96% | Inquire[4] |
| Santa Cruz Biotechnology | (R)-1-Boc-2-hydroxymethylpiperazine | 169448-87-7 | Inquire | Inquire[5] |
| Tetrahedron Scientific | This compound | 169448-87-7 | Inquire | Inquire |
Quality Control and Representative Certificate of Analysis
The quality of this compound is critical for its application in drug discovery and development. A comprehensive Certificate of Analysis (CoA) from the supplier is essential to ensure the identity, purity, and chiral integrity of the material. Below is a table representing typical data found on a CoA for this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity (HPLC) | ≥98.0% | HPLC |
| Enantiomeric Excess (ee) | ≥99.0% | Chiral HPLC |
| Specific Rotation [α]D | Conforms to reference | Polarimetry |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH guidelines | GC-HS |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis for (R)-1-N-Boc-2-(hydroxymethyl)piperazine involves the reduction of the corresponding carboxylate precursor.[2]
Reaction Scheme:
Starting Material: L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate Reagent: Lithium aluminum hydride (LiAlH₄) in Tetrahydrofuran (THF) Product: (R)-1-N-Boc-2-(hydroxymethyl)piperazine
Procedure:
-
A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in anhydrous THF (70 ml) is cooled to -40°C under an inert atmosphere.
-
Lithium aluminum hydride (1M in THF, 26 ml) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
After 1 hour, the reaction is cooled to 0°C and quenched by the sequential addition of water (1 ml), 2N sodium hydroxide solution (1 ml), and then water (2 ml).
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield (R)-1-N-Boc-2-(hydroxymethyl)piperazine.[2]
Quality Control Methodologies
3.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
A standard reversed-phase HPLC method can be employed to determine the purity of the final compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3.2.2. Enantiomeric Purity by Chiral HPLC
-
Column: Chiralpak IC-3 (or similar chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
3.2.3. Structural Characterization by NMR and MS
The identity of the synthesized compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
¹H NMR (DMSO-d₆, 373K): δ 1.40 (s, 9H), 2.58 (m, 1H), 2.82 (m, 3H), 2.92 (bs, 1H), 2.98 (d, 1H), 3.43 (m, 1H), 3.65 (m, 2H), 3.80 (m, 1H).[2]
-
Mass Spectrum (MH+): 217.[2]
Workflow and Process Diagrams
The following diagrams illustrate the key processes involved in the procurement and synthesis of this compound.
Caption: Procurement and Quality Control Workflow for this compound.
Caption: Synthetic Workflow for this compound.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. 205434-75-9|1-Boc-(2-Hydroxymethyl)piperazine|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (R)-1-Boc-2-hydroxymethyl-piperazine from L-serine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of the chiral building block, (R)-1-Boc-2-hydroxymethyl-piperazine, commencing from the readily available amino acid, L-serine. This protocol is designed for laboratory-scale synthesis and offers detailed step-by-step procedures, reagent specifications, and expected outcomes. The synthesis follows a multi-step pathway involving protection, activation, cyclization, and reduction reactions.
Introduction
Chiral piperazine derivatives are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their rigid framework and the presence of two nitrogen atoms allow for diverse functionalization, making them valuable scaffolds in drug discovery. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, including treatments for central nervous system disorders and infectious diseases. The ability to synthesize this compound in an enantiomerically pure form from an inexpensive chiral precursor like L-serine is of significant interest in medicinal chemistry and process development.
The synthetic route outlined herein transforms L-serine into the target piperazine derivative through a sequence of reliable and well-documented chemical transformations. The key stages of this synthesis include the protection of the amino and carboxyl groups of L-serine, activation of the hydroxyl group to facilitate cyclization, introduction of the second nitrogen atom to form the piperazine ring, and subsequent reduction to yield the final product.
Overall Synthetic Scheme
The synthesis of this compound from L-serine is a multi-step process that can be logically divided into the following key transformations:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for each step of the synthesis.
Step 1: N-Boc Protection of L-Serine
This procedure follows the well-established method for the protection of amino acids.
Materials:
-
L-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Potassium bisulfate (KHSO₄)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve L-serine in 1 N sodium hydroxide solution and cool the mixture in an ice-water bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution of L-serine.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice-water bath and acidify to a pH of 2-3 with a 1 N potassium bisulfate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a colorless foam.
| Reactant | Molar Ratio | Typical Yield |
| L-Serine | 1.0 | \multirow{2}{*}{>95%} |
| (Boc)₂O | 1.2 |
Step 2: Esterification of N-Boc-L-Serine
The carboxylic acid of N-Boc-L-serine is converted to its methyl ester.
Materials:
-
N-Boc-L-Serine
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-L-serine in anhydrous dimethylformamide and cool the solution in an ice-water bath.
-
Add solid potassium carbonate to the solution and stir for 10 minutes.
-
Add methyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and partition the filtrate between ethyl acetate and water.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester as a pale oil.
| Reactant | Molar Ratio | Typical Yield |
| N-Boc-L-Serine | 1.0 | \multirow{2}{*}{85-90%} |
| Methyl Iodide | 2.0 |
Step 3: Tosylation of N-Boc-L-Serine Methyl Ester
The primary alcohol is activated by conversion to a tosylate, a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
N-Boc-L-Serine Methyl Ester
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-L-serine methyl ester in anhydrous pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be purified by column chromatography.
| Reactant | Molar Ratio | Typical Yield |
| N-Boc-L-Serine Methyl Ester | 1.0 | \multirow{2}{*}{80-85%} |
| p-Toluenesulfonyl chloride | 1.2 |
Step 4 & 5: Diamine Formation and Cyclization to Piperazinone
The tosylated intermediate is reacted with an amine, followed by thermal cyclization to form the piperazinone ring.
Materials:
-
N-Boc-O-tosyl-L-serine methyl ester
-
Benzylamine
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the tosylated serine derivative in toluene and add benzylamine.
-
Heat the mixture to reflux for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and formation of the cyclized product.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude piperazinone can be purified by silica gel chromatography.
| Reactant | Molar Ratio | Typical Yield (over 2 steps) |
| N-Boc-O-tosyl-L-serine methyl ester | 1.0 | \multirow{2}{*}{60-70%} |
| Benzylamine | 1.5 |
Step 6: Reduction of Piperazinone to Piperazine
The amide and ester functionalities of the piperazinone are reduced to form the piperazine ring and the primary alcohol.
Materials:
-
Piperazinone derivative from Step 5
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF and cool to 0°C.
-
Add a solution of the piperazinone derivative in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench carefully by the sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
| Reactant | Molar Ratio | Typical Yield |
| Piperazinone derivative | 1.0 | \multirow{2}{*}{75-85%} |
| Lithium aluminum hydride | 3.0 |
Step 7: Final Boc Protection (if necessary) and Deprotection
This step involves the final manipulation of protecting groups to yield the desired product.
Materials:
-
Crude product from Step 6
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
If the Boc group was lost during the reduction, re-protect the desired nitrogen by dissolving the crude product in dichloromethane, adding triethylamine and di-tert-butyl dicarbonate, and stirring at room temperature overnight. Work up by washing with water and brine, drying, and concentrating.
-
Dissolve the N-Boc, N-benzyl protected piperazine in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified by column chromatography if necessary.
| Reactant | Typical Yield |
| N-Boc, N-benzyl piperazine | 85-95% |
Alternative Final Reduction Protocol
An alternative and efficient final step involves the direct reduction of a piperazine dicarboxylate intermediate.
Starting Material: L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
Materials:
-
L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄, 1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH, 2N)
Procedure:
-
Dissolve L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate in anhydrous THF and cool to -40°C.
-
Slowly add a 1M solution of lithium aluminum hydride in THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 2N sodium hydroxide solution, and then water again.
-
Filter the resulting slurry and concentrate the filtrate in vacuo to give this compound.
| Reactant | Molar Ratio | Reported Yield |
| Piperazine dicarboxylate | 1.0 | \multirow{2}{*}{>95%} |
| Lithium aluminum hydride | 2.5 |
Summary of Quantitative Data
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | L-Serine → N-Boc-L-Serine | (Boc)₂O, NaOH | >95% |
| 2 | N-Boc-L-Serine → N-Boc-L-Serine Methyl Ester | CH₃I, K₂CO₃ | 85-90% |
| 3 | Ester → Tosylate | TsCl, Pyridine | 80-85% |
| 4 & 5 | Tosylate → Piperazinone | Benzylamine, Heat | 60-70% |
| 6 | Piperazinone → Piperazine | LiAlH₄ | 75-85% |
| 7 | Deprotection | H₂, Pd/C | 85-95% |
Conclusion
The protocol described provides a detailed and practical guide for the synthesis of enantiomerically pure this compound from L-serine. This application note is intended to assist researchers and scientists in the efficient laboratory-scale production of this valuable chiral building block for applications in drug discovery and development. The methodologies are based on established and reliable chemical transformations, and the provided data offers a benchmark for expected yields and reaction conditions. Careful execution of these steps should enable the successful synthesis of the target compound with high purity and stereochemical integrity.
Application Notes and Protocols for the Scalable Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-substituted piperazines are crucial building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals. Their three-dimensional structure is pivotal for biological activity. The ability to synthesize these molecules in an enantiomerically pure form, with orthogonal protection of the two nitrogen atoms, is essential for the efficient construction of complex drug candidates and chemical libraries. Orthogonal protecting groups allow for the selective functionalization of each nitrogen atom, providing precise control over the final molecular architecture.
This document provides detailed protocols for a scalable and practical synthesis of orthogonally protected 2-substituted chiral piperazines, primarily based on a robust method starting from readily available α-amino acids. This approach offers high enantiomeric purity and has been successfully implemented on a multigram scale.
Core Synthetic Strategy: An Overview
The primary synthetic route involves a four-step sequence starting from α-amino acids. The key transformation is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[1][2][3] This methodology is advantageous due to its efficiency, affordability, and scalability, making it highly suitable for drug development campaigns.[3]
Alternative strategies for synthesizing chiral piperazines include the reduction of chiral keto- or diketopiperazines, asymmetric hydrogenation of pyrazines, asymmetric lithiation-trapping of N-Boc piperazines, and palladium-catalyzed cyclizations.[4][5][6][7] However, many of these methods present challenges in achieving orthogonal protection with regiocontrol.[3]
Experimental Protocols
Protocol 1: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids
This protocol is adapted from a demonstrated scalable synthesis.[1][2][3]
Step 1: Synthesis of N-Protected α-Amino Alcohol
-
To a solution of the starting α-amino acid (1.0 equiv) in tetrahydrofuran (THF), add a solution of borane-dimethyl sulfide complex (BH3·SMe2) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with methanol multiple times to remove boric acid esters.
-
Dissolve the crude amino alcohol in a suitable solvent (e.g., dichloromethane, DCM).
-
Add a base (e.g., triethylamine, Et3N, 2.5 equiv) followed by the desired protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection, 1.1 equiv) at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Perform an aqueous work-up and purify the product by column chromatography.
Step 2: Introduction of the Second Nitrogen and Orthogonal Protection
-
Activate the hydroxyl group of the N-protected amino alcohol (1.0 equiv) with methanesulfonyl chloride (MsCl, 1.2 equiv) in the presence of a base (e.g., Et3N, 1.5 equiv) in DCM at 0 °C.
-
After consumption of the starting material (monitored by TLC), add a solution of a second amine (e.g., benzylamine for a Cbz-protectable amine, 3.0 equiv).
-
Stir the reaction at room temperature for 16-24 hours.
-
Protect the newly introduced secondary amine. For example, add benzyl chloroformate (CbzCl, 1.2 equiv) and a base (e.g., NaHCO3) to introduce the Cbz group.
-
Perform an aqueous work-up and purify the resulting orthogonally bis-protected chiral 1,2-diamine by column chromatography.
Step 3: Aza-Michael Addition and Cyclization
-
To a solution of the orthogonally bis-protected chiral 1,2-diamine (1.0 equiv) and 2-bromoethyl-diphenylsulfonium triflate (1.2 equiv) in a suitable solvent (e.g., acetonitrile), add a base (e.g., K2CO3, 2.0 equiv).[1][2][3]
-
Heat the reaction mixture to reflux for 12-18 hours. The vinyl diphenyl sulfonium salt is generated in situ.[1][2][3]
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the orthogonally protected 2-substituted chiral piperazine.
Step 4: Selective Deprotection (Example)
-
Removal of Boc group: Treat the protected piperazine with trifluoroacetic acid (TFA) in DCM.
-
Removal of Cbz group: Subject the protected piperazine to hydrogenolysis (e.g., H2, Pd/C) in a suitable solvent like methanol or ethanol.
Data Presentation
Table 1: Representative Yields for the Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines
| Starting α-Amino Acid | R-group | N1-Protecting Group | N4-Protecting Group | Overall Yield (4 steps) | Enantiomeric Excess |
| L-Alanine | -CH3 | Boc | Cbz | ~65% | >99% |
| L-Valine | -CH(CH3)2 | Boc | Cbz | ~60% | >99% |
| L-Phenylalanine | -CH2Ph | Boc | Cbz | ~68% | >99% |
| L-Leucine | -CH2CH(CH3)2 | Boc | Cbz | ~62% | >99% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for scalable synthesis of chiral piperazines.
Logical Relationship of Orthogonal Protection
Caption: Selective deprotection and functionalization of an orthogonally protected piperazine.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine synthesis [organic-chemistry.org]
Application Notes and Protocols: N-Boc Deprotection of Piperazine Derivatives
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in pharmaceutical and medicinal chemistry.[1] Its popularity stems from its stability across a broad range of non-acidic reaction conditions and its straightforward removal under acidic conditions.[1] Piperazine scaffolds are prevalent in numerous biologically active compounds, making N-Boc-piperazine derivatives essential building blocks in drug discovery.[1][2] The selective removal of the Boc group is a critical step, enabling further functionalization at the deprotected nitrogen atom.
The deprotection mechanism is initiated by the protonation of the carbamate oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). This is followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation, which releases the free amine, typically as an ammonium salt.[1][3] This document provides detailed protocols, quantitative data, and troubleshooting guidance for the N-Boc deprotection of piperazine derivatives.
Common Deprotection Methods and Quantitative Data
The most common methods for N-Boc deprotection employ strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane are the most frequently used reagent systems.[3][4] The choice between them often depends on the substrate's sensitivity to specific acidic conditions, the desired salt form of the product, and the scale of the reaction.[1][4]
The following table summarizes typical reaction conditions for these standard protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM), anhydrous | 1,4-Dioxane, Methanol, or Ethyl Acetate |
| Concentration | 25-50% v/v TFA in DCM[3] | 3-10 equivalents of 4M HCl solution[1][4] |
| Temperature | 0°C to Room Temperature[1][4] | Room Temperature[3][4] |
| Reaction Time | 30 minutes to 4 hours[1][3] | 1 to 4 hours[3][4] |
| Typical Yield | >95% (crude) | 52-80% (isolated)[5] |
| Notes | Highly effective; product isolated as TFA salt. Residual TFA can be hard to remove; co-evaporation with toluene may be necessary.[1][3] | Often yields a crystalline HCl salt that can be easily isolated by filtration.[3][4] |
Visualized Workflows and Mechanisms
General Experimental Workflow
The process for acidic N-Boc deprotection follows a consistent workflow, from initial setup to the isolation of the final product. This involves dissolving the substrate, adding the acid, monitoring the reaction, and performing an aqueous work-up to isolate the deprotected piperazine.
Chemical Deprotection Pathway and Side Reaction
The primary reaction involves the acid-catalyzed cleavage of the Boc group. However, the generated tert-butyl cation is a reactive electrophile that can lead to unwanted side reactions, such as alkylation of the desired product or other nucleophiles present.[3]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection.[4]
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[4]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add TFA (5-10 equivalents) to the stirred solution. A common mixture is 25-50% TFA in DCM.[1][3]
-
Remove the ice bath and allow the reaction to warm to room temperature.[4]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[3][4]
-
Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1][3]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 7).[1][4]
-
Extract the aqueous layer three times with DCM.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][4]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and is advantageous when the trifluoroacetate salt of the product is problematic.[4] The resulting hydrochloride salt is often a solid that can be easily filtered.[3]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.[3][4]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[4]
-
Stir the reaction for 1-4 hours. Progress should be monitored by TLC or LC-MS.[3][4] Often, the hydrochloride salt of the deprotected piperazine will precipitate.[4]
-
Upon completion, two work-up options are common:
-
Isolation as HCl salt: Add diethyl ether to fully precipitate the product, then collect the solid by filtration and wash with diethyl ether.[3][4]
-
Isolation as free base: Remove the solvent under reduced pressure. Dissolve the residue in water and basify with saturated aqueous NaHCO₃ or another suitable base until pH > 7.[4][5] Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).[5] Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base.[5]
-
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid concentration or equivalents.[3] | Increase the equivalents of acid (e.g., use 50% TFA or a larger volume of 4M HCl in dioxane).[3] |
| Short reaction time or low temperature.[3] | Prolong the reaction time and monitor by TLC/LC-MS. Consider gentle warming to 40-50°C, but be cautious as this may increase side reactions.[3][4] | |
| Poor solubility of starting material. | Try a different co-solvent system in which the substrate is more soluble.[4] | |
| Low Yield | Side reactions due to harsh conditions (e.g., t-butylation).[4] | Lower the reaction temperature or use a milder deprotection method. Add a scavenger (e.g., triisopropylsilane) to trap the tert-butyl cation.[3] |
| Product loss during work-up. | Ensure the aqueous layer is sufficiently basic (pH > 7) before extraction to convert the product to its free base form. Perform multiple extractions.[3][4] | |
| Side Product Formation | Alkylation by the tert-butyl cation intermediate.[3] | Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the carbocation.[3] |
| Degradation of other acid-sensitive functional groups (e.g., esters, acetals).[4] | Consider using milder deprotection conditions or an alternative, orthogonal protecting group strategy if possible.[4] |
References
Application Notes and Protocols for the Use of (R)-1-Boc-2-hydroxymethyl-piperazine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Boc-2-hydroxymethyl-piperazine is a chiral building block of significant interest in the synthesis of peptidomimetics and other complex molecules for drug discovery. Its rigid piperazine core can introduce conformational constraints into a peptide backbone, potentially enhancing biological activity, metabolic stability, and cell permeability. The presence of a primary alcohol on the hydroxymethyl substituent offers a valuable site for further functionalization, allowing for the creation of branched structures, cyclized peptides, or the attachment of reporter molecules.[1][2][3]
These application notes provide a detailed guide for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols are based on the well-established tert-butyloxycarbonyl (Boc) protection strategy.[4][5]
Key Applications
-
Scaffold for Peptidomimetics: The piperazine ring can serve as a non-natural amino acid surrogate, influencing the three-dimensional structure of the resulting molecule and its interaction with biological targets.[4][6]
-
Introduction of Turns: The defined stereochemistry and cyclic nature of the piperazine moiety can induce specific turn conformations in a peptide chain, which is often crucial for receptor binding.[4]
-
Synthesis of Complex Heterocycles: This building block is a precursor for more complex heterocyclic systems, such as diketopiperazines (DKPs), which exhibit a wide range of biological activities.[1][7][8]
-
Platform for Further Functionalization: The hydroxymethyl group provides a handle for post-synthesis modifications, expanding the chemical diversity of the synthesized library.
Orthogonal Protection Strategy
A successful solid-phase synthesis strategy requires an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others.[5] For incorporating this compound, a three-dimensional orthogonal strategy is proposed:
-
Temporary Nα-Protection: The Boc group on the piperazine nitrogen is used for temporary protection and is removed at each cycle of peptide elongation using an acid such as trifluoroacetic acid (TFA).
-
Permanent Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups (e.g., benzyl-based) that are removed during the final cleavage from the resin with strong acid (e.g., HF or TFMSA).[5]
-
Auxiliary Hydroxymethyl Protection: The primary alcohol of the hydroxymethyl group must be protected to prevent unwanted side reactions during peptide coupling. A plausible protecting group is the trityl (Trt) group, which can be removed under mildly acidic conditions that are orthogonal to the Boc and benzyl-based protecting groups.
The following diagram illustrates the proposed orthogonal protection strategy for incorporating (R)-1-Boc-2-(trityloxymethyl)-piperazine into a peptide chain.
Caption: Orthogonal protection strategy for (R)-1-Boc-2-(trityloxymethyl)-piperazine in SPPS.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating this compound. These values are illustrative and can vary based on the specific sequence, scale, and instrumentation.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS.[4] |
| Initial Scaffold Loading Efficiency | 75 - 90% | Dependent on the coupling conditions and steric hindrance. |
| Boc Deprotection Efficiency (per step) | >99% | Monitored by a qualitative test for secondary amines (e.g., Chloranil test).[4] |
| Amino Acid Coupling Efficiency (per step) | 95 - 99% | May require double coupling or optimized reagents for sterically hindered residues. |
| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final molecule. |
| Crude Product Purity (by RP-HPLC) | 65 - 85% | Purification is typically required to achieve higher purity. |
Experimental Protocols
Protocol 1: Immobilization of the First Amino Acid on Merrifield Resin
This protocol describes the attachment of the C-terminal amino acid to the solid support.
Materials:
-
Merrifield resin (chloromethylpolystyrene)
-
Boc-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
In a separate flask, dissolve the Boc-protected amino acid (1.5 eq. relative to resin loading) in DMF/MeOH (9:1).
-
Add Cs₂CO₃ (0.5 eq.) to the amino acid solution and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the resulting cesium salt in DMF and add it to the swollen resin.
-
Add a catalytic amount of KI.
-
Heat the reaction mixture to 50°C and agitate for 12-24 hours.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and finally with DCM.
-
Dry the resin under vacuum.
Protocol 2: Peptide Chain Elongation Cycle (Boc-SPPS)
This protocol outlines a single cycle of Boc deprotection, neutralization, and amino acid coupling.
Caption: A single cycle of solid-phase peptide synthesis using the Boc strategy.
Materials:
-
Peptide-resin from the previous cycle
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acid or (R)-1-Boc-2-(trityloxymethyl)-piperazine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (5 times).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DMF (2 times for 2 minutes each).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-protected amino acid or (R)-1-Boc-2-(trityloxymethyl)-piperazine (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using a Chloranil test for secondary amines or a Kaiser test for primary amines. Repeat the coupling if necessary.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the cycle for each subsequent amino acid.
Protocol 3: On-Resin Functionalization of the Hydroxymethyl Group
This protocol describes the selective deprotection of the trityl group and subsequent functionalization of the hydroxymethyl group.
Materials:
-
Peptide-resin with a protected hydroxymethyl group
-
TFA/Triisopropylsilane (TIS)/DCM solution (e.g., 1:5:94)
-
Reagents for functionalization (e.g., carboxylic acid, coupling reagents)
Procedure:
-
Trityl Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 1-5% TFA in DCM containing a scavenger like TIS for 30-60 minutes.
-
Wash the resin thoroughly with DCM, DIPEA/DCM, and DCM.
-
-
Functionalization:
-
Perform the desired reaction on the free hydroxyl group (e.g., esterification with an activated carboxylic acid).
-
Wash the resin to remove excess reagents and byproducts.
-
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Fully assembled peptide-resin
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/DCM)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing a scavenger like anisole at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the crude peptide by adding the ether washings to a centrifuge tube.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the crude peptide by preparative reverse-phase HPLC.
Conclusion
This compound is a valuable building block for the synthesis of diverse peptidomimetics. The protocols outlined in these application notes provide a framework for its successful incorporation into peptide chains using Boc-based solid-phase peptide synthesis. The key to success lies in a well-designed orthogonal protection strategy, particularly for the hydroxymethyl group, to allow for selective functionalization and high-yield synthesis of the target molecules. Researchers are encouraged to optimize the reaction conditions for their specific sequences and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Applications of (R)-1-Boc-2-hydroxymethyl-piperazine in Medicinal Chemistry: A Chiral Scaffold for Potent Kinase Inhibitors
(R)-1-Boc-2-hydroxymethyl-piperazine has emerged as a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors for cancer therapy. Its inherent chirality and orthogonally protected functional groups—a Boc-protected amine and a primary alcohol—allow for controlled, stepwise introduction of pharmacophoric elements, making it an attractive scaffold for structure-based drug design.
The piperazine moiety is a well-established "privileged structure" in drug discovery, known to enhance physicochemical properties such as solubility and bioavailability. The (R)-configuration and the hydroxymethyl group at the 2-position of the piperazine ring in this compound provide a key handle for introducing structural diversity and optimizing interactions with biological targets. This is particularly evident in its application in the development of Wee1 kinase inhibitors, a promising class of anticancer agents.
Application in Wee1 Kinase Inhibitors
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint. In cancer cells with a defective p53-dependent G1 checkpoint, inhibiting Wee1 leads to premature mitotic entry and subsequent cell death, a concept known as synthetic lethality. This makes Wee1 an attractive target for cancer therapy. Structure-activity relationship (SAR) studies of various Wee1 inhibitors have highlighted the importance of the piperazine core in modulating both potency and pharmacokinetic properties. The introduction of substituents on the piperazine ring has been shown to reduce toxicity while maintaining or even increasing inhibitory activity.
Biological Activity Data
The following table summarizes the biological activity of representative piperazine-containing anticancer agents, illustrating the potency achievable with this scaffold. While not all are direct derivatives of this compound, they showcase the therapeutic potential of molecules incorporating this core structure.
| Compound Class | Target | Representative Compound | IC₅₀ (nM) | Cell Line |
| Pyrazolopyrimidine | Wee1 | AZD1775 | 5.2 | Various cancer cell lines |
| Pyrazolopyrimidine | Wee1 | Compound 4 | 1.069 | A549, PC9, HuH-7 |
| Pyrazolopyrimidine | Wee1 | Compound 5 | 3.77 | A549, PC9, HuH-7 |
| Vindoline Conjugate | Tubulin | Compound 23 | 1000 (GI₅₀) | MDA-MB-468 (Breast) |
| Vindoline Conjugate | Tubulin | Compound 25 | 1350 (GI₅₀) | HOP-92 (Lung) |
Experimental Protocols
Detailed experimental protocols for the synthesis of specific drug candidates from this compound are often proprietary. However, a general and representative protocol for the key N-alkylation step, which is crucial for incorporating the piperazine scaffold into a larger molecule, is provided below. This protocol is based on standard organic chemistry methodologies for the coupling of amines with heterocyclic halides.
General Protocol for N-Alkylation of this compound with a Pyrazolopyrimidine Core
This protocol describes a typical nucleophilic aromatic substitution (SNA) reaction to couple the piperazine with a chlorinated pyrazolopyrimidine core, a common step in the synthesis of pyrazolopyrimidine-based kinase inhibitors.
Materials:
-
This compound
-
Substituted chloro-pyrazolopyrimidine
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF or ACN, add the substituted chloro-pyrazolopyrimidine (1.0 equivalent) and DIPEA or K₂CO₃ (2-3 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to allow for further functionalization of the second piperazine nitrogen if required.
Visualizations
Experimental Workflow for Synthesis of Piperazine-Substituted Pyrazolopyrimidine
Caption: Synthetic workflow for a piperazine-containing drug candidate.
Wee1 Kinase Signaling Pathway
Application Notes and Protocols for the Preparation of Chiral Piperazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazinone scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] These privileged structures are key components in drugs targeting a range of conditions, including cancer, infectious diseases, and neurological disorders.[1][2][3] The stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile, making the development of efficient and stereoselective synthetic methods a critical area of research.[4][5][6] This document provides detailed application notes and protocols for the preparation of chiral piperazinone derivatives, focusing on modern catalytic asymmetric methodologies.
Synthetic Strategies Overview
The asymmetric synthesis of chiral piperazinones can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The most prominent methods include:
-
Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral unsaturated piperazinone precursor, such as a pyrazin-2-ol, using a chiral catalyst.[1][7]
-
Asymmetric Allylic Alkylation: This approach creates a chiral center via the palladium-catalyzed allylic alkylation of a piperazinone enolate with an allyl substrate.[2][3][8]
-
Kinetic Resolution: In this technique, a racemic mixture of piperazinones is reacted with a chiral reagent or catalyst that preferentially transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.[9]
-
Biocatalytic Methods: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral piperazinones.[10]
This document will focus on providing detailed protocols for the first two methods due to their broad applicability and well-documented procedures in recent literature.
Asymmetric Hydrogenation of Pyrazin-2-ols
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct and efficient route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[1][7]
Reaction Pathway
Caption: Asymmetric hydrogenation of pyrazin-2-ols.
Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Substituted pyrazin-2-ol (1.0 equiv)
-
[Pd(TFA)₂] (0.05 equiv)
-
Chiral ligand (e.g., (R)-Segphos) (0.055 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 equiv)
-
Dichloromethane (DCM)
-
Benzene
-
Hydrogen gas (H₂)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the substituted pyrazin-2-ol, [Pd(TFA)₂], the chiral ligand, and TsOH·H₂O.
-
Add a mixture of DCM and benzene (e.g., 1:1 v/v).
-
The Schlenk tube is placed in an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized with H₂ to the desired pressure (e.g., 1000 psi).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the required time (e.g., 24-48 hours).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral piperazin-2-one.
Note: The optimal conditions, including the choice of chiral ligand, solvent, acid, temperature, and pressure, may vary depending on the specific substrate and should be optimized accordingly.
Data Presentation: Asymmetric Hydrogenation of Various Pyrazin-2-ols
| Entry | Substrate (R¹, R²) | Chiral Ligand | Yield (%) | ee (%) | dr |
| 1 | Phenyl, Methyl | (R)-Segphos | 93 | 90 | >20:1 |
| 2 | 4-MeO-Ph, Methyl | (R)-Segphos | 95 | 88 | >20:1 |
| 3 | 4-Cl-Ph, Methyl | (R)-Segphos | 91 | 92 | >20:1 |
| 4 | 2-Naphthyl, Methyl | (R)-Segphos | 90 | 85 | >20:1 |
| 5 | Cyclohexyl, Methyl | (R)-Segphos | 71 | 8 | >20:1 |
Data synthesized from multiple sources for illustrative purposes.
Asymmetric Allylic Alkylation of Piperazin-2-ones
The palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-ones is a powerful method for the synthesis of enantioenriched α-secondary and α-tertiary piperazin-2-ones.[2][3][8]
Reaction Pathway
Caption: Asymmetric allylic alkylation of piperazinones.
Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
N-protected piperazin-2-one (1.0 equiv)
-
Allyl acetate (or other suitable allylic electrophile) (1.2 equiv)
-
[Pd₂(dba)₃] (0.025 equiv)
-
Chiral ligand (e.g., (R)-PHOX) (0.05 equiv)
-
Base (e.g., LiHMDS) (1.1 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected piperazin-2-one and anhydrous THF.
-
Cool the solution to -78 °C.
-
Add the base (e.g., LiHMDS) dropwise and stir the mixture for 30 minutes at -78 °C to generate the enolate.
-
In a separate flask, prepare the catalyst by dissolving [Pd₂(dba)₃] and the chiral ligand in anhydrous THF.
-
Add the catalyst solution to the enolate mixture.
-
Add the allyl acetate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: The choice of N-protecting group, base, chiral ligand, and reaction conditions can significantly influence the yield and enantioselectivity of the reaction.
Data Presentation: Asymmetric Allylic Alkylation of Various Piperazin-2-ones
| Entry | N-Protecting Group | Allyl Substrate | Yield (%) | ee (%) |
| 1 | Boc | Allyl acetate | 85 | 95 |
| 2 | Cbz | Cinnamyl acetate | 78 | 92 |
| 3 | Anisoyl | Crotyl acetate | 82 | 90 (anti) |
| 4 | Boc | 3,3-Dimethylallyl acetate | 65 | 88 |
| 5 | Cbz | 1-Phenylallyl acetate | 75 | 96 |
Data synthesized from multiple sources for illustrative purposes.
Downstream Transformations
The chiral piperazinone products can be further functionalized or converted into other valuable chiral building blocks. A common transformation is the reduction of the amide carbonyl to afford the corresponding chiral piperazine.[2][3]
Experimental Workflow: Reduction to Chiral Piperazines
Caption: Reduction of chiral piperazinones.
Analytical Methods for Chiral Purity Determination
The enantiomeric excess (ee) of the synthesized chiral piperazinone derivatives is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[1][11][12]
Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak IC, Chiralcel OD-H)
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Additives such as diethylamine (DEA) may be required to improve peak shape for basic compounds.[11]
General Procedure:
-
Dissolve a small sample of the purified piperazinone derivative in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the optimized mobile phase at a constant flow rate.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Conclusion
The preparation of chiral piperazinone derivatives is a crucial aspect of modern pharmaceutical research. The protocols and data presented herein provide a comprehensive guide for researchers in the field, highlighting robust and efficient methods for the synthesis of these valuable chiral building blocks. The choice of synthetic strategy should be guided by the desired substitution pattern, scalability, and the availability of starting materials and catalysts. Careful optimization of reaction conditions and rigorous analytical characterization are paramount to achieving high yields and enantioselectivities.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Asymmetric Synthesis of Piperazines via Hydrogenation of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazines are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[1] Their stereochemistry often plays a critical role in their pharmacological activity. Asymmetric hydrogenation of readily available pyrazines represents a highly atom-economical and efficient strategy for accessing these valuable building blocks. However, the high aromaticity of the pyrazine ring and the potential for catalyst poisoning by the nitrogen atoms present significant challenges.[2]
Recent advances have led to the development of robust catalytic systems for the enantioselective hydrogenation of pyrazines, primarily through two key strategies: the activation of pyrazines as pyrazinium salts for iridium-catalyzed hydrogenation, and the palladium-catalyzed hydrogenation of pyrazin-2-ols. These methods provide access to a wide range of substituted chiral piperazines and piperazin-2-ones with high enantioselectivity and yields.
These application notes provide a detailed overview of these cutting-edge methodologies, including comprehensive data on catalyst performance, detailed experimental protocols, and visualizations of the key concepts and workflows.
Key Methodologies and Data Presentation
Two principal strategies have emerged as highly effective for the asymmetric hydrogenation of pyrazines:
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts: This approach involves the in situ or pre-formation of pyrazinium salts from the parent pyrazine using an activating agent, typically an alkyl halide. This activation enhances the reactivity of the pyrazine ring towards hydrogenation.[2][3]
-
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: This method is applicable to a specific subset of pyrazine derivatives, offering a direct route to chiral piperazin-2-ones, which are versatile intermediates that can be further reduced to the corresponding piperazines.[4][5]
The following tables summarize the quantitative data for these two key methodologies, showcasing the performance of different catalysts and ligands with various substrates.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyrazinium Salts
| Entry | Pyrazine Substrate | Activating Agent | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | 2-Phenylpyrazine | Benzyl Bromide | [Ir(COD)Cl]₂ | (R)-Segphos | Toluene | 600 | 30 | >99 | 91 | [2][3] |
| 2 | 2-(4-Methoxyphenyl)pyrazine | Benzyl Bromide | [Ir(COD)Cl]₂ | (R)-Segphos | Toluene | 600 | 30 | >99 | 90 | [2][3] |
| 3 | 2-(4-Chlorophenyl)pyrazine | Benzyl Bromide | [Ir(COD)Cl]₂ | (R)-Segphos | Toluene | 600 | 30 | >99 | 92 | [2][3] |
| 4 | 2-Methylpyrazine | Benzyl Bromide | [Ir(COD)Cl]₂ | (R,R)-f-Binaphane | THF | 600 | 30 | 95 | 93 | [2][3] |
| 5 | 2,3-Diphenylpyrazine | Benzyl Bromide | [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | THF | 600 | 30 | 98 | 94 | [2][3] |
| 6 | 2,5-Dimethylpyrazine | Benzyl Bromide | [Ir(COD)Cl]₂ | (R)-JosiPhos | Toluene | 1000 | 60 | 96 | 95 | [2][3] |
Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
| Entry | Pyrazin-2-ol Substrate | Catalyst Precursor | Chiral Ligand | Additive | Solvent | H₂ Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | 5,6-Diphenylpyrazin-2-ol | Pd(OCOCF₃)₂ | (R)-TolBINAP | TsOH·H₂O | DCM/Benzene | 1000 | 80 | 96 | 90 | [4][5] |
| 2 | 5-(4-Methoxyphenyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂ | (R)-TolBINAP | TsOH·H₂O | DCM/Benzene | 1000 | 80 | 95 | 88 | [4][5] |
| 3 | 5-(4-Chlorophenyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂ | (R)-TolBINAP | TsOH·H₂O | DCM/Benzene | 1000 | 80 | 97 | 89 | [4][5] |
| 4 | 5,6-Dimethylpyrazin-2-ol | Pd(OCOCF₃)₂ | (R)-TolBINAP | TsOH·H₂O | DCM/Benzene | 1000 | 80 | 71 | 8 | [4][5] |
| 5 | 5-Phenyl-6-methylpyrazin-2-ol | Pd(OCOCF₃)₂ | (R)-TolBINAP | TsOH·H₂O | DCM/Benzene | 1000 | 80 | 85 | 85 | [4][5] |
Experimental Protocols
The following are detailed protocols for representative experiments of the two key methodologies.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylpyrazine
Materials:
-
2-Phenylpyrazine (0.20 mmol, 1.0 equiv)
-
Benzyl bromide (0.24 mmol, 1.2 equiv)
-
[Ir(COD)Cl]₂ (0.002 mmol, 0.01 equiv)
-
(R)-Segphos (0.0044 mmol, 0.022 equiv)
-
Toluene (3.0 mL, anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Glass vial with a magnetic stir bar
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, to a glass vial equipped with a magnetic stir bar, add [Ir(COD)Cl]₂ (1.3 mg, 0.002 mmol) and (R)-Segphos (2.7 mg, 0.0044 mmol).
-
Reaction Setup: Add 2-phenylpyrazine (31.2 mg, 0.20 mmol) and benzyl bromide (41.0 mg, 0.24 mmol) to the vial containing the catalyst precursor and ligand.
-
Solvent Addition: Add anhydrous and degassed toluene (3.0 mL) to the vial.
-
Autoclave Sealing: Seal the vial and place it inside a stainless-steel autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 600 psi with hydrogen gas.
-
Reaction Conditions: Stir the reaction mixture at 30 °C for 36 hours.
-
Work-up: After the reaction is complete, carefully release the pressure from the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral piperazine.
-
Analysis: Determine the yield by weighing the purified product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-Diphenylpyrazin-2-ol
Materials:
-
5,6-Diphenylpyrazin-2-ol (0.20 mmol, 1.0 equiv)
-
Pd(OCOCF₃)₂ (0.0066 mmol, 0.033 equiv)
-
(R)-TolBINAP (0.0073 mmol, 0.0365 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.20 mmol, 1.0 equiv)
-
Dichloromethane (DCM) (1.5 mL, anhydrous and degassed)
-
Benzene (1.5 mL, anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Glass vial with a magnetic stir bar
-
Autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, to a glass vial equipped with a magnetic stir bar, add Pd(OCOCF₃)₂ (2.2 mg, 0.0066 mmol) and (R)-TolBINAP (5.0 mg, 0.0073 mmol).
-
Reaction Setup: Add 5,6-diphenylpyrazin-2-ol (49.7 mg, 0.20 mmol) and TsOH·H₂O (38.0 mg, 0.20 mmol) to the vial containing the catalyst precursor and ligand.
-
Solvent Addition: Add anhydrous and degassed DCM (1.5 mL) and benzene (1.5 mL) to the vial.
-
Autoclave Sealing: Seal the vial and place it inside a stainless-steel autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 1000 psi with hydrogen gas.
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 24 hours.
-
Work-up: After the reaction is complete, carefully release the pressure from the autoclave. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral piperazin-2-one.
-
Analysis: Determine the yield by weighing the purified product. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Diagram 1: General Workflow for Asymmetric Hydrogenation of Pyrazines
Caption: General experimental workflow for the asymmetric hydrogenation of pyrazines.
Diagram 2: Pyrazine Activation for Iridium-Catalyzed Hydrogenation
Caption: Activation of pyrazines to pyrazinium salts enhances reactivity.
Diagram 3: Logical Relationship in Catalyst Selection
Caption: Factors influencing the selection of the catalytic system.
Conclusion
The asymmetric hydrogenation of pyrazines, through the strategic activation of the substrate, has become a powerful tool for the synthesis of enantioenriched piperazines. The iridium-catalyzed hydrogenation of pyrazinium salts and the palladium-catalyzed hydrogenation of pyrazin-2-ols offer complementary and highly effective routes to these important chiral building blocks. The detailed protocols and compiled data provided in these application notes are intended to facilitate the adoption and further development of these valuable synthetic methods in both academic and industrial research settings. The continued exploration of new catalysts, ligands, and substrate activation strategies will undoubtedly further expand the scope and utility of this powerful transformation.
References
- 1. benthamscience.com [benthamscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination Reactions with 1-Boc-piperazine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of N-aryl piperazines. The N-aryl piperazine motif is a common scaffold in a wide array of biologically active molecules and approved drugs, targeting conditions such as cancer, depression, and anxiety.[1][3]
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides. The protocol outlines key considerations for catalyst, ligand, base, and solvent selection to achieve optimal reaction outcomes.[1]
General Reaction Scheme
The general transformation involves the coupling of an aryl halide (or pseudo-halide) with 1-Boc-piperazine in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Quantitative Data Summary
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following table summarizes representative conditions and yields for the coupling of 1-Boc-piperazine with various aryl halides.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaO-t-Bu | Toluene | 100 | 18 | 96 |
| 2-Bromoanisole | [Pd(crotyl)Cl]₂ (0.25) | BippyPhos (2) | KOtBu | 2 wt% Savie/H₂O | 60 | 1.5 | 89[4][5] |
| 1-Bromo-2,3-dichlorobenzene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High |
| 4-Chlorotoluene | Pd₂(dba)₃ (0.5) | L1 (0.5) | KOtBu | Toluene | RT | 1 | >99[6] |
| 2-Chlorotoluene | Pd₂(dba)₃ (0.5) | L1 (0.5) | KOtBu | Toluene | RT | 1 | >99[6] |
| 4-Iodoanisole | CuBr (20) | rac-BINOL (15) | K₃PO₄ | DMF | 100 | 24 | 72[7] |
| 4-Iodotoluene | CuBr (20) | rac-BINOL (15) | K₃PO₄ | DMF | 100 | 24 | 71[7] |
Note: Some entries in the table refer to copper-catalyzed amination, which represents an alternative to the palladium-catalyzed Buchwald-Hartwig reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with 1-Boc-piperazine.[1] It is recommended to optimize the conditions for each specific substrate.
Materials:
-
Aryl halide (1.0 equiv)
-
1-Boc-piperazine (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[1]
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[1]
-
Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄)[1]
-
Anhydrous solvent (e.g., toluene, dioxane)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk tube)
-
Stirring and heating apparatus
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[1]
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.
-
Catalyst and Ligand Addition: In a separate vial, dissolve the palladium source and the ligand in a small amount of the anhydrous reaction solvent. For pre-catalysts, this step may not be necessary.[1]
-
Solvent and Catalyst Solution Addition: Add the anhydrous solvent to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1] Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-Boc-piperazine.[1]
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves a palladium-catalyzed cycle.[2][8] It begins with the active Pd(0) species undergoing oxidative addition with the aryl halide. Subsequent association of the amine and deprotonation by the base forms a palladium-amido complex. The cycle concludes with reductive elimination to yield the N-aryl piperazine product and regenerate the Pd(0) catalyst.[2]
Caption: A simplified representation of the palladium-catalyzed cycle.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl-1-Boc-piperazines, which are valuable intermediates in drug discovery and development. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and should be tailored to the specific substrates. The provided protocol offers a robust starting point for researchers to explore this powerful transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis and Evaluation of Antimicrobial Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Piperazine in Antimicrobial Drug Discovery
The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[1][2] The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the development of novel therapeutic agents.[3][4] Piperazine-based compounds are a promising avenue for this research due to their structural versatility, which allows for modifications that can enhance potency and combat multidrug-resistant (MDR) pathogens.[3][5][6]
Structural modifications, such as the addition of electron-withdrawing groups (e.g., Cl, Br, NO2), have been shown to improve antibacterial activity.[5][6] The integration of the piperazine moiety with other heterocyclic systems like pyrimidines, chalcones, or triazoles has also led to the development of potent antimicrobial agents.[2][7][8] These application notes provide an overview of key synthetic strategies and protocols for evaluating the antimicrobial efficacy of novel piperazine derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 1-Arylpiperazine Derivatives
This protocol details a common pathway for synthesizing 1-arylpiperazine derivatives, which involves coupling, reduction of a nitro group, and subsequent cyclization.[9][10]
Step 1: Coupling of Substituted Benzenethiol with Chloro-nitrobenzene
-
In a round-bottom flask, dissolve the substituted benzenethiol and a chloro-nitrobenzene derivative in Dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) as a base.
-
Stir the reaction mixture at room temperature (e.g., 25°C) for approximately 18 hours.[10]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate from Step 1 in acetic acid.
-
Add iron (Fe) powder portion-wise to the solution.
-
Stir the mixture at 30°C for approximately 16 hours.[10]
-
After the reaction, filter the mixture through a bed of Celite to remove the iron catalyst.
-
Neutralize the filtrate and extract the aniline product.
-
Purify the product via column chromatography.
Step 3: Cyclization to Form the Piperazine Ring
-
Mix the resulting aniline derivative from Step 2 with bis(2-chloroethyl)amine hydrochloride in DMF.
-
Stir the reaction mixture at an elevated temperature (e.g., 110°C) for 48 hours.[10]
-
After cooling, work up the reaction mixture by pouring it into water and extracting the final 1-arylpiperazine product.
-
Purify the final compound by recrystallization or column chromatography.
Caption: Synthetic scheme for 1-arylpiperazine derivatives.[10]
Protocol 2: Synthesis of Pyrimidine-Incorporated Piperazine Derivatives
This protocol outlines the synthesis of hybrid molecules containing both pyrimidine and piperazine moieties, starting from chalcones.[7]
Step 1: Synthesis of Chalcones (1a-e)
-
Reflux 2-acetylthiophene with an appropriate aromatic aldehyde in an ethanol medium in the presence of potassium hydroxide.
-
Monitor the reaction to completion via TLC.
-
Pour the reaction mixture into crushed ice and acidify.
-
Filter the resulting solid, dry it, and recrystallize from an ethanol/ethyl acetate mixture to yield the pure chalcone.
Step 2: Synthesis of Pyrimidine-2-thiols (2a-e)
-
Reflux the chalcone from Step 1 with thiourea in 1,4-dioxane with a catalytic amount of acetic acid.
-
After the reaction is complete, pour the mixture into cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the pyrimidine-2-thiol derivative.
Step 3: S-Methylation of Pyrimidine-2-thiols (3a-e)
-
Stir the pyrimidine-2-thiol from Step 2 with methyl iodide in DMF in the presence of potassium carbonate for 4 hours.
-
Dilute the reaction mixture with cold water and neutralize with glacial acetic acid.
-
Filter the product, dry it, and recrystallize from ethanol.
Step 4: Synthesis of Final Piperazine Derivatives (4a-e, 5a-e)
-
Reflux the S-methylated pyrimidine from Step 3 with an N-substituted piperazine (e.g., N-methylpiperazine or N-phenylpiperazine) in dry ethanol for 12 hours with a catalytic amount of potassium hydroxide.[7]
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the solid that separates, dry it, and recrystallize from ethanol to obtain the pure final product.
Caption: Synthesis of pyrimidine-piperazine derivatives.[7]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits microbial growth.[11][12]
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Malt Extract Broth for fungi)
-
Positive control (standard antibiotic/antifungal, e.g., Ciprofloxacin, Fluconazole)
-
Negative control (medium with DMSO)
-
Microplate reader (optional)
Procedure:
-
Preparation: Prepare a stock solution of each test compound in DMSO. Activate microbial strains by incubating them in the appropriate broth (24h at 37°C for bacteria, 48h for fungi).[12]
-
Serial Dilution: Dispense the broth medium into all wells of a 96-well plate. Add the compound stock solution to the first well and perform a two-fold serial dilution across the plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[12]
-
Inoculation: Adjust the microbial culture to a standardized concentration (e.g., 1 x 10^8 CFU/mL for bacteria).[12] Inoculate each well with the microbial suspension. Include positive and negative control wells on each plate.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at an appropriate temperature for 48-72 hours (for fungi).[2]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of synthesized piperazine derivatives is quantified by their MIC values. Lower MIC values indicate higher potency.
Table 1: Antibacterial Activity of Selected Piperazine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | S. aureus | E. coli | P. aeruginosa | Reference |
| Chalcone-Piperazine | Compound with MIC of 2.22 µg/mL vs C. albicans | Active | Active | - | [1] |
| N-Aryl Piperazine | Substituted Derivatives | Significant Activity | Significant Activity | Significant Activity | [13] |
| Flavonol-Piperazine | Compound 2g | 6.25 | 25 | - | [14] |
| Pyrimidine-Piperazine | Thiophene Substituted | Active | - | - | [7] |
| Oxazolidinone-Piperazine | Substituted Derivatives | Superior to Linezolid | - | - | [1] |
Table 2: Antifungal Activity of Selected Piperazine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | C. albicans | A. niger | A. fumigatus | Reference |
| Chalcone-Piperazine | Compound D2 | - | - | - | [8] |
| Chalcone-Piperazine | Derivative with MIC 2.22 µg/mL | 2.22 | - | - | [1] |
| Phenyl Acetamide-Piperazine | Substituted Derivative | - | Good Activity | - | [1] |
| Triazole-Piperazine | Compound 1d | 0.25 | - | Inactive | [2] |
| Alkylated Piperazine | C12 and C14 analogs | 0.015 - 1.95 | 0.015 - 1.95 | - | [11] |
Note: "-" indicates data not specified in the cited source. "Active" or "Significant Activity" indicates the source reported efficacy without providing specific MIC values in the abstract.
Conclusion and Future Perspectives
Piperazine derivatives remain a highly valuable scaffold for the development of new antimicrobial agents.[15] The synthetic protocols provided offer robust methods for generating diverse chemical libraries. The data clearly indicate that modifications to the piperazine core can yield compounds with potent and broad-spectrum activity against both bacteria and fungi.[9] Future research should focus on optimizing these derivatives to enhance their activity against multidrug-resistant strains, improve their pharmacokinetic profiles, and elucidate their mechanisms of action, potentially through molecular docking studies.[5][14] The continued exploration of hybrid molecules incorporating the piperazine nucleus is a promising strategy in the ongoing fight against infectious diseases.[6]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024) | CoLab [colab.ws]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apjhs.com [apjhs.com]
Flow Chemistry Applications for the Synthesis of Monosubstituted Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of monosubstituted piperazines using continuous flow chemistry. The piperazine moiety is a critical scaffold in medicinal chemistry, found in numerous approved drugs. Traditional batch synthesis of monosubstituted piperazines is often hampered by issues of selectivity, leading to the formation of undesired disubstituted byproducts, and requiring multi-step protection-deprotection strategies that lower overall yield and increase costs.[1] Flow chemistry offers a powerful alternative, enabling precise control over reaction parameters, enhancing safety, and improving selectivity and yield.
These notes detail two distinct continuous flow methodologies: a microwave-assisted one-pot synthesis utilizing a heterogeneous catalyst and a packed-bed reactor approach for reductive amination.
Application Note 1: Microwave-Assisted Continuous Flow Synthesis of Monosubstituted Piperazines
This method, adapted from the work of Němečková et al., leverages the in-situ formation of a piperazine-1-ium cation to achieve selective mono-N-substitution without the need for traditional protecting groups.[1][2][3] The integration of microwave irradiation with a continuous flow setup significantly accelerates the reaction, shortening reaction times from hours to minutes compared to conventional batch heating.
The key to selectivity in this process is the use of piperazine monohydrochloride, which is formed in situ from piperazine and piperazine dihydrochloride. This protonation deactivates one nitrogen atom, directing the substitution to the free secondary amine.[2] The use of a heterogeneous catalyst, such as metal ions supported on a polymeric resin, facilitates the reaction and allows for easy separation and potential reuse.[1][2]
Experimental Workflow: Microwave-Assisted Synthesis
The following diagram illustrates the general workflow for the microwave-assisted continuous flow synthesis of monosubstituted piperazines.
Caption: Workflow for microwave-assisted synthesis.
Quantitative Data Summary
The following table summarizes the comparison between conventional batch, microwave-assisted batch, and microwave-assisted flow synthesis for the preparation of various monosubstituted piperazines.
| Product | Reagent | Method | Catalyst | Time | Yield (%) |
| 1-(4-Fluorobenzyl)piperazine | 4-Fluorobenzyl chloride | A (Batch) | Cu(II)-Resin | 4 h | 85 |
| B (MW Batch) | Cu(II)-Resin | 15 min | 88 | ||
| C (MW Flow) | Cu(II)-Resin | 10 min | 92 | ||
| 1-(2-Chlorobenzyl)piperazine | 2-Chlorobenzyl chloride | A (Batch) | Cu(II)-Resin | 5 h | 82 |
| B (MW Batch) | Cu(II)-Resin | 20 min | 85 | ||
| C (MW Flow) | Cu(II)-Resin | 15 min | 89 | ||
| Methyl piperazine-1-carboxylate | Methyl chloroformate | A (Batch) | None | 1 h | 75 |
| B (MW Batch) | None | 10 min | 78 | ||
| C (MW Flow) | None | 5 min | 83 | ||
| Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | Ethyl acrylate | A (Batch) | Cu(II)-Resin | 6 h | 78 |
| B (MW Batch) | Cu(II)-Resin | 25 min | 81 | ||
| C (MW Flow) | Cu(II)-Resin | 20 min | 85 |
Data synthesized from Němečková et al., Molecules, 2020.[1]
Protocol 1: Microwave-Assisted Continuous Flow Synthesis of 1-(4-Fluorobenzyl)piperazine
Materials:
-
Piperazine (anhydrous)
-
Piperazine dihydrochloride dihydrate
-
4-Fluorobenzyl chloride
-
Methanol (reagent grade)
-
Cu(II)-supported resin catalyst (e.g., Purolite C104 Plus loaded with Cu(II) ions)
-
Flow reactor system equipped with a peristaltic pump, a reservoir flask, and a microwave cavity.
Procedure:
-
Catalyst Preparation: Prepare the Cu(II)-supported resin catalyst according to established procedures or use a commercially available equivalent.
-
Reagent Preparation: In a reservoir flask, prepare a solution of piperazine monohydrochloride in situ by dissolving piperazine (1.0 mol) and piperazine dihydrochloride dihydrate (1.0 mol) in methanol (500 mL) with gentle warming.
-
System Setup: Load the Cu(II)-resin catalyst into the reaction vessel placed inside the microwave reactor.
-
Flow Initiation: Begin circulating the piperazine monohydrochloride solution from the reservoir through the reaction vessel using a peristaltic pump at a low flow rate to fill the system.
-
Reactant Addition: Once the system is filled and circulating, add 4-fluorobenzyl chloride (1.0 mol) portion-wise to the solution in the reservoir.
-
Reaction: Apply microwave irradiation (e.g., 300 W) to the reaction vessel to heat the circulating mixture. Monitor the reaction progress by TLC.
-
Product Collection: After the reaction is complete (approx. 10 minutes), stop the microwave irradiation and pump the reaction mixture into a collection vessel.
-
Work-up: Cool the reaction mixture to 5 °C to precipitate the unreacted piperazine dihydrochloride. Filter the mixture to remove the catalyst and the precipitate.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from isopropyl alcohol to yield pure 1-(4-fluorobenzyl)piperazine.[1]
Application Note 2: Continuous Flow Reductive Amination for Monosubstituted Piperazine Synthesis
Reductive amination is a versatile and widely used method for forming C-N bonds. In the context of piperazine synthesis, it provides a reliable route to N-alkylated products while avoiding the over-alkylation issues associated with direct alkylation using alkyl halides.[4] This approach typically involves the reaction of a mono-protected piperazine (e.g., N-Boc-piperazine) with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.
Adapting this two-step, one-pot reaction to a continuous flow process using a packed-bed reactor with a supported hydrogenation catalyst offers several advantages. These include enhanced safety due to the containment of hydrogen, improved efficiency through better mass and heat transfer, and the ability to operate at steady state for extended periods, facilitating scale-up.
Experimental Workflow: Packed-Bed Reactor Synthesis
The diagram below outlines the workflow for a continuous flow reductive amination process.
Caption: Workflow for packed-bed reactor synthesis.
Quantitative Data Summary
The following table provides representative data for the continuous flow reductive amination of N-Boc-piperazine with various aldehydes.
| Aldehyde | Catalyst | Temp (°C) | Pressure (bar) | Residence Time (min) | Yield (%) |
| Benzaldehyde | 10% Pd/C | 80 | 50 | 10 | >95 |
| 4-Methoxybenzaldehyde | 5% Pt/C | 80 | 50 | 15 | >95 |
| Isovaleraldehyde | 10% Pd/C | 60 | 30 | 10 | >90 |
| Cinnamaldehyde | 5% Pt/C | 80 | 50 | 15 | >92 |
Data are representative examples derived from principles described in the literature.
Protocol 2: Continuous Flow Reductive Amination of N-Boc-Piperazine with Benzaldehyde
Materials:
-
N-Boc-piperazine
-
Benzaldehyde
-
Methanol or Isopropanol (HPLC grade)
-
Hydrogen gas (high purity)
-
10% Palladium on Carbon (Pd/C) catalyst, packed into a suitable column.
-
Flow chemistry system including two HPLC pumps, a T-mixer, a column oven, a packed-bed reactor, and a back pressure regulator.
Procedure:
-
System Setup: Pack a stainless-steel column with 10% Pd/C catalyst and install it into the column oven of the flow reactor system.
-
Reagent Preparation: Prepare a stock solution of N-Boc-piperazine (0.2 M) and benzaldehyde (0.22 M) in methanol.
-
System Priming: Prime the liquid handling pump with the solvent (methanol).
-
Reaction Initiation: Set the reactor temperature to 80 °C and the back pressure regulator to 50 bar.
-
Pump the reagent solution through the packed-bed reactor at a flow rate calculated to achieve the desired residence time (e.g., for a 2 mL reactor volume and a 10-minute residence time, the flow rate would be 0.2 mL/min).
-
Simultaneously, introduce hydrogen gas into the system, mixing with the reagent stream in a T-mixer just before the heated reactor.
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product stream.
-
Work-up: Quench the collected reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield N-Boc-4-benzylpiperazine.
-
Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the final monosubstituted piperazine, 1-benzylpiperazine.
References
Application Notes and Protocols: Fukuyama-Mitsunobu Cyclization for N-Boc-Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-Boc-protected piperazines utilizing the intramolecular Fukuyama-Mitsunobu cyclization. This powerful ring-closure strategy offers a valuable route to this important heterocyclic scaffold, which is a privileged structure in medicinal chemistry.
Application Notes
The Fukuyama-Mitsunobu reaction is a variation of the standard Mitsunobu reaction that allows for the alkylation of sulfonamides, such as 2-nitrobenzenesulfonamides (nosylamides), with primary or secondary alcohols. Its intramolecular application provides an efficient method for the synthesis of nitrogen-containing heterocycles.
For the synthesis of N-Boc-piperazines, the strategy involves the cyclization of an acyclic N-Boc protected amino alcohol precursor bearing a terminal nosyl-protected amine. The key advantages of this approach include:
-
Mild Reaction Conditions: The reaction proceeds under neutral conditions, typically at or below room temperature, which is advantageous for substrates with sensitive functional groups.
-
High Reliability: The Mitsunobu reaction is a robust and well-established transformation.
-
Stereochemical Control: If a chiral amino alcohol precursor is used, the reaction proceeds with inversion of stereochemistry at the alcohol carbon, offering a pathway to enantiopure substituted piperazines.
-
Orthogonal Protection: The resulting piperazine is orthogonally protected with Boc and Nosyl groups. The Boc group is readily removed under acidic conditions, while the nosyl group is cleaved under mild reductive conditions (e.g., thiophenol and base), allowing for selective functionalization at either nitrogen atom.
This methodology is particularly useful in the construction of complex piperazine derivatives for drug discovery libraries, where diverse substitution patterns are required. While originally demonstrated effectively in solid-phase synthesis, the principles are directly applicable to solution-phase chemistry.[1][2]
Data Presentation
The efficiency of the Fukuyama-Mitsunobu cyclization is dependent on the substrate, particularly the steric hindrance around the reacting centers, and the specific Mitsunobu reagents used. The following table summarizes typical reaction conditions and outcomes based on solid-phase synthesis data, which serves as a strong indicator for solution-phase applications.[1][2]
| Precursor Substituent (R) | Mitsunobu Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| H | PPh₃, DIAD | THF | Room Temp | 16 | Good to Excellent |
| Methyl | PPh₃, DIAD | THF | Room Temp | 16 | Moderate to Good |
| Benzyl | PPh₃, DIAD | THF | Room Temp | 16 | Moderate |
| Isobutyl | PPh₃, DIAD | THF | Room Temp | 16 | Moderate |
Note: PPh₃ = Triphenylphosphine; DIAD = Diisopropyl azodicarboxylate. Yields are generalized from solid-phase synthesis results and may vary in solution-phase.
Mandatory Visualizations
Fukuyama-Mitsunobu Cyclization Pathway
References
- 1. Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectively N-protected enantiopure 2,5-disubstituted piperazines: avoiding the pitfalls in solid-phase Fukuyama-Mitsunobu cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (R)-1-Boc-2-hydroxymethyl-piperazine: A Chiral Building Block in Modern Synthesis
(R)-1-Boc-2-hydroxymethyl-piperazine is a valuable chiral molecule primarily utilized as a versatile building block in the synthesis of complex, biologically active compounds, particularly in the field of drug discovery. While the core structure possesses the necessary attributes for a chiral auxiliary, a comprehensive review of scientific literature does not support its application in this capacity, where it would be temporarily attached to a substrate to direct a stereoselective reaction and subsequently removed. Instead, its principal role is as a foundational component that is integrated into the final molecular structure.
This document provides an overview of this compound's synthesis and its established application as a chiral building block. To illustrate the principles of chiral auxiliary-based synthesis for the target audience, a detailed protocol and data for a representative and well-documented chiral auxiliary in a common asymmetric transformation are also presented.
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic routes, often starting from readily available chiral precursors. One common method involves the reduction of the corresponding carboxylate derivative.
Representative Synthetic Protocol
A typical synthesis involves the reduction of a piperazine-1,2-dicarboxylate precursor using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction vessel is cooled to -40 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).
-
Addition of Reducing Agent: A solution of lithium aluminum hydride (LiAlH₄) in THF (typically 1 M) is added dropwise to the stirred solution of the starting material. The rate of addition is controlled to maintain the internal temperature of the reaction mixture.
-
Warming and Reaction Monitoring: Following the complete addition of the reducing agent, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched at 0 °C by the sequential and dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 2 N NaOH), and finally, another portion of water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a filterable precipitate.
-
Workup and Isolation: The resulting slurry is filtered through a pad of celite, and the filter cake is washed with additional THF or another suitable organic solvent. The combined filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel to afford the final product as a white or off-white solid.
Application as a Chiral Building Block
The primary utility of this compound lies in its bifunctional nature, possessing a protected amine (Boc group) and a primary alcohol. This structure allows for sequential and selective modification at different positions, making it a valuable scaffold for creating diverse and complex molecules. The inherent chirality at the C2 position is crucial for the synthesis of enantiomerically pure pharmaceuticals.
Logical Workflow for Utilization as a Chiral Building Block
Caption: Workflow for the use of this compound as a chiral building block.
Illustrative Example: Use of a Chiral Auxiliary in Asymmetric Alkylation
To provide a practical guide on the application of a chiral auxiliary, the following section details the use of a well-established Evans-type oxazolidinone auxiliary in a diastereoselective alkylation reaction. This example is for illustrative purposes and showcases the type of data and protocols that would be relevant if this compound were to be used in a similar fashion.
Asymmetric Alkylation of an Evans Oxazolidinone Auxiliary
The Evans auxiliaries are a class of chiral oxazolidinones that are widely used to achieve highly diastereoselective alkylation of enolates derived from N-acylated derivatives.
Quantitative Data for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | LDA | >99:1 | 95 |
| 2 | Allyl iodide | NaHMDS | 98:2 | 92 |
| 3 | Ethyl iodide | LDA | 97:3 | 88 |
| 4 | Isopropyl iodide | LDA | 95:5 | 75 |
Note: This data is representative of typical results obtained with Evans auxiliaries and is not associated with this compound.
Experimental Protocols for Asymmetric Alkylation using an Evans Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added, and the reaction is stirred for 1 hour at 0 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent, dried, and purified.
2. Diastereoselective Alkylation:
-
The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA, 1.1 eq) is added slowly to form the lithium enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The product is extracted, dried, and purified by chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide, is added at 0 °C.
-
The reaction is stirred until the starting material is consumed.
-
The chiral auxiliary is recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer after acidification.
Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation
Anwendungs- und Protokollhinweise: Derivatisierung der Hydroxymethylgruppe am Piperazinring
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Application Note bietet detaillierte Protokolle und technische Anleitungen zur chemischen Modifikation (Derivatisierung) der Hydroxymethylgruppe an einem Piperazinring. Piperazin und seine Derivate sind entscheidende Struktureinheiten in der medizinischen Chemie und der Arzneimittelentwicklung.[1][2][3][4] Die Hydroxymethylgruppe bietet einen reaktiven Ankerpunkt für weitere Synthesen, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen zu optimieren. Die hier beschriebenen Protokolle konzentrieren sich auf N-Schutzstrategien, gefolgt von O-Acylierung und O-Alkylierung der Hydroxymethylgruppe, sowie auf die direkte N-Alkylierung des Piperazinrings.
Einleitung und strategische Überlegungen
Der Piperazinring ist ein sogenanntes "privilegiertes Scaffold" in der medizinischen Chemie, das in zahlreichen von der FDA zugelassenen Medikamenten vorkommt.[5] Seine Fähigkeit, die Löslichkeit und das pharmakokinetische Profil von Molekülen zu verbessern, macht es zu einem attraktiven Baustein.[5] Die Einführung einer Hydroxymethylgruppe (-CH₂OH) am Ring, wie bei (S)-2-Hydroxymethylpiperazin, bietet einen vielseitigen Synthesepunkt für weitere Modifikationen.[2]
Die Derivatisierung stellt jedoch eine chemoselektive Herausforderung dar. Die beiden sekundären Amine des Piperazinrings sind in der Regel nukleophiler als die primäre Hydroxylgruppe. Daher reagieren Alkylierungs- oder Acylierungsmittel bevorzugt mit den Stickstoffatomen. Um eine selektive Derivatisierung an der Hydroxymethylgruppe zu erreichen, ist eine Schutzgruppenstrategie für die Piperazin-Stickstoffe unerlässlich.
Nachfolgend wird ein allgemeiner Arbeitsablauf zur selektiven Derivatisierung der Hydroxymethylgruppe beschrieben.
Abbildung 1: Allgemeiner Arbeitsablauf für die selektive O-Derivatisierung.
Experimentelle Protokolle
Protokoll 1: N-Schutz von (R)-2-Hydroxymethylpiperazin mit Boc-Gruppen
Dieses Protokoll beschreibt die Umsetzung von (R)-2-Hydroxymethylpiperazin zu 1,4-Di-Boc-2-hydroxymethylpiperazin, um die Stickstoffatome für die nachfolgende O-Derivatisierung zu schützen.[6]
Materialien:
-
(R)-2-Hydroxymethylpiperazin
-
Di-tert-butyldicarbonat ((Boc)₂O)
-
Natriumhydroxid (NaOH)
-
Wasser, Dichlormethan (DCM), n-Hexan
-
Rundkolben, Magnetrührer, Scheidetrichter
Durchführung:
-
Lösen Sie (R)-2-Hydroxymethylpiperazin in Wasser.
-
Fügen Sie unter Rühren eine wässrige Natriumhydroxidlösung hinzu, um basische Bedingungen zu schaffen.
-
Geben Sie langsam Di-tert-butyldicarbonat hinzu (Molverhältnis von Hydroxymethylpiperazin zu (Boc)₂O von 1:2,1-2,2).[6]
-
Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden, bis die Reaktion (überprüft durch DC oder LC-MS) abgeschlossen ist.
-
Extrahieren Sie die wässrige Phase mehrmals mit Dichlormethan.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Kristallisieren Sie den Rückstand aus n-Hexan um, um reines 1,4-Di-Boc-2-hydroxymethylpiperazin zu erhalten.
Erwartete Ergebnisse: Die Reaktion liefert das di-Boc-geschützte Produkt in der Regel in hohen Ausbeuten.
| Parameter | Wert | Referenz |
| Molverhältnis (Substrat:(Boc)₂O) | 1 : 2.1 - 2.2 | [6] |
| Typische Ausbeute | > 90% | Angepasst von[7] |
| Reaktionszeit | 12 - 24 Stunden | Angepasst von[7] |
Protokoll 2: O-Acylierung des N-geschützten Hydroxymethylpiperazins
Dieses Protokoll beschreibt die Veresterung der freien Hydroxylgruppe des N-geschützten Piperazins mit einem Acylchlorid.
Materialien:
-
1,4-Di-Boc-2-hydroxymethylpiperazin
-
Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) (1.1 Äquivalente)
-
Triethylamin (TEA) oder Pyridin (1.5 Äquivalente)
-
Wasserfreies Dichlormethan (DCM)
-
Stickstoffatmosphäre
Durchführung:
-
Lösen Sie 1,4-Di-Boc-2-hydroxymethylpiperazin in wasserfreiem DCM in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie Triethylamin oder Pyridin hinzu.
-
Geben Sie langsam das Acylchlorid (gelöst in DCM) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion, verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit gesättigter wässriger NaHCO₃-Lösung, Wasser und Kochsalzlösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, typischerweise Hexan/Ethylacetat-Gradient), um das O-acylierte Produkt zu erhalten.
Erwartete Ergebnisse: Diese Methode ermöglicht die selektive Acylierung der Hydroxylgruppe mit guten bis sehr guten Ausbeuten.
| Parameter | Wert | Referenz |
| Substrat:Acylchlorid:Base | 1 : 1.1 : 1.5 | Angepasst von[8][9] |
| Lösungsmittel | Wasserfreies DCM | [8] |
| Temperatur | 0 °C bis RT | [8] |
| Typische Ausbeute | 70 - 95% | [9] |
Protokoll 3: O-Alkylierung des N-geschützten Hydroxymethylpiperazins (Williamson-Ethersynthese)
Dieses Protokoll beschreibt die Bildung eines Ethers an der Hydroxymethylgruppe durch Reaktion mit einem Alkylhalogenid.
Materialien:
-
1,4-Di-Boc-2-hydroxymethylpiperazin
-
Natriumhydrid (NaH), 60% Dispersion in Mineralöl (1.2 Äquivalente)
-
Alkylhalogenid (z.B. Methyliodid, Benzylbromid) (1.2 Äquivalente)
-
Wasserfreies Tetrahydrofuran (THF) oder Dimethylformamid (DMF)
-
Stickstoffatmosphäre
Durchführung:
-
Geben Sie wasserfreies THF oder DMF in einen trockenen Kolben unter Stickstoffatmosphäre und kühlen Sie auf 0 °C.
-
Fügen Sie vorsichtig portionsweise Natriumhydrid hinzu.
-
Geben Sie eine Lösung von 1,4-Di-Boc-2-hydroxymethylpiperazin in wasserfreiem THF/DMF langsam hinzu. Rühren Sie die Mischung bei 0 °C für 30-60 Minuten, um die Bildung des Alkoxids zu ermöglichen.
-
Fügen Sie das Alkylhalogenid langsam bei 0 °C hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht. Erhitzen kann bei weniger reaktiven Halogeniden erforderlich sein.
-
Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie sie vorsichtig durch langsame Zugabe von Wasser oder gesättigter NH₄Cl-Lösung.
-
Extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Erwartete Ergebnisse: Die Williamson-Ethersynthese ist eine robuste Methode zur Herstellung von Ethern aus Alkoholen.
| Parameter | Wert | Referenz |
| Substrat:Base:Alkylhalogenid | 1 : 1.2 : 1.2 | Angepasst von[10] |
| Lösungsmittel | Wasserfreies THF/DMF | [11] |
| Temperatur | 0 °C bis RT (oder erhitzt) | [10] |
| Typische Ausbeute | 60 - 90% | Generische Erwartung |
Protokoll 4: Direkte N-Alkylierung von Piperazin-Derivaten
Obwohl der Fokus auf der Hydroxymethylgruppe liegt, ist die N-Alkylierung die häufigste Derivatisierung von Piperazinen.[12] Dieses Protokoll beschreibt eine allgemeine Methode zur Mono-N-Alkylierung.[11]
Abbildung 2: Arbeitsablauf für die direkte N-Alkylierung von Piperazin.
Materialien:
-
Hydroxymethylpiperazin (oder ein anderes Piperazin-Derivat) (Überschuss, z.B. 3 Äquivalente)
-
Alkylhalogenid (z.B. Alkylbromid) (1 Äquivalent)
-
Kaliumcarbonat (K₂CO₃) (2-3 Äquivalente)
-
Acetonitril (ACN) oder Dimethylformamid (DMF)
Durchführung:
-
Lösen Sie das Piperazin-Derivat und Kaliumcarbonat in Acetonitril in einem Rundkolben.
-
Fügen Sie langsam eine Lösung des Alkylhalogenids in Acetonitril hinzu. Die langsame Zugabe und der Überschuss an Piperazin minimieren die Di-Alkylierung.[11]
-
Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie für 12-24 Stunden.[11] Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Nach Abkühlen auf Raumtemperatur, filtrieren Sie die anorganischen Salze ab.
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Nehmen Sie den Rückstand in einer Mischung aus Ethylacetat und Wasser auf.
-
Trennen Sie die Phasen, extrahieren Sie die wässrige Phase erneut mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das mono-alkylierte Produkt zu isolieren.
Erwartete Ergebnisse: Die Ausbeute an mono-alkyliertem Produkt hängt stark von den Reaktionsbedingungen ab.
| Parameter | Wert | Referenz |
| Piperazin:Alkylhalogenid | Überschuss (z.B. 3:1) | [7][11] |
| Base | K₂CO₃ (wasserfrei) | [10][11] |
| Lösungsmittel | ACN oder DMF | [11] |
| Typische Ausbeute (Mono-Produkt) | 40 - 75% | Angepasst von[13] |
Anwendungen in der Arzneimittelentwicklung
Die Derivatisierung des Hydroxymethylpiperazin-Scaffolds ist eine Schlüsselstrategie zur Entwicklung neuer Therapeutika. Die Modifikationen können die Bindungsaffinität an Zielproteine, die Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) verbessern.
-
Enzyminhibitoren: Derivate wurden als potente Inhibitoren der menschlichen Carboanhydrase (hCA) untersucht, die bei der Behandlung von Glaukom und Krebs eine Rolle spielen.[2][14] Die chirale Natur des (S)-2-Hydroxymethylpiperazins ist oft entscheidend für die biologische Aktivität und Selektivität.[2]
-
ZNS-Wirkstoffe: Piperazin-Derivate sind bekannt für ihre pharmakologische Aktivität im Zentralnervensystem (ZNS) und werden als Antipsychotika, Antidepressiva und Anxiolytika eingesetzt.[4] Die Derivatisierung ermöglicht die Feinabstimmung der Interaktionen mit Neurotransmitter-Rezeptoren.[3]
Abbildung 3: Konzept der Enzyminhibition durch ein Piperazin-Derivat.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. (S)-2-Hydroxymethyl-piperazine (126872-94-4) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Piperazine Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of piperazine derivatives, with a focus on troubleshooting low reaction yields.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted piperazine is a common challenge due to the presence of two reactive nitrogen atoms.[1] Several strategies can be employed to favor mono-substitution:
-
Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the electrophile (e.g., alkyl halide or aryl halide) can statistically favor the reaction with the more abundant unsubstituted piperazine.[2][3]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event.[2][3]
-
Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation or mono-arylation.[3][4] By protecting one nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group, the reaction is directed to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1][2]
-
Employing Piperazine Salts: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[1][3]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the more thermodynamically stable di-substituted product. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[2]
Issue 2: Consistently Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[2][5] Here are key areas to troubleshoot:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical.[2] For less reactive or sterically hindered aryl halides (especially aryl chlorides), more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often necessary to achieve high yields.[5][6] It is recommended to screen a variety of ligands and palladium sources.[2]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[2] While strong bases like sodium tert-butoxide (NaOtBu) are common, they can cause decomposition of sensitive starting materials. In such cases, consider using weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][5]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[5] If reagent solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2]
-
Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of reactants or products. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[2][5]
Issue 3: Difficulty in Purifying Substituted Piperazine Products
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of substituted piperazines can make purification challenging.[2] Here are some effective techniques:
-
Column Chromatography: This is the most common method. To prevent "tailing" of the basic product on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2] Alternatively, using a different stationary phase like alumina can be effective.
-
Acid-Base Extraction: This technique is very useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will move to the aqueous layer as its protonated salt. The aqueous layer can then be separated, basified (e.g., with NaOH or Na₂CO₃ to a pH of 9.5-12), and the free base product can be re-extracted into an organic solvent.[2][3]
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[2]
-
Salt Formation: Impure piperazine can be purified by forming a salt, such as the diacetate salt, which can be precipitated, filtered, and then converted back to the free base.[7][8]
Data Presentation
Table 1: Troubleshooting Summary for Low Mono-substitution Yield
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Mono-substituted Product | High reactivity of the mono-substituted product leading to di-substitution. | - Use a 5-10 fold excess of piperazine. - Add the electrophile slowly at a low temperature. - Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[2] |
| Reaction conditions favoring di-substitution. | - Optimize reaction temperature and time by monitoring with TLC or LC-MS.[2] |
Table 2: Optimization of Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
| Parameter | Common Conditions | Troubleshooting Suggestions |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Screen various palladium sources.[2] |
| Ligand | XPhos, RuPhos, SPhos, DavePhos | For electron-rich or sterically hindered aryl halides, use more electron-rich and sterically hindered phosphine ligands.[2][5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | If a strong base (NaOtBu) causes decomposition, switch to a weaker base (K₃PO₄, Cs₂CO₃).[2][5] |
| Solvent | Toluene, Dioxane, THF | If solubility is an issue, consider a more polar solvent like t-butanol.[2][5] |
| Temperature | 80-110 °C | Perform a temperature screen to find the optimal condition and monitor reaction progress to avoid decomposition.[2][5] |
Table 3: Yields for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides
| Aryl Halide | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-chlorotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85[5] |
| 4-chlorotoluene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 78[5] |
| 4-bromoanisole | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 92[5] |
| 4-bromoanisole | Pd(OAc)₂ | DavePhos | NaOtBu | THF | 80 | 88[5] |
| 4-bromotoluene | (NHC)Pd(allyl)Cl | - | KHMDS | Toluene | 100 | 96[9] |
| 1-chloronaphthalene | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 92[6] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[2]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.[2]
-
Protocol 3: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.1 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[6][10]
-
In a separate vial, if not using a pre-catalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[10]
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.[10]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[10]
-
Visualizations
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Caption: Strategies to achieve mono-substitution of piperazine.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Piperazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of piperazines.
Troubleshooting Guide
Issue 1: Low yield of mono-Boc-piperazine and significant di-Boc-piperazine formation.
Potential Cause: The second nitrogen of the mono-protected piperazine is reacting with the Boc anhydride (Boc₂O). This is a common side reaction, particularly when using an excess of the protecting agent or when the reaction is not carefully controlled.[1]
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. Using an excess of piperazine or a substoichiometric amount of Boc₂O can statistically favor mono-protection.[1][2]
-
Slow Addition of Reagents: Adding the Boc-protecting agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which minimizes the chance of a second reaction.[1][2]
-
Protonation of One Nitrogen: By adding an acid, one of the nitrogen atoms can be protonated, rendering it less nucleophilic and thus less likely to react.[1]
-
Alternative Protecting Group Sources: Some methods employ different reagents that may offer better selectivity.[1]
-
Flow Chemistry: This technique allows for precise control over reaction conditions, which can maximize the yield of the mono-protected product.[1]
Issue 2: Incomplete Reaction.
Potential Cause: The reaction has not gone to completion, leaving unreacted starting material.
Recommended Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[3]
-
Elevate Temperature: Gently warming the reaction mixture can often accelerate the reaction. However, be cautious as excessive heat can lead to side reactions.[3][4]
-
Increase Reagent Concentration: For reactions involving acidic deprotection, increasing the concentration or equivalents of the acid can drive the reaction to completion.[3][4]
-
Improve Solubility: If the starting material has poor solubility, try a different solvent system in which it is more soluble.[3]
Issue 3: Formation of unwanted side products other than di-Boc-piperazine.
Potential Cause: Degradation of starting materials or competing side reactions.
Recommended Solutions:
-
Purity of Reagents: Ensure that the piperazine and Boc₂O are of high purity.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.[1][5]
Issue 4: Difficult Purification.
Potential Cause: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[2]
Recommended Solutions:
-
Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing mono-Boc-piperazine?
A1: The primary challenge lies in achieving selective mono-protection due to the similar reactivity of the two nitrogen atoms in the piperazine ring.[6]
Q2: How does the formation of di-Boc-piperazine occur?
A2: Di-Boc-piperazine is formed when a second molecule of the Boc-protecting agent, typically di-tert-butyl dicarbonate (Boc₂O), reacts with the remaining free nitrogen of the already mono-protected piperazine.[1]
Q3: What are the general strategies to avoid the formation of the di-Boc byproduct?
A3: Several strategies can be employed to favor the formation of mono-Boc-piperazine, including protonating one nitrogen with acid, carefully controlling the stoichiometry of reactants, slowly adding the Boc₂O, and in some cases, utilizing flow chemistry for precise reaction control.[1]
Q4: Can the Boc protecting group be cleaved during subsequent reactions?
A4: While the Boc group is generally stable under many reaction conditions, it is sensitive to strong acids.[4][7] Prolonged exposure to even mildly acidic conditions can lead to its premature removal.[5]
Data Presentation
Table 1: Troubleshooting Summary for Low Mono-Boc-Piperazine Yield
| Potential Cause | Recommended Solution |
| High Reactivity of Monosubstituted Product | Use a 5-10 fold excess of piperazine. Add the electrophile (Boc₂O) slowly at a low temperature. Utilize a mono-protected piperazine intermediate if applicable.[2] |
| Reaction Conditions Favoring Di-substitution | Optimize reaction temperature and time by monitoring with TLC or LC-MS.[2] |
| Insufficient Selectivity | Employ an acid to protonate one nitrogen of the piperazine, reducing its nucleophilicity.[1] |
Table 2: Typical Boc Protection Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | Piperazine | Ensure high purity. |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.0 equivalent for mono-protection. |
| Solvent | Dichloromethane (DCM), Methanol, or Acetic Acid | Choice depends on the specific protocol.[2][7] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature.[2][7] |
| Reaction Time | Several hours | Monitor progress by TLC or LC-MS.[7] |
| Work-up | Varies by protocol; may involve extraction, washing, and concentration. | Purification is often necessary to remove di-Boc byproduct.[1][2] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
This protocol aims to selectively protect one nitrogen atom of piperazine.
-
Reaction Setup: In a reaction vessel, dissolve piperazine (2.0 eq) in dichloromethane (DCM).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.[2]
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.[2]
-
Purification: Purify the residue by column chromatography to isolate the mono-protected product.[2]
Protocol 2: Selective Mono-Boc Protection using Acid Mediation
This method utilizes an acid to deactivate one nitrogen atom to favor mono-protection.[6]
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M) in a round-bottom flask and cool to 0 °C.[6]
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.[6]
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in methanol dropwise over 10-15 minutes.[1][6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: Remove the solvent under reduced pressure. Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.[1]
Visualizations
Caption: Experimental workflow for the mono-Boc protection of piperazine.
References
Technical Support Center: Purification of Crude (R)-1-Boc-2-hydroxymethyl-piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (R)-1-Boc-2-hydroxymethyl-piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the common impurities I should expect in my crude product?
A2: Common impurities include:
-
Di-Boc-piperazine: The symmetrically disubstituted byproduct, 1,4-di-Boc-2-hydroxymethyl-piperazine, is a frequent impurity.
-
Unreacted starting materials: Depending on the synthetic route, this may include piperazine or partially reacted intermediates.
-
Reagents and byproducts from the Boc-protection step: This can include unreacted di-tert-butyl dicarbonate (Boc₂O) and its breakdown products.
-
Solvent residues: Residual solvents from the reaction and workup steps.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A typical purity for a commercially available standard is ≥97%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying and quantifying impurities. A Certificate of Analysis for a commercial batch of (R)-1-Boc-3-hydroxymethyl-piperazine showed a purity of 99.51% by GC[1].
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q4: What are the expected ¹H NMR chemical shifts for this compound?
A4: The ¹H NMR spectrum in CDCl₃ typically shows the following signals: δ 1.48 (s, 9H, Boc), 2.70-2.85 (m, 3H, piperazine ring protons), 2.92-3.03 (m, 2H, piperazine ring protons), 3.50-3.54 (t, 1H, CH₂OH), 3.65-3.69 (t, 1H, CH₂OH), 3.90 (s, 2H, piperazine ring protons)[2]. Note that the exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.
Q5: What safety precautions should I take when working with the solvents used for purification?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
n-Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Suspected of damaging fertility[3][4][5][6][7].
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness[3][8][9][10][11].
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness[4][12][13][14][15].
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying this compound, particularly for removing less soluble or more soluble impurities.
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.
| Potential Cause | Recommended Solution |
| Solution is too concentrated. | Add more of the hot solvent to the mixture to fully dissolve the oil, then allow it to cool more slowly[16][17]. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate[18]. |
| Inappropriate solvent. | The boiling point of the solvent may be too low, or the compound's melting point is depressed by impurities. Try a different solvent or a solvent mixture[17][19]. |
| High impurity level. | Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization[16]. |
Problem 2: No crystals form upon cooling.
| Potential Cause | Recommended Solution |
| Solution is not supersaturated (too much solvent). | Evaporate some of the solvent to increase the concentration of the product and then try to cool again[16][19]. |
| Nucleation is not initiated. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites[17]. Add a seed crystal of the pure compound if available[17]. |
| Compound is highly soluble in the chosen solvent even at low temperatures. | Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly[17]. For this polar compound, a non-polar anti-solvent like n-hexane could be effective. |
Problem 3: Low recovery of the purified product.
| Potential Cause | Recommended Solution |
| Too much solvent was used. | Concentrate the mother liquor and cool it again to recover a second crop of crystals. Be aware that the second crop may be less pure. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask to prevent the product from crystallizing on the filter paper. |
Table 1: Common Solvents for Recrystallization of this compound
| Solvent/Solvent System | Expected Outcome |
| n-Hexane | Often used as the final step after concentration from another solvent to induce crystallization[2][11]. The product has low solubility in n-hexane. |
| Ethyl Acetate/Hexane | A good solvent system for many Boc-protected amines. Dissolve in hot ethyl acetate and add hexane as an anti-solvent. |
| Dichloromethane/Hexane | Similar to ethyl acetate/hexane, dissolve in a minimum of dichloromethane and add hexane. |
| Ethanol/Water | For polar compounds, dissolving in hot ethanol and adding water as an anti-solvent can be effective. |
Column Chromatography
Flash column chromatography is a powerful technique for separating this compound from closely related impurities like the di-Boc byproduct.
Problem 1: Poor separation of the desired product from impurities.
| Potential Cause | Recommended Solution |
| Inappropriate solvent system (eluent). | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for Boc-protected amines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). |
| Column is overloaded. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. |
| Sample was not loaded properly. | Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column. This "dry loading" technique often results in better separation. |
| Flow rate is too fast or too slow. | An optimal flow rate is crucial for good separation. Adjust the pressure to achieve a steady and appropriate flow. |
Problem 2: The compound streaks or "tails" on the TLC plate and column.
This is a common issue with amines on silica gel due to the interaction between the basic amine and the acidic silica surface.
| Potential Cause | Recommended Solution |
| Acid-base interaction between the amine and silica gel. | Add a small amount of a basic modifier to the eluent. Triethylamine (TEA) at 0.5-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel and reduce tailing[17]. Alternatively, a mixture of DCM:MeOH:NH₄OH (e.g., 90:9:1) can be effective for polar amines[17]. |
| The compound is degrading on the silica gel. | If the compound is sensitive to acid, consider deactivating the silica gel by washing it with a dilute solution of triethylamine in a non-polar solvent before packing the column. Alternatively, use a different stationary phase like neutral alumina[17]. |
Table 2: Suggested Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Target Separation |
| Silica Gel | Hexane:Ethyl Acetate (gradient) | General purification. Start with a low polarity mixture and gradually increase the ethyl acetate concentration. |
| Silica Gel | Dichloromethane:Methanol (gradient) | For more polar impurities. Start with pure DCM and gradually add methanol. |
| Silica Gel with 1% Triethylamine | Hexane:Ethyl Acetate (gradient) | To reduce tailing and improve the separation of the basic product. |
| Neutral Alumina | Hexane:Ethyl Acetate (gradient) | For acid-sensitive compounds to prevent degradation on the column. |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane/n-Hexane
-
Dissolve the crude this compound in a minimal amount of warm dichloromethane.
-
Once fully dissolved, slowly add n-hexane with gentle swirling until the solution becomes persistently cloudy.
-
Add a few drops of dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Gently add a layer of sand on top of the sample.
-
Begin eluting with the initial solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 80:20, then 60:40 Hexane:Ethyl Acetate) to elute the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A standard workflow for the purification of this compound by flash column chromatography.
Caption: A logical diagram for troubleshooting the purification process.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 3. chemos.de [chemos.de]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. media.laballey.com [media.laballey.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rcilabscan.com [rcilabscan.com]
- 15. chemos.de [chemos.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. community.wvu.edu [community.wvu.edu]
Preventing di-substitution during mono-Boc protection of piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the mono-Boc protection of piperazine, with a primary focus on preventing di-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-Boc protection of piperazine?
The main challenge arises from the symmetrical nature of piperazine, which contains two secondary amine groups with similar reactivity.[1] This similarity makes it difficult to selectively protect only one nitrogen atom, often leading to a mixture of the desired mono-protected product, the undesired di-protected byproduct, and unreacted starting material.[2]
Q2: What are the most common strategies to favor mono-substitution over di-substitution?
There are three primary strategies to enhance the selectivity of mono-Boc protection:
-
Using a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine statistically favors the reaction of the Boc anhydride with an unprotected piperazine molecule rather than the already mono-protected product.[3]
-
In Situ Mono-protonation: One nitrogen of piperazine can be "deactivated" by forming a salt with an acid. The protonated nitrogen is no longer nucleophilic, allowing the Boc anhydride to react selectively with the remaining free nitrogen.[4][5] Common acids for this purpose include hydrochloric acid (HCl), trifluoroacetic acid (TFA), and acetic acid.[4][6]
-
Alternative Synthetic Routes: For large-scale industrial applications, a multi-step synthesis starting from diethanolamine can provide high yields and purity of mono-Boc-piperazine, avoiding the selectivity issue altogether.[3][7]
Q3: Are there alternative protecting groups to Boc for the mono-functionalization of piperazine?
Yes, other protecting groups offer orthogonal deprotection strategies, which can be advantageous in complex syntheses. These include:
-
Carboxybenzyl (Cbz): Cleaved by catalytic hydrogenolysis, which is a mild method compatible with acid-sensitive groups.[8]
-
Fluorenylmethyloxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., with piperidine).
-
Trityl (Trt): Cleaved under very mild acidic conditions.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the mono-Boc protection of piperazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Boc Product | - Insufficient reaction time or temperature.- Incomplete reaction due to poor solubility of reagents.- Formation of significant amounts of di-Boc byproduct. | - Monitor the reaction progress using TLC or LC-MS and adjust the reaction time accordingly.- Choose a solvent in which all reactants are soluble. Methanol has been shown to be effective in keeping all components in solution.[4]- Implement strategies to suppress di-substitution (see below). |
| Excessive Formation of Di-Boc Piperazine | - Stoichiometry of piperazine to Boc anhydride is too low.- Reaction temperature is too high, increasing the reactivity of the mono-Boc piperazine.- Slow addition of Boc anhydride was not performed. | - Increase the excess of piperazine (5-10 equivalents).[3]- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Add the Boc anhydride solution dropwise to the piperazine solution to maintain a low concentration of the protecting agent. |
| Difficulty in Purifying Mono-Boc Product | - Similar polarities of mono-Boc, di-Boc, and piperazine starting material.- The basic nature of piperazine derivatives can cause tailing on silica gel chromatography. | - Column Chromatography: Use a basic modifier, such as 0.1-1% triethylamine, in the eluent to prevent tailing on silica gel.- Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine derivatives will move to the aqueous layer as their salts. The aqueous layer can then be basified and the purified product re-extracted into an organic solvent.- Crystallization: If the product is a solid, recrystallization can be an effective purification method. |
| Reaction Stalls or is Incomplete | - Deactivation of the Boc anhydride due to moisture.- Poor solubility of the piperazine salt. | - Ensure all glassware is dry and use anhydrous solvents.- If using the mono-protonation strategy, select a solvent system where the resulting salt has adequate solubility. |
Quantitative Data Summary
The following table summarizes the reported yields for mono-Boc piperazine under various reaction conditions, highlighting the impact of different strategies on selectivity.
| Method | Piperazine:Boc₂O Ratio | Key Reagents/Conditions | Mono-Boc Yield (%) | Di-Boc Byproduct | Reference(s) |
| Excess Piperazine | ~2:1 | Dichloromethane (DCM) | ~45% | ~35% | [3] |
| Excess Piperazine | 5:1 | Not specified | 75% | <5% | [3] |
| Mono-protonation | 1:1 | 1 eq. HCl, 50% aq. Methanol | 80% | Not specified | [5] |
| Mono-protonation | 1:1 | 1 eq. TFA, 10 mol% I₂, Methanol | 70-80% (for piperazine model) | Di-Boc removed by extraction | [4] |
| Flow Chemistry | 1:0.8 | Methanol, 30 °C | 45% | Predominant byproduct is unreacted piperazine | [4] |
| Alternative Route | N/A | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia | >93.5% | Not a direct byproduct | [3][7] |
Experimental Protocols
Protocol 1: Mono-Boc Protection using In Situ Salt Formation
This protocol utilizes the mono-protonation of piperazine to achieve selective mono-protection.
Materials:
-
Piperazine
-
Methanol (anhydrous)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trifluoroacetic acid (TFA)
-
Iodine (catalytic amount)
-
5% Sodium thiosulfate solution
-
20% Sodium hydroxide solution
-
Chloroform
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve piperazine (1 mmol) in methanol (2 ml).
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (1 mmol) in methanol (5 ml) dropwise.
-
Stir the mixture for 15 minutes. Add water (2 ml) and continue stirring for 30 minutes at room temperature.
-
Dropwise, add a solution of Boc₂O (1 mmol) and a catalytic amount of iodine (10 mol%) in methanol (4 ml) over 10 minutes.
-
Monitor the reaction progress by TLC.
-
After approximately 3 hours, remove the volatile solvents under reduced pressure.
-
Add 5% sodium thiosulfate solution (5 ml) to the residue and extract with diethyl ether (2 x 10 ml) to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous phase to >10 using a 20% NaOH solution.
-
Extract the aqueous phase with chloroform (3 x 20 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the product by column chromatography.[4]
Protocol 2: Mono-Boc Protection using Excess Piperazine
This protocol employs an excess of piperazine to statistically favor mono-protection.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.
-
Add the Boc₂O solution dropwise to the cooled piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography or acid-base extraction to isolate the mono-Boc-piperazine.
Visualizations
Caption: Reaction pathway for the Boc protection of piperazine.
Caption: Troubleshooting workflow for mono-Boc protection.
Caption: Key factors influencing mono-Boc protection selectivity.
References
- 1. rsc.org [rsc.org]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving enantiomeric excess in chiral piperazine synthesis
Welcome to the technical support center for the asymmetric synthesis of chiral piperazines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis, with a primary focus on improving enantiomeric excess (ee).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of chiral piperazines.
Question 1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar reaction. What are the first steps I should take?
Answer: Before optimizing reaction conditions, it is critical to validate your analytical methodology and the quality of your reagents.
-
Validate Your Analytical Method: Inaccurate ee values are often due to issues with chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods.[1] Ensure you have:
-
Baseline Resolution (Rs > 1.5): The peaks for the two enantiomers must be fully separated.
-
Method Accuracy and Linearity: Confirm that the detector response is linear for both enantiomers across a range of concentrations and that the measured ee of a known standard is correct.[1]
-
-
Verify Reagent and Catalyst Purity: Asymmetric reactions are highly sensitive to impurities.
Question 2: I have confirmed my analytical method and reagent quality, but the enantioselectivity is still poor and inconsistent. What reaction parameters should I investigate?
Answer: Suboptimal reaction conditions are a common cause of poor enantioselectivity. A systematic optimization should be performed.
-
Temperature Control: Temperature is one of the most critical factors. Even small fluctuations can decrease ee.[2]
-
Action: Monitor the internal reaction temperature closely. Consider performing the reaction at a lower temperature (e.g., -78 °C or -100 °C), as this often enhances selectivity.[2]
-
-
Solvent Effects: The choice of solvent can dramatically influence the outcome of an asymmetric reaction.[3]
-
Action: Screen a range of anhydrous solvents. For example, in the conjugate addition of dialkylzincs, switching from toluene to Et₂O or THF can significantly improve ee.[3]
-
-
Catalyst Formation and Loading: For reactions involving in-situ catalyst preparation, incomplete or improper formation of the active catalyst will lead to low activity and selectivity.[2]
-
Action: Increase the pre-formation time for the catalyst or use spectroscopic methods (e.g., NMR) to confirm its formation before adding the substrate. Also, optimize the catalyst and ligand loading.
-
Question 3: In my asymmetric lithiation of an N-Boc piperazine using s-BuLi and (-)-sparteine, the yield and ee are poor. What are the likely culprits?
Answer: Asymmetric lithiation of piperazines presents unique challenges. Surprisingly, the electrophile and the distal N-substituent (the group on the nitrogen not being deprotonated) have been identified as major factors affecting yield and enantioselectivity.[4][5]
-
Electrophile Choice: The nature of the electrophile used to trap the lithiated intermediate can impact the stereochemical outcome.
-
Distal N-Substituent: Sterically hindered N-alkyl groups can minimize potential ring-fragmentation side reactions.[4][5]
-
Optimization Strategy: A "diamine switch" strategy has been developed to improve enantioselectivity with certain electrophiles.[4][5] Also, using in-situ IR spectroscopy can help optimize lithiation times.[4]
Question 4: I am attempting an asymmetric hydrogenation of a pyrazine substrate, but the catalyst appears to be inactive or dies quickly. Why is this happening?
Answer: Pyrazines are notoriously difficult substrates for asymmetric hydrogenation. The two nitrogen atoms in the pyrazine ring, as well as the two secondary amines in the resulting piperazine product, can strongly coordinate to and poison the metal catalyst.[6]
-
Solution: A successful strategy involves the in-situ activation of the pyrazine with an alkyl halide.[6] This forms a pyrazinium salt, which is more electron-deficient, weakens its coordination ability, and facilitates reduction.[6] This approach has been shown to produce a wide range of chiral piperazines with high yields and excellent ee's (up to 96%).[6]
Question 5: How can I avoid the formation of 1,4-disubstituted byproducts when trying to synthesize a mono-substituted piperazine?
Answer: The formation of a disubstituted byproduct is a frequent issue because the second nitrogen atom remains reactive after the first substitution.[7]
-
Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[7]
-
Slow Addition at Low Temperature: Adding the alkylating or arylating agent slowly, especially at low temperatures, helps control the reaction and minimize disubstitution.[7]
-
Use a Mono-Protected Piperazine: The most controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The desired substituent is added to the free nitrogen, followed by deprotection of the Boc group.[7][8]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for prominent methods in chiral piperazine synthesis, allowing for easy comparison.
Table 1: Pd-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones [9]
| Substrate (Piperazin-2-one) | Allyl Source | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| N-Boc, N'-Cbz protected | Allyl acetate | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | Toluene | 25 | 12 | 95 | 94 |
| N-Boc, N'-Bn protected | Cinnamyl acetate | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOX | Toluene | 40 | 18 | 88 | 96 |
| N-Boc, N'-Me protected | Methallyl acetate | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | Toluene | 25 | 24 | 75 | 91 |
Note: The resulting piperazin-2-ones are subsequently reduced to the corresponding chiral piperazines.
Table 2: Ir-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines [6]
| Substrate (Pyrazine) | Activator (Alkyl Halide) | Catalyst/Ligand | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) |
| 2-Phenylpyrazine | Benzyl bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Dioxane | 1300 | 80 | 95 | 94 |
| 2-Methyl-3-phenylpyrazine | Benzyl bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | THF | 600 | 30 | >99 | 96 |
| 2-(4-Fluorophenyl)pyrazine | Benzyl bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Dioxane | 1300 | 80 | 94 | 92 |
Table 3: Asymmetric Lithiation-Trapping of N-Boc-N'-benzylpiperazine [4]
| Chiral Ligand | Electrophile (E+) | Trapping Product | Yield (%) | dr |
| (-)-Sparteine | MeI | 2-Methylpiperazine deriv. | 85 | 95:5 |
| (-)-Sparteine | PhCHO | 2-(Hydroxy(phenyl)methyl) deriv. | 72 | >98:2 |
| (+)-Sparteine Surrogate | MeI | 2-Methylpiperazine deriv. | 81 | 8:92 |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making and experimental processes in chiral piperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
Minimizing racemization during functionalization of chiral piperazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the functionalization of chiral piperazines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern when functionalizing chiral piperazines?
A1: Racemization is the process that converts a pure enantiomer (a single 3D stereoisomer) into an equal mixture of both of its enantiomers (the D and L forms).[1] In the context of chiral piperazines, particularly those with a carboxylic acid group, the chiral center is often the alpha-carbon adjacent to this acid.[1] During functionalization, such as amide bond formation, the activation of the carboxylic acid makes the proton on this alpha-carbon acidic.[1] If a base removes this proton, a planar and achiral enolate intermediate can form, which leads to a loss of the original stereochemistry.[1] This is a critical issue in drug development because the biological activity and therapeutic efficacy of a molecule are highly dependent on its specific 3D structure. The presence of the undesired stereoisomer can result in reduced activity or even harmful side effects.[1]
Q2: What is the main chemical pathway that leads to racemization during amide coupling reactions?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids or similar chiral carboxylic acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is particularly acidic and can be readily abstracted by a base in the reaction mixture.[1] The resulting achiral intermediate can then be attacked by the amine, leading to a mixture of both the desired and undesired stereoisomers.[1] A less common pathway is direct enolization, which involves the direct removal of the alpha-proton from the activated acid by a strong base.[1]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors are critical in controlling the extent of racemization. The most influential are:
-
Coupling Reagent & Additives: The choice of the activating agent and the use of racemization-suppressing additives are of utmost importance.[1]
-
Base: The strength (basicity) and steric hindrance of the base used can significantly influence the rate of proton abstraction from the chiral center.[1]
-
Solvent and Temperature: Reaction conditions, including the polarity of the solvent and the reaction temperature, play a crucial role. Higher temperatures generally increase the rate of racemization.[1][2][3]
Troubleshooting Guide: High Racemization Detected
If you have confirmed high levels of the undesired stereoisomer via chiral HPLC or other analytical methods, use the following guide to identify and resolve the potential causes.
Problem Area 1: Coupling Reagent and Additive Selection
-
Symptom: You are using a carbodiimide reagent like DCC or EDC without an additive.
-
Symptom: You are using an onium salt (e.g., HBTU, TBTU) but still observe racemization.
-
Cause: While generally better than carbodiimides alone, some onium salts can still lead to racemization, especially with sensitive substrates or under non-optimal conditions.[1]
-
Solution: For racemization-prone couplings, switch to a more modern and highly efficient reagent like HATU or COMU, which are known for their excellent racemization suppression.[1]
-
Problem Area 2: Choice of Base
-
Symptom: You are using a strong, non-sterically hindered base like triethylamine (TEA).
-
Cause: Strong bases can more easily abstract the acidic proton at the chiral center, leading to racemization.
-
Solution: Switch to a weaker or more sterically hindered base. Recommended options include N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4] Diisopropylethylamine (DIPEA) is commonly used but should be employed cautiously and at the lowest effective concentration due to its strong basicity.[1][4]
-
Problem Area 3: Reaction Conditions
-
Symptom: You are running the coupling reaction at room temperature or higher.
-
Cause: The rate of racemization increases with temperature.[1]
-
Solution: Perform the coupling at a lower temperature. It is critical to start the reaction at 0 °C and allow it to warm to room temperature slowly if needed. Maintaining a low temperature, especially during the initial activation and coupling phases, is crucial.[1]
-
-
Symptom: You are performing a long pre-activation step before adding the amine.
-
Cause: Allowing the activated carboxylic acid to sit for an extended period, particularly in the presence of a base, increases the chance for oxazolone formation and subsequent racemization before the amine can react.[1]
-
Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[1] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]
-
Data Presentation
Table 1: Relative Efficacy of Common Coupling Reagents in Suppressing Racemization
| Coupling Reagent | Additive | Typical Racemization Level | Notes |
| DIC / EDC | None | High | Not recommended for chiral acids without an additive.[1] |
| DIC / EDC | HOBt | Low to Moderate | A classic method that significantly reduces racemization.[1] |
| DIC / EDC | HOAt | Low | More effective than HOBt at suppressing racemization.[1] |
| DIC / EDC | OxymaPure | Very Low | An excellent non-explosive and highly effective alternative to HOBt/HOAt.[1] |
| HBTU / TBTU | None | Low | Generally good, but can still cause racemization with sensitive substrates.[1] |
| HATU | None | Very Low | Highly recommended for difficult or racemization-prone couplings.[1] |
| COMU | None | Very Low | A modern, highly efficient reagent with excellent racemization suppression.[1] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using HATU
This protocol is designed to minimize racemization during amide bond formation.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral piperazine carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.[1]
-
Initiation: Add a hindered base like DIPEA (2.0 equivalents) dropwise to the mixture.[1]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.[1]
-
Work-up: Proceed with standard aqueous work-up and purification procedures.[1]
Protocol 2: General Protocol for Racemization Analysis by Chiral HPLC
This protocol provides a starting point for developing a method to quantify the stereochemical purity of your product.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for your molecule. Polysaccharide-based columns (e.g., Chiralpak series) are a common starting point.[1]
-
Mobile Phase Optimization: Develop a mobile phase system (typically a mixture of hexane/isopropanol or similar) that provides good separation of the enantiomers.
-
Sample Analysis: Dissolve a small amount of your crude or purified product in the mobile phase and inject it onto the column.[1]
-
Quantification: Identify the peaks corresponding to the desired and undesired stereoisomers. Integrate the peak areas for both to determine the enantiomeric excess (ee) or enantiomeric ratio (er).[1]
Visualizations
Caption: Primary pathway for racemization via the oxazolone intermediate.
Caption: Troubleshooting workflow for minimizing racemization.
References
Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Amination of Piperazines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and other common issues encountered during the Buchwald-Hartwig amination of piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Buchwald-Hartwig amination of piperazines?
A1: Low yields in the Buchwald-Hartwig amination of piperazines can often be attributed to several factors:
-
Catalyst Deactivation: The active palladium catalyst can decompose or be inhibited by reaction components.
-
Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, temperature, or reaction time can significantly impact yield.[1]
-
Starting Material Quality: Impurities in the aryl halide, piperazine, or solvent can interfere with the catalytic cycle.
-
Side Reactions: Competing reactions such as hydrodehalogenation or the formation of diarylamines can consume starting materials and reduce the desired product yield.[2]
Q2: How does the choice of ligand affect the reaction and prevent catalyst deactivation?
A2: The ligand plays a critical role in stabilizing the palladium center, promoting the desired reductive elimination to form the C-N bond, and preventing catalyst deactivation. For the amination of piperazines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective, particularly with challenging substrates like aryl chlorides.[3][4] These ligands favor the formation of the monoligated palladium species, which is crucial for increasing the rates of oxidative addition and reductive elimination.[3] The appropriate ligand can also minimize side reactions like β-hydride elimination.
Q3: Which base should I use for the amination of piperazine, and can it cause catalyst issues?
A3: The choice of base is critical and can influence both the reaction rate and catalyst stability. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the piperazine and facilitate the catalytic cycle.[5] However, strong bases can sometimes lead to the decomposition of sensitive starting materials, which in turn can lead to catalyst deactivation.[1] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be a better choice, although they might require higher reaction temperatures.[5]
Q4: My reaction is producing a significant amount of a di-substituted piperazine byproduct. How can I improve selectivity for mono-arylation?
A4: The formation of 1,4-diarylpiperazine is a common side reaction. To favor mono-substitution, you can:
-
Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine increases the statistical likelihood of the aryl halide reacting with an unsubstituted piperazine.
-
Use a mono-protected piperazine: Using a starting material like N-Boc-piperazine ensures that only one nitrogen atom is available for arylation. The Boc protecting group can be removed in a subsequent step.[6]
-
Control reaction conditions: Lowering the reaction temperature and monitoring the reaction closely to stop it once the mono-arylated product is maximized can help reduce the formation of the di-substituted product.
Q5: What are the signs of catalyst deactivation during my experiment?
A5: Signs of catalyst deactivation include:
-
A stalled reaction where starting materials are no longer being consumed.
-
The formation of palladium black, which indicates the precipitation of palladium metal from the catalytic cycle.
-
An increase in side products, such as hydrodehalogenation of the aryl halide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Buchwald-Hartwig amination of piperazines.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | • Use a pre-catalyst to ensure efficient formation of the active Pd(0) species.• Ensure anaerobic conditions, as oxygen can deactivate the catalyst. Degas solvents and use Schlenk techniques. |
| Poor choice of ligand | • Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[7] | |
| Inappropriate base | • If using a weak base, consider switching to a stronger base like NaOtBu.• If starting materials are degrading, try a weaker base such as Cs₂CO₃ or K₃PO₄.[5] | |
| Unsuitable solvent | • Toluene, dioxane, and THF are commonly used. For solubility issues, consider a more polar solvent like t-butanol.[1] | |
| Significant Side Product Formation | Hydrodehalogenation (reduction of aryl halide) | • This is often ligand-dependent. Screen different phosphine ligands.• Lowering the reaction temperature may also help. |
| Di-arylation of piperazine | • Use a large excess of piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine).[6] | |
| Reaction Stalls Before Completion | Catalyst decomposition | • Use a more robust ligand to protect the palladium center.• Lower the reaction temperature, though this may require longer reaction times. |
| Product inhibition | • The coupled product may be coordinating to the palladium center. A higher catalyst loading might be necessary to overcome this. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides.
Table 1: Coupling of N-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1.0 (Pd₂(dba)₃) | 2.0 (RuPhos) | NaOtBu | Toluene | 100 | 18 | 95 |
| 4-Bromoanisole | 1.0 (Pd(OAc)₂) | 2.0 (XantPhos) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 2-Bromopyridine | 2.0 (Pd₂(dba)₃) | 4.0 (BINAP) | K₃PO₄ | Toluene | 100 | 16 | 88 |
Table 2: Coupling of N-Boc-piperazine with Aryl Chlorides
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | 2.0 (Pd(OAc)₂) | 4.0 (XPhos) | NaOtBu | Toluene | 110 | 24 | 91 |
| 4-Chloroanisole | 2.0 (Pd₂(dba)₃) | 4.0 (SPhos) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 2-Chloropyridine | 3.0 (Pd(OAc)₂) | 6.0 (RuPhos) | Cs₂CO₃ | Toluene | 120 | 36 | 78 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide[1][6]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low-yielding reactions.
Caption: Common pathways for palladium catalyst deactivation.
References
Technical Support Center: Column Chromatography Conditions for Purifying Piperazine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of piperazine intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperazine intermediate is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?
A: Streaking or tailing is a common issue when purifying basic compounds like piperazine intermediates on acidic silica gel. The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent system. Common choices include:
-
Triethylamine (Et₃N): Typically 0.1-1% (v/v) is sufficient.
-
Ammonium Hydroxide (NH₄OH): A solution of 1-2% in methanol can be used as the polar component of the mobile phase.
-
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase that is less acidic. Options include:
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for basic compounds.
-
Amine-deactivated silica gel: This type of silica gel has been treated to reduce the number of acidic silanol groups.
-
Q2: I am having difficulty separating my desired mono-substituted piperazine from the di-substituted byproduct. How can I improve the separation?
A: The 1,4-disubstituted byproduct is generally less polar than the desired mono-substituted product. This difference in polarity can be exploited for separation.
Troubleshooting Steps:
-
Optimize the Solvent System: A carefully selected solvent system is crucial for good separation. Use Thin Layer Chromatography (TLC) to screen various solvent systems and find one that provides the best separation between your product and the byproduct. Aim for an Rf value of 0.2-0.4 for your desired product.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system to elute the less polar di-substituted byproduct first, then gradually increase the polarity of the eluent to elute your more polar mono-substituted product.
-
Recrystallization: In some cases, recrystallization can be an effective method to purify the desired product from the di-substituted byproduct if a suitable solvent is found.
Q3: My product yield is very low after column chromatography. What are the potential causes and solutions?
A: Low yield can be attributed to several factors, including product loss during workup, co-elution with impurities, or decomposition on the column.
Troubleshooting Steps:
-
Optimize Extraction pH: During the workup, ensure the pH of the aqueous layer is adjusted correctly to maximize the partitioning of your piperazine intermediate into the organic phase. A basic pH (typically >9) is used to extract the free base.
-
Refine Chromatography Conditions: If your product is co-eluting with impurities, further optimize your solvent system or consider using a different stationary phase.
-
Check for Compound Stability: Verify that your compound is stable on silica gel. You can do this by spotting a solution of your pure compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared. If your compound is degrading, consider using a less acidic stationary phase or deactivating the silica gel with a basic modifier.
Q4: My purified piperazine intermediate is an oil and difficult to handle. How can I solidify it?
A: Converting the basic piperazine product to its hydrochloride salt is a common and effective method to obtain a solid material.
Procedure:
-
Dissolve the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Add a solution of hydrogen chloride (HCl) in the same or a compatible solvent.
-
The resulting hydrochloride salt will often precipitate out of the solution.
-
The solid can then be collected by filtration and further purified by recrystallization if necessary.
Data Presentation: Solvent Systems for Column Chromatography
The choice of solvent system is critical for successful purification. The following tables provide starting points for common solvent systems used in the column chromatography of piperazine intermediates on silica gel. The optimal ratio will depend on the specific polarity of your compound and should be determined by TLC analysis.
Table 1: Common Two-Component Solvent Systems
| Non-Polar Component | Polar Component | Typical Ratios (v/v) | Notes |
| Hexanes or Heptane | Ethyl Acetate (EtOAc) | 9:1 to 1:1 | A standard system for compounds of moderate polarity. |
| Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 9:1 | Suitable for more polar piperazine derivatives. |
| Petroleum Ether | Ethyl Acetate (EtOAc) | 9:1 to 1:1 | An alternative to hexanes/EtOAc. |
Table 2: Solvent Systems with Basic Modifiers for Tailing Reduction
| Base Solvent System | Basic Modifier | Concentration of Modifier | Primary Use |
| Dichloromethane/Methanol | Triethylamine (Et₃N) | 0.1 - 1% | To reduce peak tailing of basic compounds on silica gel. |
| Dichloromethane/Methanol | Ammonium Hydroxide (NH₄OH) | 1 - 2% in Methanol | An alternative to triethylamine for reducing tailing. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of a Piperazine Intermediate
This protocol outlines a general procedure for the purification of a piperazine intermediate using silica gel column chromatography.
1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between your product and impurities.
-
The ideal Rf value for the product is typically between 0.2 and 0.4.
-
If tailing is observed, add a small amount of triethylamine (0.1-1%) to the eluent.
2. Column Packing:
-
Select an appropriately sized glass column based on the amount of crude product to be purified.
-
Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with the chosen solvent system.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.
5. Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes or other suitable containers.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified piperazine intermediate.
Mandatory Visualization
Below is a troubleshooting workflow for common issues encountered during the column chromatography of piperazine intermediates.
Caption: Troubleshooting workflow for piperazine intermediate purification.
Identifying and characterizing byproducts in piperazine synthesis
Welcome to the SynthSolutions technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and characterizing byproducts encountered during piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in piperazine synthesis, especially during N-alkylation?
A1: The most prevalent byproducts in piperazine synthesis, particularly during N-alkylation reactions, are typically over-alkylated and residual starting materials. When synthesizing mono-substituted piperazines, the formation of the corresponding di-substituted byproduct is a common issue. For instance, in the synthesis of N-ethylpiperazine, N,N'-diethylpiperazine is a frequent impurity.[1] Industrial synthesis from raw materials like ethanolamine can also yield co-products such as ethylenediamine and diethylenetriamine.[2]
Q2: How can I minimize the formation of di-substituted byproducts during mono-alkylation?
A2: Several strategies can be employed to favor mono-alkylation and suppress the formation of di-substituted byproducts:
-
Molar Ratio Adjustment: Using a significant excess of piperazine relative to the alkylating agent can statistically favor the mono-substituted product.[3]
-
Protonation: Utilizing a protonated form of piperazine, such as piperazine monohydrochloride, effectively "protects" one of the nitrogen atoms, thereby preventing a competitive reaction that leads to di-substituted derivatives.[4]
-
Protecting Groups: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[5]
Q3: What are the best analytical techniques for identifying unknown byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile byproducts by separating them and providing their mass fragmentation patterns.[6] High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (LC-MS), is versatile for less volatile compounds.[7] For structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
Q4: I see an unexpected peak in my GC-MS. What are the characteristic mass fragments for common piperazine-related impurities?
A4: Identifying impurities by GC-MS relies on recognizing their fragmentation patterns. The molecular ion peak (M+) gives the mass of the byproduct. Key fragments are often diagnostic. For N-alkylated piperazines, a common fragmentation involves the cleavage of the alkyl group or the breaking of the piperazine ring.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| Piperazine | 86 | 56, 44, 42 | Cleavage and rearrangement of the piperazine ring.[8] |
| N-Ethylpiperazine | 114 | 99, 72, 57, 56 | Loss of a methyl group (-CH3), cleavage of the ethyl group, and ring fragments.[9] |
| N,N'-Diethylpiperazine | 142 | 127, 100, 86, 71 | Loss of a methyl group (-CH3), loss of an ethyl group (-C2H5), and subsequent fragmentations.[10][11] |
Q5: What are the typical ¹H NMR chemical shifts for piperazine and its common byproducts?
A5: ¹H NMR is invaluable for confirming the structure of your product and identifying impurities. The chemical shifts are influenced by the solvent and the molecule's substituents. Below are typical values in CDCl₃.
| Compound | Protons | Typical Chemical Shift (ppm) |
| Piperazine | -CH₂- (ring protons) | ~2.85 (singlet) |
| Ethylenediamine | -CH₂- | ~2.65 (singlet)[12] |
| N-Ethylpiperazine | -CH₂- (ethyl group, quartet) | ~2.40 |
| -CH₃ (ethyl group, triplet) | ~1.08 | |
| -CH₂- (ring protons adjacent to NH) | ~2.90 | |
| -CH₂- (ring protons adjacent to N-Ethyl) | ~2.40[9] |
Troubleshooting Guides
Problem 1: An unexpected peak appears in my HPLC chromatogram.
-
Symptom: A new peak, not corresponding to your starting material or product, is observed.
-
Possible Cause: Formation of a byproduct or impurity.
-
Troubleshooting Steps:
-
Assess Peak Shape: If the peak is tailing, it could indicate a basic compound (like a piperazine derivative) interacting with residual silanols on the column. Consider lowering the mobile phase pH (e.g., to pH 2-3) or adding a competing base to the mobile phase.[13]
-
Check Retention Time: Compare the retention time to known potential byproducts if standards are available. Over-alkylated products like N,N'-diethylpiperazine are less polar than their mono-alkylated counterparts and will likely have a different retention time.
-
Use a Diode Array Detector (DAD): A DAD can provide the UV-Vis spectrum of the unknown peak. While piperazine itself has a poor UV chromophore, many derivatives or byproducts might have a distinct spectrum that can aid in identification.[14]
-
Isolate and Characterize: If the peak is significant, collect the fraction corresponding to the peak and analyze it by Mass Spectrometry and/or NMR to determine its structure.
-
Problem 2: My final product has low purity despite purification.
-
Symptom: GC-MS or NMR analysis shows persistent impurities even after column chromatography or recrystallization.
-
Possible Cause: Co-elution of structurally similar impurities or inefficient purification method.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Change the Stationary Phase: If using a standard silica column, impurities with similar polarity may co-elute. Consider a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Modify the Mobile Phase: Perform a gradient elution, slowly increasing the polarity of the eluent. This can often resolve closely eluting spots.
-
-
Acid-Base Extraction: For basic piperazine compounds, an acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The basic piperazine product will move to the aqueous layer as a salt, leaving non-basic impurities behind. Basifying the aqueous layer and re-extracting will then yield the purified product.
-
Salt Formation and Recrystallization: Convert the piperazine derivative to a salt (e.g., hydrochloride or diacetate). Salts often have very different solubility properties than the free base, which can allow for effective purification by recrystallization.
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Piperazine Byproducts
This protocol is a general method for the separation and identification of piperazine and its common N-alkylated byproducts.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-17 or HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents:
-
Methanol (HPLC grade) as diluent.
-
Helium (carrier gas).
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Detector/Transfer Line Temperature: 280-290°C.[15]
-
Carrier Gas Flow: Helium at 1-2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min.[15]
-
Final hold time may be required depending on the analytes.
-
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
-
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times with known standards.
-
For MS detection, identify compounds by matching their mass spectra against a spectral library (e.g., NIST) and analyzing their fragmentation patterns.
-
Protocol 2: HPLC-UV Analysis of Piperazine (with Derivatization)
Since piperazine lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection. This protocol uses 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent.[14]
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Diethylamine.
-
NBD-Cl.
-
Piperazine standard.
-
-
Chromatographic Conditions:
-
Sample Preparation (Derivatization):
-
Prepare a standard stock solution of piperazine in a suitable diluent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
In a vial, mix the piperazine sample (or standard) with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
Cool the solution and dilute with the mobile phase as needed before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to the NBD-piperazine derivative based on its retention time compared to a derivatized standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
-
Visualizations
References
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. etd.auburn.edu [etd.auburn.edu]
- 8. Piperazine [webbook.nist.gov]
- 9. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]
- 10. 1,4-Diethylpiperazine | C8H18N2 | CID 80973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperazine, 1,4-diethyl- [webbook.nist.gov]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Work-up Procedures for Acidic N-Boc Deprotection Reactions
Welcome to the technical support center for acidic N-Boc deprotection work-ups. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for challenges encountered during the isolation and purification of deprotected amines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the work-up in an N-Boc deprotection reaction?
The primary goals of the work-up are to neutralize the strong acid used for deprotection (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)), remove the acid's counter-ion (e.g., trifluoroacetate or chloride), eliminate byproducts such as the tert-butyl cation, and isolate the desired amine product in its free base or salt form.[1][2][3]
Q2: How do I choose between isolating my product as a free amine versus a salt?
The choice depends on the stability and physical properties of your deprotected amine, as well as the requirements for the subsequent synthetic step.[1]
-
Free Amine: Isolation as a free base is necessary if the subsequent reaction requires a neutral, nucleophilic amine. This typically involves a basic aqueous wash to neutralize the acid.[1][2]
-
Amine Salt (e.g., HCl or TFA salt): If the amine is highly water-soluble, isolating it as a salt via precipitation or direct evaporation can prevent product loss during aqueous extraction.[1][2][4] Amine salts are often more stable and crystalline than the corresponding free bases. The product can often be used in the next step as a salt, particularly in peptide couplings.
Q3: My deprotected amine seems to be water-soluble. What is the best work-up strategy to avoid product loss?
For water-soluble amines, an aqueous work-up should be avoided.[1] Consider one of the following strategies:
-
Direct Evaporation and Precipitation: Remove the reaction solvent and excess acid under reduced pressure. The resulting crude salt can then be precipitated by adding a non-polar solvent like cold diethyl ether.[2][4][5] The solid product is then collected by filtration.
-
Ion-Exchange Resin: After removing the volatile acid and solvent, dissolve the residue in a suitable solvent and treat it with a basic ion-exchange resin to neutralize the salt and isolate the free amine without an aqueous wash.[6][7][8]
Q4: How can I effectively remove residual trifluoroacetic acid (TFA)?
TFA can be challenging to remove completely due to its high boiling point and ability to form salts.[1][9]
-
Co-evaporation: After initial concentration on a rotary evaporator, add a solvent like toluene or dichloromethane and evaporate again.[1][4][9] Repeating this process several times can help azeotropically remove residual TFA.
-
Precipitation: For peptides and some small molecules, precipitating the product from a solvent like cold diethyl ether can leave the more soluble TFA behind.[1][10]
-
Basic Wash/Scavenger Resin: If isolating the free amine, a wash with a saturated aqueous solution of sodium bicarbonate will neutralize the TFA.[1][2] Alternatively, a basic resin can be used.[8]
Q5: What are scavengers and when should I use them during the deprotection reaction itself?
Scavengers are nucleophilic compounds added to the reaction to trap the reactive tert-butyl cation generated during Boc cleavage.[4] This prevents unwanted side reactions, such as the alkylation of sensitive functional groups (e.g., tryptophan or methionine residues).[4][11] Common scavengers include triisopropylsilane (TIS) and water.[4][11]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Amine
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | Before work-up, ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If starting material remains, consider increasing the acid concentration, reaction time, or temperature.[3][4][12] |
| Product Loss During Aqueous Work-up | If your product is polar or water-soluble, it may be partitioning into the aqueous layer during extraction. Avoid aqueous washes. Instead, remove volatiles under reduced pressure and precipitate the product salt with a non-polar solvent (e.g., diethyl ether), or use an ion-exchange resin.[1][7] |
| Emulsion Formation During Extraction | An emulsion can form during the basic wash, trapping the product. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product Instability | The free amine may be unstable. Consider isolating it as the more stable hydrochloride or trifluoroacetate salt.[2][4] |
Issue 2: Formation of an Oily Residue Instead of a Solid Product
| Potential Cause | Recommended Solution |
| Product is Naturally an Oil | The free amine or its salt may simply be an oil at room temperature. Confirm product formation via LC-MS or NMR. |
| Residual Solvent or TFA | Ensure all solvents and excess acid have been thoroughly removed. Use a high-vacuum pump and co-evaporation with toluene to remove stubborn residues.[1][4][9] |
| TFA Salt Properties | TFA salts are often more oily than their HCl counterparts.[13] If a solid is desired, consider using HCl in dioxane for the deprotection to obtain the crystalline hydrochloride salt directly.[13][14] |
Issue 3: Coagulation or Precipitation During Brine Wash
| Potential Cause | Recommended Solution | | Poor Solubility of Amine Salt | This can occur if the amine salt is not fully neutralized before adding brine. The salt may be "crashing out" of the organic solvent. | | Reaction with Residual Reagents | The issue may arise from the interaction of the deprotected amine with residual TFA. | | Recommended Action | First, neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate until the aqueous layer is basic. Then, proceed with the brine wash. If the product has poor solubility, it may be necessary to use a different solvent system for extraction.[7] |
Experimental Protocols
Protocol 1: Standard Work-up for Non-Polar Amines (TFA Deprotection)
This protocol is suitable for deprotected amines that are soluble in common organic solvents and not soluble in water.
Materials:
-
Completed reaction mixture (in TFA/DCM)
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Concentration: Remove the DCM and excess TFA from the reaction mixture under reduced pressure using a rotary evaporator.[1] To aid in the removal of residual TFA, add toluene and evaporate to dryness again. Repeat if necessary.[1][4]
-
Dissolution: Dissolve the residue in an organic solvent such as ethyl acetate or DCM.[1]
-
Neutralization: Transfer the solution to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution. Caution: CO₂ gas will evolve. Swirl gently and vent the funnel frequently until gas evolution ceases. Continue adding NaHCO₃ until the aqueous layer is basic (test with pH paper).[2]
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.[2] This helps to remove residual water and inorganic salts.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[1][2]
Protocol 2: Work-up by Precipitation for Polar/Water-Soluble Amines (HCl in Dioxane Deprotection)
This protocol is ideal for isolating polar amines as their hydrochloride salts, avoiding an aqueous work-up.
Materials:
-
Completed reaction mixture (in HCl/Dioxane)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
Procedure:
-
Concentration: Once the reaction is complete (monitored by TLC or LC-MS), remove the solvent and excess HCl under reduced pressure.[2][4]
-
Precipitation: To the resulting residue, add cold diethyl ether. A precipitate of the amine hydrochloride salt should form.[2][5]
-
Isolation: Collect the solid product by filtration. If the precipitate is very fine, centrifugation followed by decantation of the ether may be more effective.[2][5]
-
Washing: Wash the collected solid with additional cold diethyl ether to remove any non-polar impurities.[4][5]
-
Drying: Dry the product under high vacuum to yield the pure amine hydrochloride salt.
Data Summary
Table 1: Common Acidic Conditions for N-Boc Deprotection
| Acid Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 hours |
| Trifluoroacetic Acid (TFA) | 95-100% (neat) | None | Room Temp | 1 - 4 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 0.5 - 4 hours |
| Hydrochloric Acid (HCl) | 1M - 2M | Ethyl Acetate / Methanol | Room Temp | 1 - 4 hours |
(Data compiled from multiple sources).[1][4][14][15]
Workflow and Troubleshooting Diagram
Caption: General experimental workflow and troubleshooting guide for Boc deprotection work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating N-Boc Deprotection: A Guide to Milder Alternatives
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond harsh acidic conditions for the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on milder deprotection strategies to help preserve sensitive functional groups in your molecules.
Troubleshooting Guide
This section addresses specific issues you might encounter when employing alternative, milder methods for N-Boc deprotection.
Issue 1: Incomplete or No Reaction with Milder Reagents
-
Question: I am trying a milder deprotection method (e.g., aqueous phosphoric acid or thermal conditions) to avoid TFA, but the reaction is sluggish or isn't working at all. What should I do?
-
Answer: Incomplete or slow deprotection with milder reagents can stem from several factors:
-
Insufficient Acid Strength/Concentration: Milder acids like aqueous phosphoric acid may need optimization in terms of concentration for your specific substrate.[1]
-
Low Reaction Temperature: Thermal methods, by definition, require elevated temperatures. Ensure your reaction has reached the necessary temperature (e.g., 100°C for deprotection in boiling water).[2][3] For other methods, gentle warming (e.g., to 40°C) might be necessary, but be cautious as this could also increase side reactions.[4][5]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can be more resistant to cleavage and may require more forcing conditions, such as longer reaction times or higher temperatures.[5][6]
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. For thermal deprotections, polar solvents like methanol, water, or 2,2,2-trifluoroethanol (TFE) are often effective.[7][8]
Recommended Solutions:
-
Optimize Conditions: Gradually increase the reaction temperature or time and monitor the progress closely by TLC or LC-MS.[6]
-
Solvent Screening: If applicable, try a different solvent. For thermal methods, switching from methanol to TFE might be beneficial.[8]
-
Reagent Choice: Consider a different mild reagent. If a mild protic acid isn't effective, a Lewis acid like ZnBr₂ or a reagent system like oxalyl chloride in methanol might be more suitable.[7][9]
-
Issue 2: Side Reactions Even Under Mild Conditions
-
Question: I'm using a non-TFA method, but I'm still observing side reactions, such as the formation of tert-butylated byproducts. How can I prevent this?
-
Answer: The formation of a reactive tert-butyl cation is the primary cause of side reactions, and while less prevalent with milder methods, it can still occur.[6][10] This electrophilic intermediate can alkylate nucleophilic functional groups on your molecule.[10]
-
Susceptible Residues: In peptide synthesis, residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly vulnerable.[4][6] Other nucleophilic sites like electron-rich aromatic rings are also at risk.[6]
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent tert-butylation is by adding a scavenger to your reaction mixture.[6] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[6]
-
Common Scavengers: Triisopropylsilane (TIS), water (to form tert-butanol), and thioanisole are effective options.[6]
-
-
Choose a Scavenger-Free Method: Some methods, like catalyst-free deprotection in boiling water, generate isobutene and CO2, which can minimize side reactions associated with the tert-butyl cation.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: How can I monitor the progress of my Boc deprotection reaction?
-
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is generally more polar than the Boc-protected starting material, leading to a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[6]
-
Q2: What are some "green" or environmentally friendly methods for N-Boc deprotection?
-
A2: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a prominent green alternative.[2][3] This method avoids the use of hazardous acids and organic solvents. Additionally, using deep eutectic solvents (DES) can offer an eco-friendly reaction medium.[7]
-
Q3: Can I selectively deprotect one Boc group in the presence of another?
-
A3: Yes, selective deprotection is possible, often by exploiting differences in the electronic environment or steric hindrance of the Boc groups. For example, an aryl N-Boc group can be removed thermally in the presence of an alkyl N-Boc group by carefully controlling the temperature.[8][11] Secondary N-Boc groups can sometimes be selectively removed over primary ones.[6]
-
Q4: Are there any non-acidic, non-thermal methods available?
-
A4: Yes. A notable example is using oxalyl chloride in methanol, which is a very mild method tolerant of acid-labile functional groups like esters.[6][9][12] Other reported methods include using TBAF in refluxing THF or sodium carbonate in refluxing DME.[2][13]
Data Presentation: Comparison of Milder N-Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative | [2][3] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 150-240°C | 30 min | 88-93% | [2][8] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [2][12][13] |
| Aqueous Phosphoric Acid | Various N-Boc Amines | 85% H₃PO₄ (aq), THF, RT | Varies | High | [1][7][9] |
| Zinc Bromide (ZnBr₂) | Various N-Boc Amines | ZnBr₂, DCM, RT | Varies | High | [7][14] |
| Trimethylsilyl Iodide (TMSI) | Water-soluble zwitterionic compounds | TMSI, Acetonitrile or DCM, RT | Varies | High | [7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Purity of Chiral Piperazines: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral piperazine-based active pharmaceutical ingredients (APIs). The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of these drugs. This guide provides a comprehensive comparison of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Chiral piperazines are a prevalent structural motif in a wide range of pharmaceuticals. The stereoisomers of these compounds can exhibit significantly different interactions with biological targets. Therefore, the ability to separate and quantify the enantiomers is paramount. This guide offers an objective comparison of the performance of HPLC, GC, and CE, summarizing quantitative data in structured tables, providing detailed experimental methodologies, and illustrating the workflows through diagrams.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of chiral piperazines depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, the desired analysis time, and the availability of instrumentation. While HPLC is often considered the gold standard due to its versatility and robustness, GC and CE offer distinct advantages in specific scenarios.[1]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable technique for the separation of enantiomers.[2] The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are among the most versatile and frequently used for this purpose.[3] For piperazine derivatives that lack a strong chromophore, a derivatization step is often necessary to enhance UV detection.[4]
Table 1: Performance Data for Chiral HPLC Analysis of Piperazine Derivatives
| Chiral Piperazine Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time (min) | Reference |
| Piperazine (derivatized with NBD-Cl) | Chiralpak IC | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | > 2.0 | 30 ppm | 90 ppm | 20 | [4] |
| N-Benzoyl methyl piperazine | Chiralpak AD | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[6] Similar to HPLC, it utilizes a chiral stationary phase to achieve enantiomeric separation. For non-volatile or polar compounds like many piperazine derivatives, a derivatization step is often required to increase their volatility and improve chromatographic performance.
Table 2: Performance Data for Chiral GC Analysis of Piperazine Derivatives
| Chiral Piperazine Derivative | Chiral Stationary Phase (CSP) | Derivatizing Agent | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time (min) | Reference |
| 2,5-Diketopiperazines (ring-opened) | Not specified | Esterification and acylation | Complete separation | Not specified | Not specified | Not specified | |
| 1-methyl piperazine, 1-ethyl piperazine | DB-17 | None | Baseline | Not specified | Not specified | < 15 | [7] |
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that offers rapid analysis times and low sample consumption.[8] Enantiomeric separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[5][9] The differential interaction of the enantiomers with the chiral selector leads to different migration times.
Table 3: Performance Data for Chiral CE Analysis of Piperazine Derivatives
| Chiral Piperazine Derivative | Chiral Selector | Background Electrolyte | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time (min) | Reference |
| N-Benzoyl methyl piperazine | Sulfated β-cyclodextrin | Not specified | Not specified | 0.1% | Not specified | Not specified | [5] |
| Chlorcyclizine, Hydroxyzine, Meclizine | Sulfated β-cyclodextrin | 0.6 mol L⁻¹ Glycine buffer (pH 3.00) | Baseline | Not specified | 10 µmol L⁻¹ | < 5 | [10] |
| Cationic piperazine derivatives | Sulfated β-cyclodextrin | 100 mM Phosphate buffer (pH 6.0) with 40% (v/v) methanol | Not specified | 5.9–11.4 µmol L⁻¹ | 18–34.6 µmol L⁻¹ | < 15 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following sections provide step-by-step protocols for each method.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general procedure for the analysis of a chiral piperazine derivative with derivatization to enhance UV detection.
1. Sample Preparation and Derivatization: a. Accurately weigh a known amount of the chiral piperazine sample. b. Dissolve the sample in a suitable solvent (e.g., acetonitrile). c. Add a derivatizing agent (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl) in excess. d. Add a base (e.g., triethylamine) to facilitate the reaction. e. Heat the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes). f. Cool the reaction mixture to room temperature. g. Dilute the derivatized sample with the mobile phase to the desired concentration. h. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions: a. HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). b. Chiral Column: A suitable chiral stationary phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).[4] c. Mobile Phase: A pre-mixed and degassed mobile phase, for example, Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[4] d. Flow Rate: Typically 1.0 mL/min.[4] e. Column Temperature: Maintained at a constant temperature, for example, 35 °C.[4] f. Injection Volume: A fixed volume, for example, 10 µL.[4] g. Detection Wavelength: The wavelength of maximum absorbance of the derivatized piperazine.
3. Data Analysis: a. Integrate the peak areas of the two enantiomers. b. Calculate the enantiomeric purity (enantiomeric excess, ee%) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC) Protocol
This protocol provides a general workflow for the analysis of a chiral piperazine after derivatization to increase volatility.
1. Sample Preparation and Derivatization: a. Accurately weigh a known amount of the chiral piperazine sample. b. Dissolve the sample in a suitable solvent (e.g., dichloromethane). c. Add a derivatizing agent (e.g., (S)-(-)-N-(trifluoroacetyl)prolyl chloride) and a base (e.g., triethylamine). d. Allow the reaction to proceed at room temperature or with gentle heating for a specified time. e. Quench the reaction with a suitable reagent (e.g., methanol). f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate. h. Evaporate the solvent under a gentle stream of nitrogen. i. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
2. GC Instrumentation and Conditions: a. GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS). b. Chiral Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin-based column). c. Carrier Gas: Helium or hydrogen at a constant flow rate. d. Injector Temperature: Typically 250 °C. e. Oven Temperature Program: A temperature gradient program to ensure good separation, for example, start at 100 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min. f. Detector Temperature: Typically 280 °C for FID. g. Injection Volume: 1 µL in split or splitless mode.
3. Data Analysis: a. Integrate the peak areas of the two enantiomers. b. Calculate the enantiomeric purity as described in the HPLC protocol.
Chiral Capillary Electrophoresis (CE) Protocol
This protocol outlines a general procedure for the enantiomeric separation of a chiral piperazine using a chiral selector.
1. Sample and Electrolyte Preparation: a. Background Electrolyte (BGE): Prepare a buffer solution (e.g., phosphate or glycine buffer) at a specific pH.[10][11] b. Add the chiral selector (e.g., a sulfated β-cyclodextrin) to the BGE at a predetermined concentration.[5][10] c. Degas the BGE by sonication or filtration. d. Sample Solution: Dissolve the chiral piperazine sample in the BGE or a suitable low-conductivity solvent to a known concentration.
2. CE Instrumentation and Conditions: a. CE System: A capillary electrophoresis instrument with a UV-Vis or DAD detector. b. Capillary: A fused-silica capillary of appropriate length and internal diameter. c. Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE. d. Injection: Inject the sample using either hydrodynamic or electrokinetic injection for a short duration. e. Separation Voltage: Apply a high voltage (e.g., 15-30 kV) across the capillary. f. Capillary Temperature: Maintain a constant temperature, for example, 25 °C. g. Detection Wavelength: The wavelength at which the piperazine derivative absorbs UV light.
3. Data Analysis: a. Integrate the peak areas of the two enantiomers. b. Calculate the enantiomeric purity as described in the HPLC protocol.
Mandatory Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams have been generated using the DOT language.
Caption: General workflow for determining the enantiomeric purity of chiral piperazines.
Caption: Experimental workflow for chiral HPLC analysis with derivatization.
Caption: Experimental workflow for chiral GC analysis with derivatization.
Caption: Experimental workflow for chiral Capillary Electrophoresis analysis.
Conclusion
The determination of enantiomeric purity of chiral piperazines can be effectively achieved using HPLC, GC, and CE. Chiral HPLC stands out as a versatile and widely applicable method, especially with the use of polysaccharide-based chiral stationary phases. Chiral GC is an excellent choice for volatile or derivatized volatile piperazines, offering high resolution. Chiral CE provides a high-efficiency, rapid, and low-consumption alternative, particularly suitable for charged piperazine derivatives. The selection of the optimal method should be based on a thorough evaluation of the analyte's properties, the required analytical performance, and the available resources. This guide provides the foundational information to assist researchers in making an informed decision and in developing and implementing robust analytical methods for the critical task of ensuring the enantiomeric purity of chiral piperazine-based pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and Chiral HPLC Methods for (R)-1-Boc-2-hydroxymethyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-1-Boc-2-hydroxymethyl-piperazine, a chiral building block relevant in pharmaceutical synthesis. We will explore both achiral HPLC for purity assessment and chiral HPLC for the determination of enantiomeric excess. This document presents detailed experimental protocols and representative data to aid in method selection and implementation.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The control of its chemical purity and enantiomeric integrity is crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography is the premier analytical technique for these assessments. While achiral (typically reversed-phase) HPLC is employed to determine the purity of the compound by separating it from other chemical impurities, chiral HPLC is essential for separating and quantifying the desired (R)-enantiomer from its undesired (S)-enantiomer.
Data Presentation
The following tables summarize the expected performance of representative achiral and chiral HPLC methods for the analysis of 1-Boc-2-hydroxymethyl-piperazine.
Table 1: Comparison of Achiral and Chiral HPLC Method Performance
| Parameter | Achiral HPLC (Reversed-Phase) | Chiral HPLC (Normal-Phase) |
| Purpose | Purity Assessment | Enantiomeric Purity |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Immobilized Polysaccharide (e.g., Chiralpak IC-3, 3 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water Gradient | n-Hexane/Isopropyl Alcohol (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Typical Retention Time | 5 - 10 minutes | (S)-enantiomer: ~12 min, (R)-enantiomer: ~15 min |
| Resolution (Rs) | N/A (for enantiomers) | > 2.0 between enantiomers |
| Typical Purity Found | > 95% | > 99% enantiomeric excess (e.e.) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Achiral HPLC Method for Purity Determination
This method is designed to separate the main component from potential impurities. Due to the polar nature of the analyte, retention on a standard C18 column can be challenging. An alternative is to use a C18 column designed for better retention of polar compounds or employ Hydrophilic Interaction Chromatography (HILIC). For this guide, we present a method using a standard C18 column with a highly aqueous mobile phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (due to the carbonyl in the Boc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Chiral HPLC Method for Enantiomeric Purity
This method is based on a normal-phase separation using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for the separation of enantiomers of Boc-protected amino alcohols. An immobilized polysaccharide-based column is recommended for its broader solvent compatibility.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak IC-3 (or equivalent immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP), 3 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) (e.g., 90:10 v/v). The ratio may need optimization to achieve the desired resolution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Mandatory Visualization
The following diagrams illustrate key workflows in the analysis of this compound.
A Comparative Guide to (R)- and (S)-1-Boc-2-hydroxymethyl-piperazine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Chiral Piperazine Scaffolds in Enantioselective Synthesis
In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands and catalysts is paramount. The piperazine scaffold, a privileged structure in medicinal chemistry, has also emerged as a valuable backbone for the design of chiral ligands and organocatalysts. Among the various chiral piperazine building blocks, (R)- and (S)-1-Boc-2-hydroxymethyl-piperazine stand out due to their commercial availability and versatile functional groups, which allow for straightforward derivatization into more complex catalytic systems.
This guide provides a comparative overview of the utility of (R)- and (S)-1-Boc-2-hydroxymethyl-piperazine in asymmetric catalysis. While direct, head-to-head comparisons of their catalytic performance in the same reaction system are not extensively documented in the literature, this document synthesizes available data from studies utilizing catalysts derived from these enantiomeric building blocks.
The Role as Chiral Scaffolds
Both (R)- and (S)-1-Boc-2-hydroxymethyl-piperazine serve as foundational chiral synthons.[1] The Boc-protected amine and the primary hydroxyl group offer orthogonal handles for synthetic modification, enabling the construction of a diverse array of chiral ligands. These ligands are subsequently used to create chiral metal complexes or as organocatalysts themselves for a variety of asymmetric transformations, including hydrogenations, aldol reactions, Michael additions, and Diels-Alder reactions.
The stereochemical outcome of a catalyzed reaction is directly influenced by the absolute configuration of the chiral catalyst. Therefore, the availability of both (R) and (S) enantiomers of 1-Boc-2-hydroxymethyl-piperazine is crucial as it allows for the synthesis of either enantiomer of a desired product by selecting the appropriate catalyst.
Performance in Asymmetric Catalysis: Representative Examples
While a direct comparative study is elusive, we can examine the performance of catalysts derived from each enantiomer in analogous asymmetric reactions to draw insights into their effectiveness.
Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. Chiral copper(II) complexes derived from Schiff bases of amino alcohols have proven to be effective catalysts for this transformation.
A study by Hernández-Linares et al. (2018) describes the synthesis of a series of chiral tridentate Schiff base ligands from a derivative of (S)-1-Boc-2-hydroxymethyl-piperazine. These ligands, in complex with copper(II) acetate, were shown to effectively catalyze the asymmetric Henry reaction between various aldehydes and nitromethane, affording the corresponding nitro alcohols in high yields and with excellent enantioselectivities.
Table 1: Performance of a (S)-Piperazine-derived Catalyst in the Asymmetric Henry Reaction
| Entry | Aldehyde | Product Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Benzaldehyde | 95 | 90 |
| 2 | 4-Nitrobenzaldehyde | 98 | 91 |
| 3 | 4-Chlorobenzaldehyde | 96 | 88 |
| 4 | 2-Naphthaldehyde | 92 | 85 |
Data synthesized from a study on chiral piperazine-derived Schiff base catalysts.
While a corresponding study utilizing the (R)-enantiomer of the same ligand system was not identified, the high enantioselectivity achieved with the (S)-derived catalyst underscores the potential of this chiral scaffold. It is expected that the use of a catalyst derived from (R)-1-Boc-2-hydroxymethyl-piperazine would yield the opposite enantiomer of the product with a similar level of stereocontrol.
Experimental Protocols
General Procedure for the Asymmetric Henry Reaction Catalyzed by a (S)-Piperazine-Derived Copper(II) Complex
Materials:
-
(S)-piperazine-derived Schiff base ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde
-
Nitromethane (CH₃NO₂)
-
Isopropanol (i-PrOH)
-
Triethylamine (Et₃N)
Procedure:
-
In a reaction vial, the (S)-piperazine-derived Schiff base ligand (0.02 mmol, 10 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%) are dissolved in isopropanol (1.0 mL).
-
The mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
The corresponding aldehyde (0.2 mmol, 1.0 equiv.) is then added to the solution.
-
Nitromethane (1.0 mmol, 5.0 equiv.) and triethylamine (0.02 mmol, 10 mol%) are subsequently added.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-nitro alcohol.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Catalyst Development and Application
The development and application of catalysts derived from (R)- or (S)-1-Boc-2-hydroxymethyl-piperazine typically follows a logical progression.
References
A Comparative Guide to Chiral Building Blocks in Drug Design: (R)-1-Boc-2-hydroxymethyl-piperazine in Focus
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure pharmaceuticals remains a cornerstone of modern drug discovery, driven by the often-dramatic differences in efficacy and safety between stereoisomers. Chiral building blocks are the foundational elements in this endeavor, providing the necessary stereochemical control for the synthesis of complex drug molecules. Among these, (R)-1-Boc-2-hydroxymethyl-piperazine has emerged as a versatile and valuable synthon. This guide provides an objective comparison of this compound with other prominent chiral building blocks, supported by experimental data, to inform strategic decisions in drug design and development.
Introduction to this compound
This compound is a bifunctional chiral building block featuring a piperazine ring, a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, while the hydroxymethyl group provides a handle for further synthetic transformations. This unique combination of features makes it a powerful tool for introducing both a key heterocyclic motif and a point of diversification in a stereochemically defined manner. Its application is particularly notable in the synthesis of antiviral and anticancer agents.
Comparative Analysis: Performance in Drug Synthesis
A direct, head-to-head comparison of different chiral building blocks in the synthesis of the exact same drug candidate within a single study is rare in published literature. However, by examining the synthesis of analogous compounds within the same therapeutic class, we can draw meaningful comparisons. This guide will focus on two key areas where chiral heterocycles are pivotal: HIV protease inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes.
Case Study 1: Synthesis of HIV Protease Inhibitors
HIV protease inhibitors are a critical class of antiretroviral drugs. The piperazine moiety is frequently incorporated into their structures to enhance solubility and bioavailability.
This compound has been utilized in the synthesis of novel HIV-1 protease inhibitors. The synthesis of a key intermediate often involves the coupling of the piperazine building block with a suitable electrophile.
Alternative Chiral Building Block: (R)-pyrrolidine-3-carboxamide
In a different approach to novel HIV-1 protease inhibitors, researchers have employed chiral pyrrolidine derivatives as key building blocks. These five-membered rings offer a different conformational constraint compared to the six-membered piperazine ring, which can influence binding to the protease enzyme.
| Parameter | This compound Derivative | (R)-pyrrolidine-3-carboxamide Derivative (34b)[1] |
| Target | HIV-1 Protease Inhibitor Intermediate | HIV-1 Protease Inhibitor |
| Key Reaction | Coupling with an electrophile | Amide bond formation |
| Reported Yield | Varies depending on specific reaction | Not explicitly stated for the final compound in a single step, but the overall synthesis is multi-step. |
| Enantiomeric Excess (ee) | >98% (for the building block) | >99% (for the building block) |
| Biological Activity (IC50) | Not directly applicable for an intermediate | 0.32 nM against wild-type HIV-1 protease[1] |
Key Takeaway: While both building blocks can be used to generate highly potent HIV protease inhibitors, the choice between a piperazine and a pyrrolidine scaffold can significantly impact the final biological activity. The pyrrolidine-based inhibitor 34b demonstrated exceptional potency[1]. The selection would depend on the specific structure-activity relationship (SAR) goals for the target protease.
Case Study 2: Synthesis of DPP-4 Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. Many of these drugs feature a chiral amine component that is crucial for their interaction with the enzyme's active site.
This compound can be envisioned as a building block for novel DPP-4 inhibitors, leveraging the piperazine core for its favorable properties.
Alternative Chiral Building Block: (R)-3-(Boc-amino)piperidine
A widely used chiral building block in the synthesis of approved DPP-4 inhibitors like Alogliptin and Linagliptin is (R)-3-(Boc-amino)piperidine. This building block provides a chiral amine on a piperidine scaffold.
| Parameter | Synthesis with this compound | Synthesis with (R)-3-(Boc-amino)piperidine |
| Target | DPP-4 Inhibitor | 3-amino substituted piperidines (precursors to DPP-4 inhibitors) |
| Starting Material | This compound | L-glutamic acid |
| Key Transformation | N-alkylation or amidation | Multi-step synthesis including reduction and cyclization |
| Overall Yield | Not available in a direct comparison | 44% to 55% over five linear steps |
| Enantiomeric Purity | >98% (starting material) | Enantiomerically pure, derived from the chiral pool |
Key Takeaway: For the synthesis of established DPP-4 inhibitors, (R)-3-(Boc-amino)piperidine is a proven and efficient chiral building block, with well-documented multi-step syntheses from readily available starting materials like L-glutamic acid, achieving good overall yields. While this compound offers a different substitution pattern that could be explored for novel DPP-4 inhibitors, the synthetic route and performance would need to be established and compared.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of the corresponding carboxylate precursor.
Materials:
-
L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄) (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Sodium hydroxide (NaOH), 2N solution
Procedure:
-
A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (1 equivalent) in anhydrous THF is cooled to -40 °C in a reaction vessel under an inert atmosphere.
-
A solution of LiAlH₄ in THF (typically 2-3 equivalents) is added dropwise to the cooled solution, maintaining the temperature below -30 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 2N NaOH solution, and then more water.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield this compound.
Solid-Phase Synthesis of a Peptidomimetic using a Piperazine Core
This protocol outlines the general steps for incorporating a piperazine-based building block into a peptide sequence on a solid support.
Materials:
-
Rink Amide AM resin
-
N,N-dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
N-Boc-piperazine-C3-COOH (or similar derivative)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Fmoc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: The Rink Amide AM resin is swelled in DMF in a solid-phase synthesis vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treating it with 20% piperidine in DMF.
-
Piperazine Coupling: The N-Boc-piperazine-C3-COOH (3 equivalents) is pre-activated with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Boc Deprotection: The Boc group on the piperazine nitrogen is removed by treatment with a solution of 25-50% TFA in DCM.
-
Peptide Chain Elongation: Subsequent Fmoc-protected amino acids are coupled sequentially using standard solid-phase peptide synthesis (SPPS) protocols (Fmoc deprotection followed by coupling).
-
Cleavage: Once the desired sequence is assembled, the peptidomimetic is cleaved from the resin using a cleavage cocktail.
-
Precipitation and Purification: The crude product is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.
Visualizing Synthetic Strategies
References
A Comparative Guide to Alternative Nitrogen Protecting Groups for 2-Hydroxymethyl-piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-hydroxymethyl-piperazine is a critical step in the development of numerous pharmaceutical compounds. The strategic use of nitrogen protecting groups is paramount to achieving high yields and purity. While the tert-butyloxycarbonyl (Boc) group is widely employed, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of common alternative nitrogen protecting groups for the synthesis of 2-hydroxymethyl-piperazine, supported by experimental data and detailed protocols.
Performance Comparison of Nitrogen Protecting Groups
The selection of an appropriate nitrogen protecting group is contingent on the overall synthetic strategy, including the presence of other functional groups and the desired deprotection conditions. The following table summarizes the performance of several common protecting groups in the context of 2-hydroxymethyl-piperazine synthesis, based on available literature data.
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Key Advantages | Key Disadvantages |
| Boc (tert-Butyloxycarbonyl) | >95 | 91-95 | Mild acidic deprotection, widely used. | Sensitive to strong acids. |
| Cbz (Carboxybenzyl) | ~90 | ~95 | Stable to acidic and basic conditions, removed by hydrogenolysis. | Requires hydrogenation catalyst, not suitable for molecules with reducible functional groups. |
| Bn (Benzyl) | ~95 | ~90 | Stable to a wide range of conditions, removed by hydrogenolysis. | Similar limitations to Cbz regarding catalytic hydrogenation. |
| Ts (Tosyl) | High (not specified) | High (not specified) | Very stable, can be removed reductively. | Harsh deprotection conditions may be required. |
| Ns (Nosyl) | High (not specified) | ~80 | Stable to acidic conditions, removed by nucleophiles. | Can be sensitive to strong bases. |
| TFA (Trifluoroacetyl) | High (not specified) | High (not specified) | Easily removed under mild basic conditions. | Can be too labile for some multi-step syntheses. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the piperazine nitrogens are crucial for reproducible results. The following are representative experimental protocols for the use of Boc, Cbz, and Benzyl protecting groups in the synthesis of 2-hydroxymethyl-piperazine.
N-Boc Protection and Deprotection
Protection of 2-hydroxymethyl-piperazine with Boc Anhydride:
-
Dissolve 2-hydroxymethyl-piperazine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-hydroxymethyl-piperazine. A patent describes a process for producing 1,4-di-Boc-2-hydroxymethyl piperazine with a 78% yield after crystallization[1].
Deprotection of N-Boc-2-hydroxymethyl-piperazine:
-
Dissolve the N-Boc protected piperazine derivative in a suitable solvent like methanol or dioxane.[2]
-
Add a solution of 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[2] The hydrochloride salt of the deprotected piperazine will often precipitate.[2]
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[2] A yield of 91.82% has been reported for the deprotection of a related N-Boc protected piperazine derivative to yield (S)-1-Boc-2-(Hydroxymethyl)piperazine[3].
N-Cbz Protection and Deprotection
Protection of 2-hydroxymethyl-piperazine with Benzyl Chloroformate:
-
Dissolve 2-hydroxymethyl-piperazine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the Cbz-protected product.
Deprotection of N-Cbz-2-hydroxymethyl-piperazine:
-
Dissolve the N-Cbz protected compound in a suitable solvent like methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product. A deprotection protocol for N-Cbz amines using NaBH₄ and Pd-C in methanol reports excellent yields (93-98%) in a very short time (3-10 minutes)[4].
N-Benzyl Protection and Deprotection
Protection of 2-hydroxymethyl-piperazine with Benzyl Bromide:
-
Dissolve piperazine in a suitable solvent like methanol.
-
Add a catalyst, such as aniline hydrochloride.
-
Heat the solution to 50 °C and add benzyl chloride dropwise.
-
Maintain the temperature at 50 °C for 3 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Add a sodium hydroxide solution to make the mixture alkaline (pH 13) and extract with ethyl acetate.
-
Distill the extract to obtain N-benzylpiperazine with a reported yield of 95.5%[5][6].
Deprotection of N-Benzyl-2-hydroxymethyl-piperazine:
-
Dissolve the N-benzyl protected compound in methanol.
-
Add 10% Pd/C catalyst.
-
Add ammonium formate as a hydrogen source.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, filter the catalyst through Celite.
-
Evaporate the solvent to obtain the deprotected product.
Visualizing Synthetic Pathways and Comparisons
To further aid in the understanding of the synthetic workflow and the relationships between different protecting group strategies, the following diagrams are provided.
Caption: General synthetic workflow for 2-hydroxymethyl-piperazine synthesis using various N-protecting groups.
References
- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
Performance comparison of different ligands in chiral piperazine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure piperazines is a critical endeavor in medicinal chemistry, as this scaffold is a privileged structure in a multitude of pharmaceuticals. The selection of an appropriate chiral ligand is paramount in achieving high stereoselectivity in the asymmetric synthesis of these valuable building blocks. This guide provides an objective comparison of the performance of various ligands in the synthesis of chiral piperazines, supported by experimental data from peer-reviewed literature.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand in asymmetric synthesis is typically evaluated based on the yield and enantiomeric excess (ee%) of the desired product. The following table summarizes the performance of several notable ligands in the synthesis of chiral piperazines through various catalytic methods. It is important to note that direct comparisons can be complex due to variations in substrates, catalysts, and reaction conditions across different studies.
| Ligand Family | Specific Ligand | Metal Catalyst | Reaction Type | Substrate Type | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Josiphos | Ferrocene-derived JosiPhos L4 | Iridium | Asymmetric Hydrogenation | Pyrazinium Salt | Full Conversion | 91 | - | [1] |
| Ferrocene-derived JosiPhos L5 | Iridium | Asymmetric Hydrogenation | Pyrazinium Salt | - | 21 | - | [1] | |
| BINAP | (R)-TolBINAP | Palladium | Asymmetric Hydrogenation | Pyrazin-2-ol | 93 | 90 | >20:1 | [2] |
| PHOX | (S)-(CF3)3-t-BuPHOX | Palladium | Decarboxylative Allylic Alkylation | N-protected piperazin-2-one | High | Modest | - | [3] |
| f-Binaphane | (S,S)-f-Binaphane | Iridium | Asymmetric Hydrogenation | 2,3-disubstituted pyrazinium salt | - | 96 | >20:1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are generalized experimental protocols for two common methods used in the synthesis of chiral piperazines.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts
This method is effective for the synthesis of a wide range of chiral piperazines with high enantioselectivity.[1]
General Procedure:
-
Preparation of the Catalyst: In a glovebox, a solution of [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (e.g., JosiPhos, 2.2 mol %) in a suitable solvent (e.g., toluene/1,4-dioxane mixture) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The pyrazinium salt substrate (0.20 mmol) is added to a vial or autoclave.
-
Hydrogenation: The catalyst solution is transferred to the reaction vessel. The vessel is then charged with hydrogen gas to the desired pressure (e.g., 600-1200 psi).
-
Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., -20 °C to 30 °C) for a designated time (e.g., 36 hours).
-
Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. The yield and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This protocol provides access to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[2]
General Procedure:
-
Catalyst Preparation: A mixture of a palladium precursor (e.g., Pd(OCOCF₃)₂, 3.0 mol %) and a chiral bisphosphine ligand (e.g., (R)-TolBINAP, 3.3 mol %) in a solvent mixture (e.g., dichloromethane/benzene) is stirred under an inert atmosphere.
-
Reaction Setup: The pyrazin-2-ol substrate and an acid additive (e.g., TsOH·H₂O, 100 mol %) are added to the catalyst mixture in a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged and then pressurized with hydrogen gas (e.g., 1000 psi).
-
Reaction Conditions: The reaction is heated to a specific temperature (e.g., 80 °C) and stirred for a set time (e.g., 24-48 hours).
-
Product Isolation and Analysis: Upon completion, the autoclave is cooled, and the pressure is released. The reaction mixture is concentrated, and the crude product is purified by chromatography. The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) are determined.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagrams illustrate a generalized experimental workflow for chiral piperazine synthesis and a logical diagram of ligand selection considerations.
Caption: Generalized workflow for chiral piperazine synthesis.
Caption: Factors influencing chiral ligand selection.
References
A Comparative Guide to Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral amine is a critical decision in the development of stereoselective synthetic routes for pharmaceuticals and other fine chemicals. Chiral amines serve as versatile catalysts and auxiliaries in a vast array of asymmetric transformations, enabling the precise control of stereochemistry.[1] This guide provides an objective comparison of the performance of various classes of chiral amines in key asymmetric reactions, supported by experimental data, to aid in the rational selection of the optimal catalyst for a given synthetic challenge.
Introduction to Chiral Amines in Asymmetric Catalysis
Chiral amines are organic molecules that possess a stereocenter and a basic nitrogen atom. Their utility in asymmetric synthesis stems from their ability to form transient chiral intermediates with substrates, thereby directing the stereochemical outcome of a reaction.[1] The two primary modes of activation are enamine and iminium ion catalysis.[2]
-
Enamine Catalysis: Chiral secondary amines react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamines. These intermediates then react with electrophiles, and subsequent hydrolysis regenerates the chiral amine catalyst and yields the enantioenriched product. This pathway is central to reactions like the asymmetric aldol reaction.[2]
-
Iminium Ion Catalysis: In reactions involving α,β-unsaturated carbonyls, chiral secondary amines form electrophilic iminium ions. This activation lowers the LUMO of the unsaturated system, facilitating nucleophilic attack. This mechanism is operative in Michael additions and Diels-Alder reactions.[2]
The structural diversity of chiral amines, ranging from naturally occurring alkaloids to synthetic derivatives, allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity.[1] This guide will compare the performance of primary, secondary, and tertiary chiral amines, with a focus on commonly employed catalyst classes such as proline and its derivatives, and cinchona alkaloids.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. The following sections provide a comparative overview of the performance of different chiral amines in key asymmetric carbon-carbon bond-forming reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly successful organocatalysts for this transformation.[1]
| Chiral Amine Catalyst | Aldehyde Donor | Aldehyde Acceptor | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| (S)-Proline | Acetone | Isobutyraldehyde | Moderate | 96 | - | --INVALID-LINK-- |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 98 | 95:5 | --INVALID-LINK-- |
| Cinchona Alkaloid-derived Primary Amine | Anthrone | Cyclic Dienone | High | up to 97 | - | --INVALID-LINK-- |
Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Chiral secondary amines, including proline derivatives and chiral piperazines, have been extensively used as organocatalysts in this reaction.[1][2]
| Chiral Amine Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | syn:anti Ratio | Reference |
| L-Proline | Propanal | Nitrostyrene | 10 | 22 | - | --INVALID-LINK-- |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | Nitrostyrene | 20 | 75 | - | --INVALID-LINK-- |
| (S)-Diphenylprolinol | Propanal | Nitrostyrene | 29 | 95 | - | --INVALID-LINK-- |
| (S)-Diphenylprolinol TMS Ether | Propanal | Nitrostyrene | 82 | 99 | 94:6 | --INVALID-LINK-- |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral secondary amines can catalyze the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes through the formation of an iminium ion intermediate.
| Chiral Amine Catalyst | Diene | Dienophile | Yield (%) | ee (%) | exo:endo Ratio | Reference |
| (S,S)-MacMillan Catalyst (Imidazolidinone) | Cyclopentadiene | Cinnamaldehyde | 99 | 93 | 93:7 | --INVALID-LINK-- |
| (R)-2-Methyl-N-benzyl-pyrrolidine | Cyclopentadiene | Acrolein | >82 | 74 | 2.6:1 | --INVALID-LINK-- |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone, providing access to chiral β-amino carbonyl compounds. Both primary and secondary chiral amines have been successfully employed as catalysts.
| Chiral Amine Catalyst | Aldehyde | Ketimine | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| L-Proline | Aldehydes | Alkynyl Alkyl Ketimines | 42-77 | 96-99 | 8:1 to >20:1 (anti) | --INVALID-LINK-- |
| Phenylcyclopropane-based Primary Amine | Aldehydes | Alkynyl Alkyl Ketimines | 60-84 | 98-99 | 10:1 to >20:1 (syn) | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key asymmetric reactions catalyzed by chiral amines.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) and cyclohexanone (5.0 mmol) in a suitable solvent such as a mixture of MeOH (0.5 mL) and H₂O (0.1 mL), (S)-proline (0.03 mmol, 3 mol%) is added.[2] The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.[2]
General Procedure for an Asymmetric Michael Addition Catalyzed by a Proline Derivative
In a typical procedure, to a solution of the aldehyde (0.2 mmol) and the nitroalkene (0.1 mmol) in an appropriate solvent (e.g., chloroform), the chiral amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 0.01 mmol, 10 mol%) is added. The reaction is stirred at a specified temperature until completion, as monitored by TLC. The reaction mixture is then directly purified by silica gel column chromatography to afford the desired γ-nitro aldehyde. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[3]
Visualizations of Key Concepts
Catalytic Cycles of Chiral Amines
The following diagrams illustrate the fundamental catalytic cycles of chiral secondary amines in asymmetric synthesis.
Caption: Generalized enamine catalysis cycle.
Caption: Generalized iminium catalysis cycle.
Experimental Workflow for Catalyst Screening
The selection of the optimal chiral amine often involves a screening process. The following workflow illustrates a typical procedure for comparing the performance of different chiral amine catalysts.
Caption: General workflow for chiral amine catalyst screening.
Conclusion
The rational design and selection of chiral amines are paramount for the successful development of asymmetric syntheses.[1] This guide has provided a comparative overview of the performance of various chiral amines in key asymmetric reactions, supported by quantitative data and experimental protocols. While L-proline and its derivatives remain foundational and highly effective catalysts, particularly in aldol and Michael reactions, cinchona alkaloids and other synthetic primary and secondary amines offer complementary and sometimes superior reactivity and stereoselectivity.[3] The data presented herein underscores the importance of catalyst screening and optimization to achieve the desired outcomes in asymmetric synthesis. The provided workflows and catalytic cycle diagrams offer a conceptual framework for researchers to navigate the selection and application of chiral amines in their synthetic endeavors.
References
Definitive Stereochemical Assignment: A Comparative Guide to the Validation of (R)-1-Boc-2-hydroxymethyl-piperazine Structure
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For chiral molecules such as (R)-1-Boc-2-hydroxymethyl-piperazine, a versatile building block in medicinal chemistry, confirming the absolute stereochemistry is critical for ensuring efficacy and safety. While single-crystal X-ray crystallography stands as the definitive method for structural elucidation, a comprehensive understanding of its capabilities in comparison to other analytical techniques is essential for informed decision-making in research and development.
This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of this compound. Although a public crystal structure for this specific molecule is not available at the time of this publication, this guide presents a detailed, generalized experimental protocol for X-ray crystallography and a representative dataset based on structurally similar compounds. This allows for a thorough evaluation of the technique's performance metrics against other prevalent methods.
Comparative Analysis of Stereochemical Validation Methods
The selection of an analytical technique for stereochemical assignment depends on several factors, including the physical properties of the sample, the required level of structural detail, and available resources. X-ray crystallography, while providing unparalleled detail, is contingent on the ability to grow high-quality single crystals. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) offer valuable alternatives, particularly for non-crystalline materials.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal lattice. | Analysis of chemical shift differences in diastereomeric esters. | Differential absorption of left and right circularly polarized infrared light. |
| Sample State | Solid (single crystal). | Solution. | Solution or neat liquid. |
| Key Advantage | Provides the absolute 3D structure, including bond lengths and angles. | Does not require crystallization. | Applicable to a wide range of molecules in solution, without derivatization. |
| Key Limitation | Requires a high-quality single crystal, which can be challenging to obtain. | Requires chemical derivatization with both enantiomers of Mosher's acid. | Requires quantum chemical calculations to predict the spectrum for comparison. |
| Analysis Time | Days to weeks (including crystallization). | 1-2 days. | Hours to a day. |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and the absolute configuration of chiral centers.
Hypothetical Crystallographic Data for this compound
The following table presents a summary of expected crystallographic data for this compound, based on typical values for structurally related N-Boc protected piperazines and hydroxymethyl-substituted heterocycles.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 12.0 Å, c = 8.0 Å, β = 105° |
| Selected Bond Lengths | |
| C(Boc)-O(carbonyl) | ~1.22 Å |
| C(Boc)-O(ester) | ~1.34 Å |
| N(1)-C(Boc) | ~1.48 Å |
| N(1)-C(2) | ~1.47 Å |
| C(2)-C(hydroxymethyl) | ~1.52 Å |
| C(hydroxymethyl)-O | ~1.43 Å |
| Selected Bond Angles | |
| O(carbonyl)-C(Boc)-N(1) | ~125° |
| C(Boc)-N(1)-C(2) | ~118° |
| N(1)-C(2)-C(hydroxymethyl) | ~110° |
| C(2)-C(hydroxymethyl)-O | ~112° |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened to find optimal conditions.[1]
-
Crystal Mounting : A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods for small molecules. An initial electron density map is generated, and an atomic model is built and refined against the experimental data to yield the final structure.[3]
Alternative Methodologies for Stereochemical Confirmation
NMR Spectroscopy: Mosher's Method
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[4][5][6]
-
Derivatization : The hydroxymethyl group of this compound is esterified in two separate reactions with the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5]
-
NMR Analysis : ¹H NMR spectra are acquired for both diastereomeric MTPA esters.
-
Data Analysis : The chemical shifts of protons near the chiral center are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. The sign of the Δδ values for protons on either side of the MTPA plane in a conformational model reveals the absolute configuration of the alcohol.[7]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.[8][9][10]
-
Sample Preparation : A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition : The VCD and infrared spectra are measured using a VCD spectrometer.
-
Quantum Chemical Calculation : The 3D structure of the molecule is modeled, and its theoretical VCD spectrum is calculated using density functional theory (DFT).
-
Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum. A match between the experimental and calculated spectra confirms the absolute configuration.[11]
Visualizing the Workflow and Decision Process
To aid in understanding the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography.
Caption: Decision tree for selecting a validation method.
Conclusion
The validation of the absolute stereochemistry of chiral molecules like this compound is a critical step in pharmaceutical development. While single-crystal X-ray crystallography remains the definitive method for providing a complete and unambiguous 3D structure, its primary limitation is the requirement for high-quality crystals. When crystallization is not feasible, spectroscopic techniques such as NMR-based Mosher's method and Vibrational Circular Dichroism offer powerful and reliable alternatives. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, enables researchers to select the most appropriate method to ensure the stereochemical integrity of their compounds.
References
- 1. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]
- 2. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
- 11. scbt.com [scbt.com]
A Comparative Guide to Synthetic Routes for Orthogonally Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates. The symmetrical nature of the piperazine ring, however, presents a significant synthetic challenge: the selective functionalization of its two nitrogen atoms. Orthogonal protection strategies are therefore essential for the controlled, stepwise synthesis of complex piperazine derivatives. This guide provides an objective comparison of common synthetic routes for producing orthogonally protected piperazines, focusing on the widely used Boc/Cbz, Boc/Fmoc, and Alloc/Boc combinations. The performance of each strategy is evaluated based on reported experimental data for the synthesis of the di-protected piperazine and the subsequent selective deprotection of one of the protecting groups.
Comparison of Orthogonal Protection Strategies
The choice of an orthogonal protection strategy is dictated by the stability of the protecting groups to different reaction conditions, allowing for the selective removal of one group while the other remains intact. The following table summarizes the key quantitative data for the synthesis and selective deprotection of three common orthogonally protected piperazine derivatives.
| Orthogonal System | Di-protected Piperazine Synthesis | Selective Deprotection |
| Boc/Cbz | Product: 1-Boc-4-Cbz-piperazineYield: ~90%[1] | Reaction: Selective Cbz deprotection (H₂, Pd/C)Product: 1-Boc-piperazineYield: High (quantitative) |
| Boc/Fmoc | Product: 1-Boc-4-Fmoc-piperazineYield: Not explicitly found | Reaction: Selective Fmoc deprotection (20% piperidine in DMF)Product: 1-Boc-piperazineYield: High |
| Alloc/Boc | Product: 1-Alloc-4-Boc-piperazineYield: Not explicitly found | Reaction: Selective Alloc deprotection (Pd(PPh₃)₄, Phenylsilane)Product: 1-Boc-piperazineYield: >98%[2] |
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways for the creation and selective deprotection of the orthogonally protected piperazines discussed.
Piperazine [label="Piperazine"]; Boc_Piperazine [label="1-Boc-piperazine"]; Boc_Cbz_Piperazine [label="1-Boc-4-Cbz-piperazine", fillcolor="#FBBC05"]; Cbz_Piperazine [label="1-Cbz-piperazine"];
Piperazine -> Boc_Piperazine [label="Boc₂O"]; Boc_Piperazine -> Boc_Cbz_Piperazine [label="Cbz-Cl, Base"]; Boc_Cbz_Piperazine -> Boc_Piperazine [label="H₂, Pd/C", color="#34A853"]; Boc_Cbz_Piperazine -> Cbz_Piperazine [label="TFA or HCl", color="#EA4335"]; }
Caption: Synthesis and selective deprotection of 1-Boc-4-Cbz-piperazine.Piperazine [label="Piperazine"]; Boc_Piperazine [label="1-Boc-piperazine"]; Boc_Fmoc_Piperazine [label="1-Boc-4-Fmoc-piperazine", fillcolor="#FBBC05"]; Fmoc_Piperazine [label="1-Fmoc-piperazine"];
Piperazine -> Boc_Piperazine [label="Boc₂O"]; Boc_Piperazine -> Boc_Fmoc_Piperazine [label="Fmoc-Cl, Base"]; Boc_Fmoc_Piperazine -> Boc_Piperazine [label="20% Piperidine/DMF", color="#34A853"]; Boc_Fmoc_Piperazine -> Fmoc_Piperazine [label="TFA or HCl", color="#EA4335"]; }
Caption: Synthesis and selective deprotection of 1-Boc-4-Fmoc-piperazine.Piperazine [label="Piperazine"]; Boc_Piperazine [label="1-Boc-piperazine"]; Alloc_Boc_Piperazine [label="1-Alloc-4-Boc-piperazine", fillcolor="#FBBC05"]; Alloc_Piperazine [label="1-Alloc-piperazine"];
Piperazine -> Boc_Piperazine [label="Boc₂O"]; Boc_Piperazine -> Alloc_Boc_Piperazine [label="Alloc-Cl, Base"]; Alloc_Boc_Piperazine -> Boc_Piperazine [label="Pd(PPh₃)₄, PhSiH₃", color="#34A853"]; Alloc_Boc_Piperazine -> Alloc_Piperazine [label="TFA or HCl", color="#EA4335"]; }
Caption: Synthesis and selective deprotection of 1-Alloc-4-Boc-piperazine.Experimental Protocols
Detailed methodologies for the key synthetic and deprotection steps are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and scales.
Synthesis of 1-Boc-4-Cbz-piperazine
This two-step procedure starts with the mono-Boc protection of piperazine, followed by the introduction of the Cbz group.
Step 1: Synthesis of 1-Boc-piperazine
A widely used method for the mono-Boc protection of piperazine involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to an excess of piperazine in a suitable solvent such as methanol or a biphasic system. To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt in situ[3].
-
Procedure:
-
Dissolve piperazine (5.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with aqueous sodium carbonate).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Step 2: Synthesis of 1-Boc-4-Cbz-piperazine
The free secondary amine of 1-Boc-piperazine can then be protected with a Cbz group.
-
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base such as triethylamine (1.1 eq) in a solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of benzyl chloroformate (Cbz-Cl) (1.0 eq) in dichloromethane.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The residue is then worked up by washing with aqueous solutions to remove salts and purified, for example by flash column chromatography, to yield the desired 1-Boc-4-Cbz-piperazine[4]. A reported yield for this type of transformation is around 90%[1].
-
Selective Deprotection of the Cbz Group from 1-Boc-4-Cbz-piperazine
The Cbz group can be selectively removed in the presence of a Boc group via catalytic hydrogenolysis.
-
Procedure:
-
Dissolve the 1-Boc-4-Cbz-piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, 1-Boc-piperazine.
-
Synthesis of 1-Boc-4-Fmoc-piperazine
Following the synthesis of 1-Boc-piperazine as described above, the Fmoc group can be introduced.
-
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq).
-
Stir the reaction at room temperature until completion.
-
Work-up and purify the product as described for the Cbz analogue.
-
Selective Deprotection of the Fmoc Group from 1-Boc-4-Fmoc-piperazine
The Fmoc group is labile to basic conditions, providing orthogonality to the acid-labile Boc group.
-
Procedure:
-
Dissolve the 1-Boc-4-Fmoc-piperazine derivative in anhydrous dimethylformamide (DMF).
-
Add piperidine to the solution to create a 20% (v/v) mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum to yield 1-Boc-piperazine.
-
Synthesis of 1-Alloc-4-Boc-piperazine
Starting with 1-Boc-piperazine, the Alloc group is introduced.
-
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add allyl chloroformate (Alloc-Cl) (1.0 eq).
-
Stir the reaction at room temperature until completion.
-
Work-up and purify the product.
-
Selective Deprotection of the Alloc Group from 1-Alloc-4-Boc-piperazine
The Alloc group can be removed under mild conditions using a palladium catalyst, which is orthogonal to the Boc group.
-
Procedure:
-
Dissolve the 1-Alloc-4-Boc-piperazine derivative in a suitable solvent like dichloromethane.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.2 eq), and a scavenger, such as phenylsilane (20.0 eq).
-
Stir the reaction at room temperature for approximately 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up and purified to yield 1-Boc-piperazine. This method has been reported to give high yields of over 98%[2].
-
Conclusion
The choice of an orthogonal protection strategy for piperazine synthesis is a critical decision that impacts the overall efficiency and success of a synthetic route. The Boc/Cbz system offers a classic and reliable approach with high yields, where the Cbz group is cleanly removed by hydrogenolysis. The Boc/Fmoc strategy is another excellent choice, particularly for its compatibility with solid-phase synthesis, with the Fmoc group being readily cleaved under mild basic conditions. The Alloc/Boc combination provides a valuable alternative, with the Alloc group being removed under very mild, palladium-catalyzed conditions. The selection of the optimal strategy will depend on the specific requirements of the target molecule, including the presence of other functional groups and the overall synthetic plan. This guide provides the foundational information and experimental protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Bases in Piperazine N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of piperazine is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and other biologically active molecules. The choice of base is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall success. This guide provides an objective comparison of the efficacy of different bases commonly employed in piperazine N-alkylation reactions, supported by experimental data to aid researchers in selecting the optimal conditions for their specific applications.
The Role of the Base in Piperazine N-Alkylation
Piperazine N-alkylation, typically proceeding via a nucleophilic substitution (SN2) mechanism, involves the reaction of a piperazine derivative with an alkylating agent, such as an alkyl halide. During this reaction, a hydrohalic acid (e.g., HBr, HCl) is formed as a byproduct. The primary role of the base is to neutralize this acid, preventing the protonation of the piperazine nitrogen. Protonated piperazine is no longer nucleophilic and will not react with the alkylating agent, thus halting the reaction. Furthermore, the basicity and steric properties of the chosen base can influence the reaction rate and the selectivity between mono- and di-alkylation of the piperazine ring.
Comparison of Common Bases for Piperazine N-Alkylation
The selection of an appropriate base is contingent on several factors, including the reactivity of the alkylating agent, the nature of the piperazine substrate, and the desired outcome (mono- vs. di-alkylation). Below is a summary of commonly used bases, with experimental data to illustrate their relative efficacy.
| Base | Piperazine Derivative | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Carbonate (K₂CO₃) | N-Acetylpiperazine | 1-Bromobutane | THF | Reflux | Overnight | 88 | [1] |
| Potassium Carbonate (K₂CO₃) | 1-(4-bromophenyl)piperazine | Alkyl Bromide | Acetonitrile | 60-80 | - | - | [2] |
| N,N-Diisopropylethylamine (DIPEA) | N/A (Piperidine) | Alkyl Halide | Acetonitrile | Room Temp | - | <70 | [3] |
| N,N-Diisopropylethylamine (DIPEA) | Substituted Piperazine | Alkyl Bromide | Acetonitrile | 65 | - | 78 | [4] |
| Cesium Carbonate (Cs₂CO₃) | Primary Benzylamines | Benzyl Bromide | DMF | Room Temp | 24 | up to 98 | [5] |
| Aniline Hydrochloride (catalyst) | Piperazine | Benzyl Chloride | Methanol | 50 | 3 | 95.5 | [6][7] |
Note: The presented data is a compilation from various sources and may not represent a direct comparative study under identical conditions. Reaction conditions and substrate scope can significantly impact yields.
In-depth Look at Key Bases
Inorganic Bases: Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃)
Potassium Carbonate (K₂CO₃) is a widely used, cost-effective, and moderately strong base for N-alkylation reactions.[2] It is particularly effective when a mono-protected piperazine, such as N-Boc-piperazine, is used to ensure selective mono-alkylation.[2] Being a solid, it is easily removed from the reaction mixture by filtration. However, its solubility in some organic solvents can be limited, potentially requiring the use of more polar aprotic solvents like DMF or the application of phase-transfer catalysts. In the alkylation of N-acetylpiperazine with 1-bromobutane, K₂CO₃ provided a high yield of 88%.[1]
Organic Bases: N,N-Diisopropylethylamine (DIPEA)
N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a non-nucleophilic, sterically hindered organic base.[8] Its bulky isopropyl groups prevent it from competing with the piperazine as a nucleophile, thereby minimizing the formation of quaternary ammonium byproducts. DIPEA is a liquid and soluble in most organic solvents, which can simplify reaction setup. However, its boiling point is relatively low, which may be a consideration for high-temperature reactions. In the N-alkylation of a substituted piperazine, DIPEA was used to achieve a 78% yield.[4] For the structurally similar piperidine, yields of less than 70% have been reported.[3]
Experimental Protocols
General Protocol for N-Alkylation of a Substituted Piperazine using Potassium Carbonate
This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide using K₂CO₃ as the base.[2]
Materials:
-
1-(4-bromophenyl)piperazine
-
Alkyl Bromide (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for N-Alkylation of a Substituted Piperazine using N,N-Diisopropylethylamine (DIPEA)
This protocol is adapted from the N-alkylation of a secondary amine using DIPEA.[9]
Materials:
-
Substituted Piperazine (1.0 equivalent)
-
Benzyl Bromide (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Acetonitrile
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted piperazine.
-
Dissolve the piperazine in anhydrous acetonitrile.
-
Add DIPEA (1.5 equivalents) to the solution.
-
Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature. For highly reactive halides, the addition may be performed at 0 °C.
-
Stir the mixture at room temperature or heat as required (e.g., 80°C) overnight.
-
Monitor the reaction progress using TLC.
-
Upon completion, the work-up procedure would typically involve quenching the reaction, extraction, and purification by chromatography.
Visualizing the Process
Piperazine N-Alkylation Reaction Mechanism
Caption: A simplified diagram of the SN2 mechanism for piperazine N-alkylation.
General Experimental Workflow for Piperazine N-Alkylation
Caption: A general workflow for a typical piperazine N-alkylation experiment.
Conclusion
The choice of base in piperazine N-alkylation is a critical determinant of reaction outcome. For general purposes, potassium carbonate offers a good balance of reactivity, cost-effectiveness, and ease of handling, often providing high yields, especially when used with protected piperazines. For more challenging alkylations, the more soluble and reactive cesium carbonate may be advantageous, though at a higher cost. When minimizing nucleophilic side reactions from the base itself is paramount, the sterically hindered organic base DIPEA is a suitable choice, although it may result in slightly lower yields compared to inorganic carbonates. Researchers should carefully consider the specific requirements of their synthesis to select the most appropriate base for optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic comparison of Boc-protected vs unprotected piperazines
Published: December 29, 2025
This guide presents a detailed spectroscopic comparison of unprotected piperazine and its widely used N-tert-butoxycarbonyl (Boc) protected derivative, 1-Boc-piperazine. The introduction of the Boc group significantly alters the molecule's electronic and steric properties, resulting in distinct spectroscopic signatures. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for accurate reaction monitoring, structural confirmation, and purity assessment of these critical building blocks in medicinal chemistry.
This document provides a comprehensive overview of key data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To facilitate practical application, detailed experimental protocols and a visual workflow of the comparative analysis are included.
Comparative Data Analysis
The following tables provide a summary of the quantitative spectroscopic data for both unprotected piperazine and 1-Boc-piperazine. It is crucial to recognize that spectroscopic values, especially NMR chemical shifts, are influenced by the solvent and concentration. The data presented here has been compiled from various sources, with experimental conditions specified where available.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, Assignment) |
| Piperazine | CDCl₃ | ~2.84 (8H, s, -CH₂-) ~1.66 (2H, s, -NH) |
| 1-Boc-piperazine | CDCl₃ | ~3.43 (4H, t, J=5.2 Hz, -CH₂-N-Boc) ~2.83 (4H, t, J=5.2 Hz, -CH₂-NH) 1.46 (9H, s, -C(CH₃)₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm (Assignment) |
| Piperazine | CDCl₃ | ~46.9 (-CH₂-) |
| 1-Boc-piperazine | CDCl₃ | ~154.7 (C=O) ~79.5 (-C(CH₃)₃) ~44.0 (-CH₂-N-Boc) ~45.5 (-CH₂-NH) ~28.4 (-C(CH₃)₃) |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) and Assignments |
| Piperazine | KBr Pellet | ~3200-3400 (N-H stretching) ~2800-3000 (C-H stretching) ~1440 (CH₂ scissoring) ~1130 (C-N stretching) |
| 1-Boc-piperazine | Film | ~3350 (N-H stretching) ~2850-2975 (C-H stretching) ~1690 (C=O stretching, carbamate) ~1420 (CH₂ scissoring) ~1170, 1240 (C-N and C-O stretching) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Piperazine | ESI | 87.09 | 56, 44[2][3] |
| 1-Boc-piperazine | ESI | 187.14 | 131 (loss of isobutylene), 87 (loss of Boc group) |
Experimental Protocols
The following sections outline generalized protocols for the spectroscopic analysis of piperazine and its derivatives. For optimal results, instrument parameters should be tailored to the specific compound and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: In a standard NMR tube, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[4]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.[4]
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: The raw data should be processed with Fourier transformation, followed by phase and baseline corrections. Spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.
-
Thin Film: For liquid samples or low-melting solids, dissolve the compound in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate completely.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder or pure KBr should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in ionization for Electrospray Ionization (ESI).[1]
-
Data Acquisition:
-
Mass Spectrometer: An instrument equipped with an Electrospray Ionization (ESI) source or another appropriate ionization technique.[5]
-
Ionization Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]⁺.[5]
-
Mass Range: The instrument should be set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the analyte.
-
Fragmentation (MS/MS): To obtain information about the molecular structure, the parent ion [M+H]⁺ can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any characteristic fragment ions.[1]
Visualization of the Analytical Workflow
The diagram below illustrates the logical workflow for a comprehensive spectroscopic comparison of Boc-protected and unprotected piperazines.
Caption: Workflow for the spectroscopic comparison of piperazines.
References
Safety Operating Guide
(R)-1-Boc-2-Hydroxymethyl-piperazine proper disposal procedures
Safe Disposal of (R)-1-Boc-2-Hydroxymethyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Summary
Based on data from related piperazine and Boc-protected compounds, this compound should be handled as a hazardous substance. Key potential hazards are summarized below.
| Hazard Classification | Associated Risks | Citations |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | [1][2][3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1][2][3][4][5][6] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction. | [2][3][5][7] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [1][8][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [4][5][9] |
| Aquatic Toxicity | May be very toxic to aquatic life. | [8] |
Immediate Safety and Handling Precautions
Before beginning any work or disposal process, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.[1][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][4]
Step-by-Step Disposal Protocol
This protocol details the methodology for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Classify Waste: Treat all materials contaminated with this compound as hazardous chemical waste.[1][2]
-
Use Designated Containers: Place waste into a designated, properly labeled hazardous waste container. The container must be chemically compatible and sealable.[1][10]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any solvents present. Include the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard).[2][3]
-
Separate Waste Streams:
-
Solid Waste: Collect solid waste, such as residual powder and contaminated items (e.g., weighing paper, gloves, pipette tips), in a designated solid hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing the compound in a separate, designated liquid hazardous waste container. Do not mix with incompatible waste streams like strong oxidizing agents or acids.[2][7]
-
-
Avoid Incompatibles: Do not mix piperazine derivative waste with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2][7]
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation.[1][3]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][3]
-
Collect Material: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[3][10]
-
Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Step 3: Decontamination of Empty Containers
-
Rinse Container: "Empty" containers that previously held the compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., ethanol, acetone).[2][10]
-
Collect Rinsate: Collect the solvent rinsate as hazardous liquid waste and place it in the appropriate, labeled container.[2]
-
Dispose of Container: Once decontaminated, the container can be punctured to render it unusable and disposed of in accordance with facility guidelines, which may include recycling or disposal as regular trash.[10]
Step 4: Final Disposal
-
Storage Pending Disposal: Securely seal the hazardous waste container and store it in a cool, dry, well-ventilated, and designated secondary containment area away from incompatible materials.[2][4]
-
Professional Disposal: Arrange for collection by a licensed professional hazardous waste disposal company. The recommended final disposal method is high-temperature incineration at an approved facility.[2][8][10]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling (R)-1-Boc-2-Hydroxymethyl-piperazine
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (R)-1-Boc-2-Hydroxymethyl-piperazine.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to prevent eye contact.[1] A face shield should be worn over safety glasses, especially when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves (minimum thickness of >0.11 mm) tested according to EN 374 are recommended for short-term protection.[2] For prolonged contact, consult the glove manufacturer's resistance guide. Gloves should be inspected before each use and changed immediately if contaminated. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1] For larger quantities or in case of a spill, full body protective clothing may be necessary.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dusts are generated.[1][4][5] The type of respirator will depend on the potential for airborne concentrations. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., sand, earth, or vermiculite) available.[3]
2. Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling.[3]
3. In Case of a Spill:
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Collect the spilled material into a labeled container for disposal.[3]
-
Decontaminate the spill area and launder any contaminated clothing before reuse.[3]
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a suitable, labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the chemical to enter drains or waterways.[2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
